Product packaging for Fmoc-4-Aph(Trt)-OH(Cat. No.:)

Fmoc-4-Aph(Trt)-OH

Cat. No.: B12277640
M. Wt: 644.8 g/mol
InChI Key: CMALPHUZGGSWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-4-Aph(Trt)-OH is a non-natural, Fmoc-protected amino acid building block designed for advanced solid-phase peptide synthesis (SPPS). It features the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amine protection, which is readily removed under mild basic conditions using reagents like piperidine or morpholine . This base-labile protection is orthogonal to acid-labile side-chain protecting groups, making it ideal for the standard Fmoc/tBu SPPS strategy . The compound's core value lies in its incorporation of a modified phenylalanine side chain. The "Aph" moiety typically denotes a 4-amino-phenylalanine structure, where the side chain contains a second, primary amine group that is protected here with a trityl (Trt) group . This amine functionality is crucial for constructing complex peptides that require additional side-chain modification or branching, and the Trt group offers excellent stability during iterative coupling cycles while being cleavable with mild acid . This reagent is particularly significant for the synthesis of peptide pharmaceuticals that contain non-natural amino acids, which are often challenging to incorporate due to their susceptibility to rearrangements and side reactions . The high-quality Fmoc building block enables straightforward synthetic access to a broad range of peptide derivatives, supporting medicinal chemistry and pharmacology research . The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H36N2O4 B12277640 Fmoc-4-Aph(Trt)-OH

Properties

Molecular Formula

C43H36N2O4

Molecular Weight

644.8 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(tritylamino)phenyl]propanoic acid

InChI

InChI=1S/C43H36N2O4/c46-41(47)40(44-42(48)49-29-39-37-22-12-10-20-35(37)36-21-11-13-23-38(36)39)28-30-24-26-34(27-25-30)45-43(31-14-4-1-5-15-31,32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-27,39-40,45H,28-29H2,(H,44,48)(H,46,47)

InChI Key

CMALPHUZGGSWJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

Foundational & Exploratory

The Strategic Incorporation of Fmoc-4-Aph(Trt)-OH in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid 4-aminophenylalanine (Aph) is a valuable building block in peptide synthesis, enabling the creation of peptides with novel structural and functional properties. Its incorporation can introduce unique conformational constraints, serve as a point for chemical modification, and enhance biological activity. This technical guide provides an in-depth exploration of the use of Nα-Fmoc- and Nε-trityl-protected 4-aminophenylalanine (Fmoc-4-Aph(Trt)-OH) in solid-phase peptide synthesis (SPPS). We will delve into the rationale for its use, detailed experimental protocols for its incorporation, and its application in the development of therapeutic peptides, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction: The Role of Unnatural Amino Acids in Peptide Drug Discovery

The therapeutic landscape is increasingly populated by peptide-based drugs, which offer high specificity and potency. The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy to overcome the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. 4-aminophenylalanine, with its reactive amino group on the phenyl ring, is a particularly versatile UAA. This side-chain amino group can be used for cyclization, conjugation to other molecules, or to modulate the electronic properties of the aromatic ring, thereby influencing peptide structure and function.

The Chemistry of this compound

This compound is a derivative of 4-amino-L-phenylalanine designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It features two key protecting groups:

  • Fluorenylmethyloxycarbonyl (Fmoc): This is a base-labile protecting group for the α-amino group, which is cleaved at each cycle of peptide synthesis using a mild base, typically piperidine in DMF.[1]

  • Trityl (Trt): The trityl group is a bulky, acid-labile protecting group for the side-chain amino group of 4-aminophenylalanine. Its primary functions are to prevent unwanted side reactions at the side-chain amino group during peptide synthesis and to improve the solubility of the protected amino acid derivative.[2] The acid lability of the Trt group allows for its removal during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[3]

PropertyValue
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-trityl-4-amino-L-phenylalanine
Molecular Formula C43H36N2O4
Molecular Weight 644.76 g/mol
CAS Number 1356823-05-6

Advantages of Using the Trityl Group for Side-Chain Protection

The choice of the Trityl group for protecting the 4-amino moiety of phenylalanine is strategic for several reasons:

  • Orthogonality: The Trityl group is stable to the basic conditions used for Fmoc group removal, ensuring the integrity of the side-chain protection throughout the synthesis. It is, however, readily cleaved by the strong acidic conditions of the final cleavage step, making it orthogonal to the Fmoc protecting group.

  • Improved Solubility: Fmoc-protected amino acids, particularly those with polar side chains, can have poor solubility in the organic solvents used in SPPS. The bulky and hydrophobic Trityl group significantly enhances the solubility of Fmoc-4-Aph-OH in solvents like DMF and NMP.[4]

  • Prevention of Side Reactions: The nucleophilic side-chain amino group of 4-aminophenylalanine could otherwise participate in unwanted reactions, such as branching of the peptide chain or reaction with activating agents. The steric hindrance provided by the Trityl group effectively prevents these side reactions.

Experimental Protocols

The following protocols are representative examples for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

Resin Swelling and Fmoc Deprotection
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the resin for 20 minutes to remove the Fmoc group.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

Coupling of this compound
  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours. The progress of the coupling can be monitored using a Kaiser test.

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times).

Chain Elongation

Repeat the deprotection (section 4.2) and coupling (section 4.3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Final Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The cleavage of the Trityl group from the 4-Aph side chain will also occur during this step.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Quantitative Data

ParameterTypical ValueReference
Coupling Efficiency >99%[4]
Deprotection Yield >99%[6]
Crude Peptide Purity (by HPLC) 60-80%[5]
Final Purity after HPLC Purification >95-98%[5]
Overall Yield (after purification) 10-30%General observation in SPPS

Application in Drug Development: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of peptides containing 4-aminophenylalanine derivatives is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4).[7] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of drugs for the treatment of type 2 diabetes.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors containing a 4-aminophenylalanine analogue.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes GIP (active) GIP (active) K-cells->GIP (active) secretes Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin releases Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon releases GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 GIP (active)->Beta-cells stimulates GIP (active)->DPP-4 GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) inactivates 4-Aph Peptide Inhibitor 4-Aph Peptide Inhibitor 4-Aph Peptide Inhibitor->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates

DPP-4 Inhibition Signaling Pathway

Experimental Workflow Visualization

The following diagram outlines the key stages in the solid-phase synthesis of a peptide incorporating this compound.

SPPS_Workflow cluster_synthesis_cycle Iterative Synthesis Cycle start Start: Resin Selection (e.g., Rink Amide) swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Initial Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Coupling of First Amino Acid (e.g., Fmoc-Gly-OH, HBTU/DIEA) deprotect1->couple1 wash1 Wash (DMF) couple1->wash1 deprotect_n 4. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_n couple_aph 5. Coupling of this compound (HBTU/DIEA) deprotect_n->couple_aph wash_n Wash (DMF) couple_aph->wash_n couple_next 6. Coupling of Subsequent Amino Acids wash_n->couple_next Repeat for each residue couple_next->deprotect_n final_deprotect 7. Final N-terminal Fmoc Deprotection couple_next->final_deprotect cleavage 8. Cleavage and Side-Chain Deprotection (TFA/TIS/H2O) final_deprotect->cleavage precipitate 9. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitate purify 10. Purification (RP-HPLC) precipitate->purify analyze 11. Analysis (Mass Spectrometry) purify->analyze end End: Purified Peptide analyze->end

SPPS Workflow for a 4-Aph(Trt)-containing Peptide

Conclusion

This compound is a critical reagent for the synthesis of peptides with enhanced and novel properties. The strategic use of the Fmoc and Trityl protecting groups allows for its efficient and clean incorporation into peptide chains via solid-phase synthesis. The resulting 4-aminophenylalanine-containing peptides have shown significant promise in drug discovery, particularly as inhibitors of DPP-4 for the treatment of type 2 diabetes. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field of peptide science, facilitating the development of the next generation of peptide therapeutics.

References

An In-depth Technical Guide to Fmoc-4-Aph(Trt)-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4-Aph(Trt)-OH, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-4-(tritylamino)-L-phenylalanine, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique structure, featuring the base-labile Fmoc protecting group on the α-amino group and the acid-labile trityl (Trt) group on the side-chain amino group of 4-aminophenylalanine, allows for the strategic incorporation of this non-canonical amino acid into peptide sequences. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis and utilization of this compound in Fmoc-based SPPS. The strategic application of this derivative in the development of novel peptide-based therapeutics and research tools is also discussed, offering valuable insights for professionals in drug discovery and peptide chemistry.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-phenylalanine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the amino group at the para position of the phenyl ring is protected by a trityl (Trt) group. This orthogonal protection scheme is fundamental to its application in SPPS, enabling selective deprotection of the Fmoc group for peptide chain elongation while the Trt group remains intact until the final cleavage step.

The chemical structure of this compound is illustrated below:

Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 1356823-05-6[1]
Molecular Formula C43H36N2O4[1]
Molecular Weight 644.76 g/mol [1]
Appearance White to off-white powderGeneral observation
Boiling Point (Predicted) 817.8 ± 65.0 °C[2]
Density (Predicted) 1.262 ± 0.06 g/cm³[2]
pKa (Predicted) 3.87 ± 0.10[2]
Solubility Soluble in organic solvents such as DMF, DCM, and DMSO.[3]

Synthesis of Fmoc-Protected 4-Aminophenylalanine Derivatives

Representative Synthesis of a Trityl- and Fmoc-Protected 4-Aminophenylalanine Derivative

The following workflow illustrates the synthesis of Trt-L-4-(NFmoc)Aph-OH, which can be conceptually adapted for the synthesis of this compound.[4]

G start Boc-4-(Fmoc-amino)-L-phenylalanine step1 Allyl Ester Formation start->step1 K2CO3, Allyl Bromide step2 Boc Deprotection step1->step2 TFA/DCM step3 Tritylation step2->step3 Trityl Chloride, Et3N step4 Allyl Ester Cleavage step3->step4 Pd(PPh3)4, PhSiH3 end Trt-L-4-(NFmoc)Aph-OH step4->end

Synthetic workflow for a Trt- and Fmoc-protected 4-aminophenylalanine derivative.[4]

Experimental Protocol (Adapted from the synthesis of Trt-L-4-(NFmoc)Aph-OH): [4]

  • Allyl Ester Formation: To a solution of Boc-4-(Fmoc-amino)-L-phenylalanine in a suitable organic solvent (e.g., DMF), is added potassium carbonate (1.0 eq) followed by allyl bromide (1.5 eq). The reaction is stirred at room temperature until completion, monitored by TLC.

  • Boc Deprotection: The resulting allyl ester is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA) to remove the Boc protecting group. The reaction is typically complete within 1-2 hours.

  • Tritylation of the Side-Chain Amine: The deprotected amine is then reacted with trityl chloride in the presence of a base such as triethylamine (Et3N) in DCM to afford the Trt-protected amino group on the side chain.

  • Allyl Ester Cleavage: The final step involves the selective removal of the allyl ester using a palladium catalyst, such as Pd(PPh3)4, and a scavenger, like phenylsilane (PhSiH3), in DCM. This yields the desired Trt-L-4-(NFmoc)Aph-OH.

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is specifically designed for incorporation into peptide chains using the Fmoc/tBu strategy of SPPS. The Fmoc group is temporarily protecting the α-amino group and is removed at each cycle of amino acid addition, while the Trt group provides semi-permanent protection for the side-chain amino group, which is only removed during the final cleavage of the peptide from the solid support.

General Workflow of Fmoc-SPPS

The following diagram outlines the key steps in a single cycle of amino acid addition during Fmoc-SPPS.

G cluster_0 Peptide Elongation Cycle resin Resin-Bound Peptide (Fmoc-Protected N-terminus) deprotection Fmoc Deprotection resin->deprotection 20% Piperidine in DMF washing1 Washing deprotection->washing1 coupling Amino Acid Coupling washing1->coupling Fmoc-AA-OH, Activator, Base washing2 Washing coupling->washing2 resin_plus_one Resin-Bound Peptide (n+1) (Fmoc-Protected N-terminus) washing2->resin_plus_one resin_plus_one->deprotection Next Cycle

A single cycle of amino acid addition in Fmoc-SPPS.

Detailed Experimental Protocols for SPPS using this compound

Materials and Reagents:

  • This compound

  • Solid support (e.g., Rink Amide resin, Wang resin)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • Activator: HBTU, HATU, or HCTU

    • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane (TIS)

  • Precipitation Solvent: Cold diethyl ether

Protocol:

  • Resin Swelling: The solid support is swelled in DMF or DCM for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF for 5-20 minutes. This step is usually repeated once. The resin is then thoroughly washed with DMF.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading) and an equivalent amount of the activator (HBTU, HATU, or HCTU) in DMF.

    • Add the base (DIPEA or collidine, 2 equivalents of the amino acid) to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin extensively with DMF and DCM.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • The dried peptide-resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours at room temperature. The Trt group is cleaved under these acidic conditions.

    • The resin is filtered, and the filtrate containing the peptide is collected.

  • Peptide Precipitation and Purification:

    • The peptide is precipitated from the cleavage solution by adding cold diethyl ether.

    • The crude peptide is collected by centrifugation, washed with cold ether, and dried.

    • The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Strategic Considerations in Drug Development

The incorporation of non-canonical amino acids like 4-aminophenylalanine offers several advantages in drug discovery and development. The amino group on the phenyl ring can serve as a handle for further modifications, such as pegylation, glycosylation, or attachment of cytotoxic drugs to create antibody-drug conjugates (ADCs). Furthermore, the introduction of this residue can alter the conformational properties and biological activity of the peptide.

Logical Workflow for Incorporating Modified Amino Acids

The decision to use a protected, non-canonical amino acid like this compound in a peptide therapeutic candidate involves a structured thought process.

G start Define Therapeutic Target & Lead Peptide q1 Need for Improved Properties? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is Side-Chain Modification Required? yes1->q2 proceed Proceed with Standard Synthesis no1->proceed yes2 Yes q2->yes2 no2 No q2->no2 select_aa Select this compound yes2->select_aa Attachment of payload, linker, etc. no2->proceed synthesis Synthesize Peptide Analog select_aa->synthesis evaluation Evaluate Biological Activity & PK/PD synthesis->evaluation optimization Lead Optimization evaluation->optimization optimization->synthesis

Decision-making workflow for the use of modified amino acids in peptide drug development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and modified peptides. Its orthogonal protecting groups are fully compatible with standard Fmoc-SPPS protocols, allowing for the precise incorporation of a functionalizable 4-aminophenylalanine residue. This technical guide provides researchers and drug development professionals with the essential chemical information and detailed experimental procedures to effectively utilize this compound in their research and development endeavors, ultimately contributing to the advancement of novel peptide-based therapeutics. The strategic use of such non-canonical amino acids is a key enabler in overcoming the limitations of natural peptides and unlocking their full therapeutic potential.

References

The Strategic Application of Fmoc and Trt Protecting Groups in Amino Acid Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise assembly of amino acids into complex peptides is paramount. This endeavor hinges on the strategic use of protecting groups, temporary modifications that shield reactive functional groups from unwanted side reactions. Among the arsenal of protective groups available to chemists, 9-fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) have emerged as indispensable tools, each with a distinct role and application. This technical guide provides an in-depth exploration of the core functionalities of Fmoc and Trt protecting groups, offering a comparative analysis, detailed experimental protocols, and visual representations of their application in key workflows.

The Core Principles of Amino Acid Protection

Solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide production, involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the fidelity of this process, the α-amino group of the incoming amino acid must be temporarily blocked, or "protected," to prevent self-polymerization. Furthermore, the reactive side chains of many amino acids must also be protected to avoid branching and other undesirable side reactions.

The ideal protecting group exhibits several key characteristics:

  • Ease of Introduction: The protecting group should be readily attached to the amino acid in high yield.

  • Stability: It must remain intact throughout the various steps of peptide synthesis, including coupling and deprotection of other groups.

  • Ease of Removal: The protecting group should be removable under mild conditions that do not compromise the integrity of the newly formed peptide.

  • Orthogonality: In a multi-step synthesis, it is often necessary to remove one type of protecting group while others remain intact. This concept of selective deprotection is known as orthogonality.

The Role of the Fmoc Group: A Base-Labile Workhorse

The Fmoc group is the cornerstone of the most widely used SPPS strategy, primarily for the protection of the α-amino group of amino acids.[1] Its popularity stems from its unique base-lability, allowing for its removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This is in stark contrast to the harsher acidic conditions required for the removal of other common protecting groups like tert-butyloxycarbonyl (Boc), making the Fmoc strategy particularly suitable for the synthesis of peptides containing acid-sensitive modifications.[3][4]

The deprotection of the Fmoc group proceeds via a β-elimination mechanism, initiated by the abstraction of an acidic proton on the fluorenyl ring system by a base.[5] This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine base to prevent its reaction with the newly deprotected α-amino group.[5] The formation of the DBF-piperidine adduct can be monitored by UV spectroscopy at around 301 nm, providing a real-time method to track the progress of the deprotection reaction.[6][7]

Key Advantages of the Fmoc Group:
  • Mild Deprotection Conditions: Avoids the use of strong acids, preserving acid-labile functionalities.[3][4]

  • Orthogonality: Compatible with acid-labile side-chain protecting groups like Boc and Trt.[5]

  • Real-time Monitoring: The UV-active byproduct of deprotection allows for easy reaction monitoring.[6][7]

  • High Yields: Generally provides high coupling and deprotection efficiencies.[8]

The Role of the Trt Group: A Bulky and Acid-Labile Guardian

The trityl (triphenylmethyl) group is a sterically hindered and highly acid-labile protecting group.[9] While it can be used for the protection of α-amino groups, its bulkiness can sometimes hinder coupling reactions.[10] Therefore, its primary application in modern peptide synthesis is the protection of the side chains of various amino acids, including:

  • Cysteine (Cys): Protects the thiol group from oxidation and other side reactions.[11]

  • Histidine (His): Protects the imidazole ring.[12]

  • Asparagine (Asn) and Glutamine (Gln): Protects the amide side chains, preventing dehydration and side reactions.[12][13]

  • Serine (Ser) and Threonine (Thr): Protects the hydroxyl groups.

The Trt group is readily cleaved under mildly acidic conditions, often with a dilute solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[14][15] The lability of the Trt group can be modulated by the addition of electron-donating or withdrawing groups to the phenyl rings, leading to a range of Trt derivatives with varying acid sensitivity. This allows for fine-tuning of the deprotection strategy. For instance, the 2-chlorotrityl (2-ClTrt) and 4-methyltrityl (Mtt) groups are even more acid-labile than the parent Trt group.[12]

Key Advantages of the Trt Group:
  • High Acid Lability: Allows for selective deprotection in the presence of less acid-sensitive groups.[14]

  • Versatility: Can be used to protect a variety of side-chain functionalities.[9][12]

  • Improved Solubility: The hydrophobicity of the Trt group can enhance the solubility of protected amino acids and peptides in organic solvents.[12]

  • Prevention of Side Reactions: Effectively prevents side-chain modifications during synthesis.[12][13]

Quantitative Comparison of Fmoc and Trt Protecting Groups

The choice between Fmoc and Trt, and their various derivatives, is dictated by the specific requirements of the peptide being synthesized. The following tables provide a summary of key quantitative parameters to aid in this selection process.

ParameterFmoc (α-Amino Protection)Trt (Side-Chain Protection)
Typical Reagent for Introduction Fmoc-OSu, Fmoc-ClTrt-Cl
Typical Yield of Introduction >90%[16]39-98% (depending on the amino acid and method)[10]
Typical Reagent for Removal 20% Piperidine in DMF[2]1-95% TFA in DCM[14][15]
Typical Time for Removal 10-30 minutes[5]30 minutes to 4 hours (highly dependent on substrate and TFA concentration)[13][15]
Stability to Acids Very StableLabile
Stability to Bases LabileGenerally Stable[11]
Monitoring of Removal UV Spectroscopy (301 nm)[6]HPLC, Mass Spectrometry

Table 1: General Comparison of Fmoc and Trt Protecting Groups

Amino Acid Side ChainProtecting GroupDeprotection ConditionsTypical Deprotection Time
Cysteine (Cys)Trt95% TFA with scavengers[14]~2 hours
Histidine (His)Trt90% TFA[12]~2 hours
Asparagine (Asn)Trt90% TFA, can be slow for N-terminal Asn[12][13]10 min to >4 hours[13]
Glutamine (Gln)Trt90% TFA[12]~2 hours
Serine/ThreonineTrt1% TFA in DCM for selective deprotection[15]30 minutes

Table 2: Deprotection Conditions for Trt-Protected Side Chains

Experimental Protocols

The following protocols provide detailed methodologies for the introduction and removal of Fmoc and Trt protecting groups.

Protocol for N-terminal Fmoc Protection of an Amino Acid

Materials:

  • Amino acid (1.0 eq)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution at 0°C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water and extract with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • The Fmoc-protected amino acid will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization.

Protocol for Side-Chain Trt Protection of Cysteine

Materials:

  • Nα-Fmoc-Cysteine (1.0 eq)

  • Trityl chloride (Trt-Cl) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

Procedure:

  • Dissolve Nα-Fmoc-Cysteine in anhydrous DCM.

  • Add DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add Trt-Cl portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 15-30 minutes at room temperature.[2]

  • Monitor the deprotection by collecting the filtrate and measuring the UV absorbance at 301 nm.[6]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the DBF-piperidine adduct.

  • The deprotected peptide-resin is now ready for the next coupling step.

Protocol for Trt Deprotection (Global Cleavage)

Materials:

  • Trt-protected peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[17]

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the peptide from the combined filtrates by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Visualizing the Role of Fmoc and Trt in Peptide Synthesis

The following diagrams, generated using the DOT language, illustrate key workflows and concepts involving Fmoc and Trt protecting groups.

SPPS_Workflow start Start: Resin Support deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat Cycle washing2->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) repeat->cleavage Final Amino Acid end Purified Peptide cleavage->end

Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Orthogonal_Protection peptide Fully Protected Peptide on Resin (N-α-Fmoc, Side-Chain-Trt) base_treatment Base Treatment (e.g., 20% Piperidine/DMF) peptide->base_treatment acid_treatment Acid Treatment (e.g., 95% TFA) peptide->acid_treatment selective_deprotection Selective N-α Deprotection base_treatment->selective_deprotection Removes Fmoc only global_deprotection Global Deprotection acid_treatment->global_deprotection Removes Trt and cleaves from resin

Caption: The concept of orthogonal protection using Fmoc and Trt groups.

GLP1_Synthesis_Workflow start Design GLP-1 Analogue Sequence spps Automated Fmoc-SPPS (with Trt side-chain protection) start->spps cleavage Cleavage & Deprotection (TFA Cocktail) spps->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spec, HPLC) purification->characterization bioassay Biological Activity Assay (e.g., Receptor Binding) characterization->bioassay end Lead Candidate bioassay->end

Caption: A workflow for the synthesis and evaluation of a GLP-1 analogue using Fmoc/Trt chemistry.[18]

Conclusion

The Fmoc and Trt protecting groups are integral to the success of modern peptide synthesis. The base-labile Fmoc group provides a mild and efficient means of protecting the α-amino group, enabling the synthesis of a wide range of peptides, including those with sensitive modifications. The acid-labile Trt group offers a versatile and reliable method for protecting a variety of amino acid side chains. The orthogonal nature of these two protecting groups allows for complex synthetic strategies, including the synthesis of cyclic and branched peptides. A thorough understanding of the chemistry, quantitative parameters, and experimental protocols associated with Fmoc and Trt protecting groups is essential for researchers, scientists, and drug development professionals seeking to harness the full potential of peptide-based therapeutics and research tools.

References

A Technical Guide to Fmoc-4-Aph(Trt)-OH: Suppliers, Purity, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and peptide chemistry, the quality and reliable supply of amino acid derivatives are paramount. This guide provides an in-depth overview of Fmoc-4-Aph(Trt)-OH, a key building block in solid-phase peptide synthesis (SPPS), covering its suppliers, purity specifications, and a detailed experimental protocol for its use.

Supplier and Purity Specifications

The availability and purity of this compound are critical for the successful synthesis of peptides with desired properties. The following table summarizes information from known and potential suppliers. It is important to note that while some suppliers directly list this product, others are included based on their specialization in similar Fmoc-protected amino acids and should be contacted for direct confirmation.

SupplierProduct NameCAS NumberPurity SpecificationMethod
Confirmed Supplier
AA Blocks[1]This compound1356823-05-698+%Not Specified
Potential Suppliers
Chem-ImpexCustom SynthesisN/ATypically ≥98% (HPLC)[2]HPLC
AapptecCustom SynthesisN/ALot-specific, refer to C of A[3]HPLC
Advanced ChemTechCustom SynthesisN/AInquire for detailsNot Specified
Omizzur Biotech Ltd.Custom SynthesisN/ATypically ≥98.5% (HPLC)[4]HPLC
Sigma-Aldrich (Merck)Custom SynthesisN/AHigh purity, inquire for detailsHPLC

Note: Researchers should always request a certificate of analysis (C of A) from the supplier for lot-specific purity data. The presence of impurities such as unprotected amino acids or dipeptides can significantly impact the outcome of peptide synthesis.

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Fmoc-based SPPS. The specific resin and coupling reagents may be varied based on the target peptide sequence.

Resin Swelling
  • Place the desired amount of a suitable resin (e.g., Wang resin, Rink Amide resin) in a reaction vessel.[5]

  • Wash the resin with N,N-dimethylformamide (DMF) and then swell in DMF for at least 1 hour.[6]

Fmoc Deprotection
  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling
  • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

  • Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and an amine base like N,N-diisopropylethylamine (DIPEA) or collidine.[7]

  • Pre-activate the mixture for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours, or until a ninhydrin test indicates complete coupling.[5][8]

  • Drain the coupling solution and wash the resin with DMF.

Capping (Optional)
  • To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.

Chain Elongation
  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain protecting groups (like Trityl) is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5]

  • The Trityl (Trt) protecting group on the 4-amino group of Aph is labile to the final TFA cleavage step.

  • Stir the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Purification
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Potential Application

To better illustrate the process and a potential context for the use of peptides containing 4-aminophenylalanine, the following diagrams are provided.

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Continue Elongation Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Step Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A flowchart illustrating the key stages of Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway Peptide Peptide containing 4-Aminophenylalanine Receptor Cell Surface Receptor Peptide->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Gene Expression) TF->Response

Caption: A hypothetical signaling pathway initiated by a peptide containing 4-aminophenylalanine.

References

Synthesis and Characterization of Fmoc-4-Aph(Trt)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-(tritylamino)phenyl)propanoic acid, commonly known as Fmoc-4-Aph(Trt)-OH. This amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS) for the incorporation of a 4-aminophenylalanine moiety with a protected amine, enabling the synthesis of complex peptides and peptidomimetics for drug discovery and development.

Overview and Properties

This compound is a derivative of the non-proteinogenic amino acid 4-aminophenylalanine. The α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain amino group is protected by the acid-labile trityl (Trt) group. This orthogonal protection scheme is crucial for its application in Fmoc-based SPPS.

PropertyValue
Chemical Formula C43H36N2O4
Molecular Weight 644.78 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DCM, and DMSO
Storage Store at 2-8 °C, protected from moisture and light

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor, Boc-4-(Fmoc-amino)-L-phenylalanine. The general synthetic strategy involves the protection of the carboxylic acid, deprotection of the Boc group, introduction of the Trityl group, and finally, deprotection of the carboxylic acid. A plausible synthetic route is outlined below.

Synthesis_Pathway Start Boc-4-(Fmoc-amino)-L-phenylalanine Intermediate1 Boc-4-(Fmoc-amino)-L-phenylalanine Allyl Ester Start->Intermediate1  Allyl Bromide, K2CO3  (Carboxylic Acid Protection) Intermediate2 4-(Fmoc-amino)-L-phenylalanine Allyl Ester Intermediate1->Intermediate2  TFA/DCM  (Boc Deprotection) Intermediate3 Fmoc-4-(Tritylamino)-L-phenylalanine Allyl Ester Intermediate2->Intermediate3  Trityl Chloride, DIPEA  (Trityl Protection) Product This compound Intermediate3->Product  Pd(PPh3)4, Phenylsilane  (Allyl Deprotection)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and characterization of this compound. Note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Synthesis of this compound

Step 1: Protection of the Carboxylic Acid

  • Dissolve Boc-4-(Fmoc-amino)-L-phenylalanine in a suitable solvent such as dimethylformamide (DMF).

  • Add potassium carbonate (K2CO3) and allyl bromide.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction mixture by extraction and purify the resulting Boc-4-(Fmoc-amino)-L-phenylalanine allyl ester by column chromatography.

Step 2: Deprotection of the Boc Group

  • Dissolve the Boc-protected intermediate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the TFA salt of 4-(Fmoc-amino)-L-phenylalanine allyl ester.

Step 3: Introduction of the Trityl Group

  • Dissolve the TFA salt from the previous step in DCM.

  • Add a hindered base, such as diisopropylethylamine (DIPEA), to neutralize the TFA salt.

  • Add trityl chloride and stir the reaction at room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous solutions to remove salts and purify the product, Fmoc-4-(tritylamino)-L-phenylalanine allyl ester, by column chromatography.

Step 4: Deprotection of the Allyl Ester

  • Dissolve the allyl-protected intermediate in anhydrous DCM.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a scavenger, such as phenylsilane.

  • Stir the reaction under an inert atmosphere until the deprotection is complete.

  • Purify the final product, this compound, by crystallization or column chromatography.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Outcome: A single major peak indicating high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Expected ¹H NMR signals: Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.9 ppm), the trityl group (aromatic protons ~7.2-7.4 ppm), the phenylalanine backbone, and the side-chain aromatic protons.

  • Expected ¹³C NMR signals: Corresponding signals for the carbonyls, aromatic carbons, and aliphatic carbons of the molecule.

Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Expected m/z: [M+H]⁺ at approximately 645.8 g/mol or [M-H]⁻ at approximately 643.8 g/mol . High-resolution mass spectrometry should be used for accurate mass determination.

Characterization Data Summary

The following table summarizes the expected characterization data for this compound. Actual values may vary slightly depending on the specific experimental conditions and instrumentation used.

Characterization TechniqueExpected Results
HPLC Purity ≥ 98%
¹H NMR (400 MHz, DMSO-d6) δ (ppm): 7.89 (d, 2H), 7.72 (d, 2H), 7.42-7.20 (m, 24H), 6.85 (d, 2H), 6.55 (d, 2H), 4.30-4.15 (m, 3H), 3.00-2.80 (m, 2H)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ ≈ 645.8, [M-H]⁻ ≈ 643.8

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Material: Boc-4-(Fmoc-amino)-L-phenylalanine Step1 Step 1: Carboxylic Acid Protection Start->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Trityl Protection Step2->Step3 Step4 Step 4: Carboxylic Acid Deprotection Step3->Step4 Product Final Product: This compound Step4->Product Purification Column Chromatography or Crystallization Product->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS

Caption: Overall experimental workflow for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and expected data serve as a valuable resource for researchers in the fields of peptide chemistry and drug development. The successful synthesis of this building block is a key step in enabling the creation of novel peptides with tailored properties for a wide range of therapeutic and research applications.

Unlocking New Frontiers in Peptide Research: An In-depth Technical Guide to Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in peptide research and development. By moving beyond the canonical 20 amino acids, scientists can imbue peptides with novel chemical and biological properties, overcoming many of the limitations of their natural counterparts. This technical guide provides a comprehensive overview of the applications of UAAs in peptide research, with a focus on enhancing therapeutic potential, enabling advanced diagnostics, and creating novel biomaterials.

Enhancing Peptide Therapeutics with Unnatural Amino Acids

The therapeutic application of peptides is often hampered by poor metabolic stability, low cell permeability, and suboptimal binding affinities. The strategic incorporation of UAAs can effectively address these challenges, leading to the development of more potent and bioavailable peptide-based drugs.[1]

Improving Proteolytic Stability

One of the most significant hurdles in peptide drug development is their rapid degradation by proteases in the body.[2] Introducing UAAs can sterically hinder protease recognition and cleavage, thereby extending the peptide's half-life.[3] N-methylation of the peptide backbone is a particularly effective strategy for enhancing proteolytic resistance.[4]

Table 1: Quantitative Comparison of Half-Life for Peptides with and without Unnatural Amino Acid Modifications

Peptide/AnalogSequenceModificationHalf-Life (in serum)Reference
PK20Tyr-c[D-Lys-Phe-Orn]-Asp-NH2Tle at position 911.36 h (in 1 M NaOH)[5]
[Ile^9]PK20Tyr-c[D-Lys-Phe-Orn]-Asp-NH2Ile at position 94.69 h (in 1 M NaOH)[5]
Lcf1RRWQWRNoneShorter[3]
Lcf3CH3CO-RRWQWRN-terminal acetylationLonger[3]
Lcf4CH3CO-RRWQWR-NH2N- & C-terminal modificationLongest[3]
O-5VDKPPYLPRPRPPRRIYNHNoneShorter[3]
O-6VDKPPYLPRPRPPRRIYN-OrnOrnithine substitutionLonger[3]
O-9VDKPPYLPRPRPPRRIYN-NmrNmr substitutionLonger[3]
Enhancing Cell Permeability

The large size and hydrophilicity of many peptides limit their ability to cross cell membranes and reach intracellular targets. The incorporation of lipophilic or conformationally constrained UAAs can significantly improve cell permeability.

Table 2: Comparative Permeability of Peptides with and without Unnatural Amino Acid Modifications (PAMPA Assay)

PeptideModificationPermeability (Pe) (10^-6 cm/s)Reference
Peptide 1Non-methylated~1.0[6]
Peptide 15N-methylated~2.1[6]
Homochiral Ac-(D-N-MePhe)4-CONH2D-N-MePheHigher Permeability[7]
Homochiral L-counterpartL-N-MePheLower Permeability[7]
Modulating Binding Affinity and Specificity

UAAs can introduce novel side chains with unique functionalities, allowing for the fine-tuning of a peptide's binding affinity and specificity for its target receptor. This can lead to the development of highly potent and selective therapeutics.

Table 3: Binding Affinities of Peptide Analogs with and without Unnatural Amino Acids

PeptideTargetModificationBinding Affinity (Kd)Reference
Gb-1GP-2None68 nM[8]
Gb-2GP-2None250 nM[8]
Gb-3GP-2None272 nM[8]
Wildtype Epitope 114-3-3ζNone> 1 µM[9]
Macrocyclic Peptide 2214-3-3ζTwo non-natural amino acids< 1 µM[9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-Methylated Amino Acids

This protocol outlines the manual synthesis of a peptide incorporating an N-methylated amino acid using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Dissolve 3 equivalents of the first Fmoc-amino acid in DMF.

    • Add 3 equivalents of DIC and 3 equivalents of OxymaPure®.

    • Add the activation mixture to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5x).

  • Coupling of Subsequent Amino Acids (including N-methylated amino acids):

    • For standard amino acids, repeat step 2.

    • For N-methylated amino acids, dissolve 3 equivalents of the Fmoc-N-methyl-amino acid in DMF. Add 3 equivalents of DIC and 3 equivalents of OxymaPure®. Allow the mixture to pre-activate for 10 minutes before adding to the resin. Let the coupling reaction proceed for 4 hours.[4]

    • After each coupling, wash the resin as in step 2.

  • Final Fmoc Deprotection: Repeat step 3 after the final amino acid has been coupled.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the cleavage mixture into a cold diethyl ether solution to precipitate the peptide.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2x).

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Proteolytic Stability Assay using LC-MS

This protocol describes a method to assess the stability of a peptide in the presence of proteases by monitoring its degradation over time using liquid chromatography-mass spectrometry (LC-MS).[10]

Materials:

  • Peptide stock solution (1 mg/mL in water or appropriate buffer)

  • Human serum or specific protease solution (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix 10 µL of the peptide stock solution with 90 µL of human serum or protease solution in PBS.

    • Prepare a control sample with 10 µL of the peptide stock solution and 90 µL of PBS.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot from each reaction mixture.

    • Immediately quench the enzymatic reaction by adding 90 µL of ACN with 0.1% formic acid.

    • Vortex and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • LC-MS Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a suitable volume (e.g., 10 µL) onto the LC-MS system.

    • Use a C18 reverse-phase column and a gradient of water with 0.1% formic acid (Solvent A) and ACN with 0.1% formic acid (Solvent B).

    • Monitor the disappearance of the parent peptide mass and the appearance of degradation products over time.

  • Data Analysis:

    • Integrate the peak area of the parent peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a high-throughput method to assess the passive permeability of peptides across an artificial lipid membrane.[11][12]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solutions (10 mM in DMSO)

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well of the donor plate.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.

  • Donor Plate Preparation:

    • Dilute the peptide stock solutions to a final concentration of 100 µM in PBS.

    • Add 150 µL of the diluted peptide solution to each well of the donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for 16-24 hours in a sealed container with a wet paper towel to minimize evaporation.[13]

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the peptide in both the donor and acceptor wells using a UV-Vis plate reader (if the peptide has a chromophore) or by LC-MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_eq]) where:

      • V_D = volume of donor well

      • V_A = volume of acceptor well

      • A = area of the filter

      • t = incubation time

      • [C_A(t)] = concentration of peptide in the acceptor well at time t

      • [C_eq] = equilibrium concentration

Visualizing Key Processes in Peptide Research

Peptide Drug Development Workflow

The development of peptide-based drugs is a multi-step process that often involves the strategic use of unnatural amino acids to optimize the lead compound.

Peptide_Drug_Development cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target_ID Target Identification and Validation Lead_Gen Lead Generation (e.g., Phage Display) Target_ID->Lead_Gen Identified Target Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Initial Hits UAA_Incorp Unnatural Amino Acid Incorporation Lead_Opt->UAA_Incorp Improve Properties UAA_Incorp->Lead_Opt Iterative Design In_Vitro In Vitro Assays (Stability, Affinity, Permeability) UAA_Incorp->In_Vitro Optimized Leads In_Vivo In Vivo Animal Models (PK/PD, Toxicology) In_Vitro->In_Vivo Promising Candidates Phase_I Phase I (Safety) In_Vivo->Phase_I IND Submission Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-Scale Trials) Phase_II->Phase_III Approval Regulatory Approval & Market Launch Phase_III->Approval NDA Submission

Caption: Workflow for peptide drug development incorporating unnatural amino acids.

High-Throughput Screening of UAA-Containing Peptide Libraries via Phage Display

Phage display is a powerful technique for the discovery of novel peptide ligands. This workflow illustrates how libraries of peptides containing unnatural amino acids can be screened for high-affinity binders.

Phage_Display_Workflow cluster_Library_Construction Library Construction cluster_Biopanning Biopanning cluster_Hit_Characterization Hit Characterization DNA_Library Design DNA Library with UAA codons Phage_Vector Ligate into Phage Vector DNA_Library->Phage_Vector E_coli Transform E. coli Phage_Vector->E_coli Phage_Production Phage Production (with UAA machinery) E_coli->Phage_Production Incubation Incubate Library with Target Phage_Production->Incubation UAA Peptide Library Washing Wash Unbound Phage Incubation->Washing Elution Elute Bound Phage Washing->Elution Amplification Amplify Eluted Phage Elution->Amplification Amplification->Incubation Repeat 3-5x Sequencing Sequence Phage DNA Amplification->Sequencing Enriched Phage Pool Analysis Analyze Sequences & Identify Hits Sequencing->Analysis Binding_Assay Synthesize Peptides & Perform Binding Assays Analysis->Binding_Assay Lead_Peptides Lead Peptides Binding_Assay->Lead_Peptides

Caption: High-throughput screening of UAA-containing peptide libraries using phage display.

GLP-1 Receptor Signaling Pathway

The Glucagon-Like Peptide-1 (GLP-1) receptor is a key target in the treatment of type 2 diabetes. The binding of a GLP-1 analog, potentially containing UAAs for enhanced stability and potency, initiates a signaling cascade that leads to insulin secretion.[11][14]

GLP1_Signaling cluster_Membrane Cell Membrane GLP1R GLP-1 Receptor G_Protein G Protein (Gs) GLP1R->G_Protein Activation GLP1_Analog GLP-1 Analog (with UAA) GLP1_Analog->GLP1R Binding AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilization Epac2->Insulin_Vesicles Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.

References

Solubility of Fmoc-4-Aph(Trt)-OH in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Fmoc-4-Aph(Trt)-OH

For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acids is paramount for successful peptide synthesis. This guide focuses on this compound (Nα-Fmoc-4-(tritylamino)-L-phenylalanine), a key building block in the synthesis of specialized peptides. While precise quantitative solubility data for this specific compound is not extensively published, this document provides a comprehensive overview based on the general solubility characteristics of Fmoc-protected amino acids and expert knowledge in solid-phase peptide synthesis (SPPS).

General Solubility of Fmoc-Protected Amino Acids

Fmoc-protected amino acids, particularly those with bulky side-chain protecting groups like the trityl (Trt) group, generally exhibit good solubility in a range of polar aprotic organic solvents. The large, nonpolar nature of the Fmoc and Trt groups contributes significantly to their solubility profile. Solvents that can effectively solvate these bulky hydrophobic moieties are typically preferred for peptide coupling reactions.

Commonly used solvents in Fmoc-SPPS include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM). For instance, the related compound Fmoc-Gln(Trt)-OH is noted to have good solubility in most organic solvents and dissolves readily in standard peptide synthesis reagents[1]. Similarly, Fmoc-Phe(4-NH2)-OH, another derivative of phenylalanine, shows high solubility in DMSO at 80.00 mg/mL[2]. Based on these and other general principles, a qualitative solubility profile for this compound can be inferred.

Table of Expected Solubility

The following table summarizes the expected qualitative solubility of this compound in various common laboratory solvents. It is important to note that these are general guidelines, and experimental verification is crucial for specific applications.

SolventChemical ClassExpected SolubilityRationale & Remarks
N,N-Dimethylformamide (DMF)Polar AproticSoluble to Highly SolubleWidely used in SPPS, effectively solvates the peptide backbone and protecting groups.
N-Methyl-2-pyrrolidone (NMP)Polar AproticSoluble to Highly SolubleOften used as a substitute for DMF, with similar or sometimes superior solvating properties for complex sequences.
Dimethyl sulfoxide (DMSO)Polar AproticSoluble to Highly SolubleA strong solvent capable of dissolving many poorly soluble compounds.
Dichloromethane (DCM)ChlorinatedSolubleCommonly used in the initial stages of synthesis and for dissolving reagents.
Tetrahydrofuran (THF)EtherModerately SolubleMay be used in some specific applications but is generally less effective than DMF or NMP for dissolving larger protected amino acids.
Acetonitrile (ACN)NitrileSparingly SolubleOften used in purification (RP-HPLC) but is not a primary solvent for coupling reactions due to lower solubility of protected amino acids.
WaterAqueousInsolubleThe hydrophobic nature of the Fmoc and Trityl groups makes it insoluble in aqueous solutions.
Methanol / EthanolAlcoholSparingly Soluble to InsolubleThe polarity of alcohols is generally not optimal for solvating bulky, protected amino acids.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocol can be employed. This method relies on the gravimetric analysis of a saturated solution.

Objective: To determine the solubility (in mg/mL) of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • Pre-weighed glass vials

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a glass vial. The exact amount should be more than what is expected to dissolve.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should appear as a suspension with undissolved solid remaining.

  • Separation of Saturated Solution:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

    • Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a micropipette. To avoid disturbing the pellet, it is advisable to filter the supernatant through a 0.2 µm syringe filter into a pre-weighed, clean, and dry glass vial.

  • Solvent Evaporation:

    • Place the vial containing the filtered saturated solution in a vacuum concentrator or under a gentle stream of nitrogen to completely evaporate the solvent. Ensure the temperature is kept low to prevent degradation of the compound.

  • Gravimetric Analysis:

    • Once the solvent is fully evaporated, place the vial in a desiccator to remove any residual moisture.

    • Weigh the vial containing the dried solute on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • The solubility is then calculated by dividing the mass of the solute by the volume of the supernatant taken.

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a protected amino acid like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Select Solvents of Interest (e.g., DMF, NMP, DMSO) B Weigh Excess this compound A->B C Add to Known Volume of Solvent B->C D Agitate at Constant Temperature (e.g., 24-48h) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant (0.2 µm) E->F G Evaporate Solvent from a Known Volume of Supernatant F->G H Weigh Dried Solute G->H I Calculate Solubility (mg/mL) H->I

Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative to perform experimental validation as outlined in the provided protocol.

References

Navigating the Stability and Storage of Fmoc-4-Aph(Trt)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the best practices for the stability and storage of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid, commonly known as Fmoc-4-Aph(Trt)-OH. Tailored for researchers, scientists, and professionals in drug development, this document outlines recommended conditions and methodologies for ensuring the integrity of this critical amino acid derivative.

This compound is a key building block in solid-phase peptide synthesis (SPPS), valued for its role in creating complex peptides. Its stability is paramount to ensure the purity and efficacy of the final peptide products. While specific, in-depth stability data for this compound is not extensively published, this guide synthesizes information from analogous Fmoc-protected amino acids with trityl (Trt) side-chain protection to establish a robust framework for its handling and storage.

Recommended Storage Conditions

The stability of Fmoc-protected amino acids is primarily influenced by temperature, moisture, and light. Based on data for similar compounds like Fmoc-His(Trt)-OH, Fmoc-Gln(Trt)-OH, and Fmoc-L-Thr(Trt)-OH, the following storage conditions are recommended to maximize the shelf-life of this compound.

Condition Recommendation Rationale
Temperature -20°C for long-term storage.Minimizes degradation reactions and preserves the integrity of the Fmoc and Trt protecting groups.
2-8°C for short-term storage.Suitable for material that will be used within a few weeks.
Humidity Store in a tightly sealed container with a desiccant.The compound can be hygroscopic, and moisture can lead to hydrolysis of the protecting groups.
Light Protect from light.Exposure to light, particularly UV, can cause photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Reduces the risk of oxidation.

Factors Influencing Stability

Several factors can impact the chemical integrity of this compound. Understanding these is crucial for preventing degradation.

Factors Affecting this compound Stability A This compound Stability B Temperature A->B High temp accelerates degradation C Moisture (Humidity) A->C Hydrolysis of protecting groups D Light (UV Exposure) A->D Photodegradation E pH (Acidity/Alkalinity) A->E Cleavage of protecting groups F Oxidizing Agents A->F Oxidation of functional groups

Caption: Key environmental factors influencing the stability of this compound.

Proposed Experimental Protocol for Stability Assessment

To definitively determine the stability profile of this compound, a comprehensive stability study is recommended. This protocol outlines a forced degradation study and a real-time stability study.

I. Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid material to 105°C for 48 hours.

    • Photostability: Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Analysis: Analyze stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water containing 0.1% TFA). Use a photodiode array (PDA) detector to monitor for peak purity and identify degradants. Characterize significant degradation products using LC-MS.

II. Real-Time Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Storage: Store this compound in tightly sealed, light-protected containers at the recommended long-term storage condition (-20°C ± 5°C).

  • Testing Schedule: Analyze the sample at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests:

    • Appearance: Visual inspection for any change in color or physical state.

    • Purity: HPLC analysis to determine the percentage of the active substance and the presence of any degradation products.

    • Water Content: Karl Fischer titration to monitor for moisture uptake.

Experimental Workflow for Stability Assessment cluster_0 Forced Degradation cluster_1 Real-Time Stability A Sample Preparation B Stress Conditions (Acid, Base, Oxid., Heat, Light) A->B C HPLC & LC-MS Analysis B->C D Identify Degradation Pathways C->D E Sample Storage (-20°C) F Time Point Testing (0-36 months) E->F G Analytical Tests (Appearance, Purity, Water) F->G H Determine Shelf-Life G->H

Caption: Proposed workflow for a comprehensive stability assessment of this compound.

Handling and Safety Precautions

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.[1][2] In case of contact with skin or eyes, rinse immediately with plenty of water.[1][2]

Conclusion

The integrity of this compound is critical for the successful synthesis of high-quality peptides. By adhering to the recommended storage and handling conditions outlined in this guide, researchers can minimize degradation and ensure the reliability of their synthetic processes. The proposed experimental protocols provide a framework for establishing a comprehensive stability profile for this important amino acid derivative, contributing to more robust and reproducible research and development outcomes.

References

Methodological & Application

Application Notes and Protocols for Fmoc Deprotection of 4-Aph(Trt) Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminophenylalanine (Aph) is a non-canonical amino acid of significant interest in peptide and protein engineering, serving as a versatile building block for introducing unique functionalities. The trityl (Trt) protecting group is commonly employed to mask the side-chain amino group of 4-Aph during Fmoc-based solid-phase peptide synthesis (SPPS). The bulky and acid-labile nature of the Trt group necessitates carefully optimized Fmoc deprotection conditions to ensure complete removal of the Nα-Fmoc group without premature cleavage of the Trt group or other side reactions. This document provides detailed application notes and protocols for the efficient and safe Fmoc deprotection of peptides containing 4-Aph(Trt).

The primary challenge in the Fmoc deprotection of peptides containing bulky residues like 4-Aph(Trt) is ensuring complete and efficient removal of the Fmoc group. Incomplete deprotection can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide[1]. The bulky nature of the Trt group on the 4-Aph side chain can create steric hindrance, potentially slowing down the kinetics of Fmoc removal by piperidine[1][2]. Therefore, optimization of the deprotection conditions, including the choice of base, its concentration, and the reaction time, is crucial for successful synthesis.

Stability of the Trt Group

The Trt group is an acid-labile protecting group, meaning it is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail[3]. The Trt group is generally stable to the basic conditions used for Fmoc deprotection, which typically involve treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF)[4]. This orthogonality between the base-labile Fmoc group and the acid-labile Trt group is a cornerstone of the Fmoc/tBu strategy in SPPS[5]. While the Trt group is stable on the side chains of amino acids like asparagine and glutamine during standard Fmoc deprotection[6], it is important to adhere to optimized protocols to prevent any potential, albeit minimal, loss of the Trt group on the aromatic amine of 4-Aph.

Standard Fmoc Deprotection Protocol for 4-Aph(Trt) Containing Peptides

This protocol outlines the standard conditions for the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain that incorporates 4-Aph(Trt).

Materials
  • Peptide-resin with N-terminal Fmoc-4-Aph(Trt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: DMF

  • Inert gas (Nitrogen or Argon)

Experimental Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Initial DMF Wash: Drain the swelling solvent and wash the resin with DMF (3 x 1 min).

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture gently under an inert atmosphere for an initial 3 minutes.

    • Drain the deprotection solution.

    • Add a fresh aliquot of the deprotection solution and continue agitation for another 10-15 minutes. The total deprotection time is typically 13-18 minutes.

  • DMF Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times for 1 min each) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional): The completion of the Fmoc deprotection can be monitored by performing a qualitative test (e.g., chloranil or ninhydrin test) or by UV monitoring of the piperidine washes for the dibenzofulvene adduct.

Optimization of Fmoc Deprotection Conditions

For sequences that are prone to aggregation or where the 4-Aph(Trt) residue is sterically hindered, optimization of the deprotection conditions may be necessary to ensure complete Fmoc removal.

Alternative Deprotection Reagents

If standard conditions lead to incomplete deprotection, alternative reagents can be considered. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can accelerate the Fmoc removal process[6].

  • DBU/Piperidine Cocktail: A solution of 2% DBU and 2% piperidine in DMF can be used. The DBU acts as a strong, non-nucleophilic base to facilitate the initial deprotonation, while piperidine scavenges the dibenzofulvene byproduct.

Data Presentation: Comparison of Deprotection Conditions
Deprotection ReagentConcentrationTypical Reaction TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x (1 + 9 min)Standard, well-established.Can be slow for hindered residues.
Piperidine5-10% in DMF2 x (3 + 15 min)Milder, may reduce side reactions.Slower deprotection kinetics.
4-Methylpiperidine20% in DMF2 x (1 + 9 min)Can be more efficient than piperidine.Less commonly used.
DBU/Piperidine2% DBU / 2% Piperidine in DMF2 x (1 + 5 min)Faster deprotection.DBU can promote side reactions if not used carefully.
Piperazine/DBU5% Piperazine / 2% DBU in NMP< 1 minuteVery rapid deprotection.Requires careful optimization.

Note: The reaction times provided are typical starting points and may require optimization based on the specific peptide sequence and monitoring of the deprotection reaction.

Potential Side Reactions and Mitigation Strategies

During the Fmoc deprotection of peptides containing 4-Aph(Trt), several side reactions can occur, although they are not specific to this particular amino acid but are general challenges in SPPS.

  • Incomplete Deprotection: As mentioned, this can lead to deletion sequences.

    • Mitigation: Increase deprotection time, use a stronger base cocktail (e.g., with DBU), or perform a double deprotection step. Monitoring the deprotection is crucial.

  • Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, leading to chain termination.

    • Mitigation: Use of pre-coupled dipeptides (e.g., Fmoc-Xaa-Aph(Trt)-OH) or specialized coupling reagents can minimize DKP formation.

  • Aspartimide Formation: If the sequence contains an aspartic acid residue, piperidine can catalyze the formation of a succinimide derivative, which can lead to side products.

    • Mitigation: While not directly related to 4-Aph(Trt), if Asp is present, consider using a lower concentration of piperidine, a different base, or adding an acidic additive like formic acid to the deprotection solution.

Diagrams

Experimental Workflow for Fmoc Deprotection

experimental_workflow start Start: Peptide-Resin (N-terminal Fmoc-4-Aph(Trt)) swell 1. Swell Resin in DMF start->swell wash1 2. Wash with DMF swell->wash1 deprotect 3. Fmoc Deprotection (e.g., 20% Piperidine/DMF) wash1->deprotect wash2 4. Wash with DMF deprotect->wash2 monitor 5. Monitor Deprotection (Optional) wash2->monitor monitor->deprotect Incomplete couple 6. Couple Next Fmoc-Amino Acid monitor->couple Complete end End: Peptide-Resin (Deprotected N-terminus) couple->end

Caption: Workflow for Fmoc deprotection of 4-Aph(Trt) containing peptides.

Logical Relationship of Deprotection Parameters

logical_relationship Deprotection_Efficiency Deprotection Efficiency Side_Reactions Side Reactions (e.g., DKP, Aspartimide) Deprotection_Efficiency->Side_Reactions influences Base_Concentration Base Concentration (e.g., Piperidine %) Base_Concentration->Deprotection_Efficiency Reaction_Time Reaction Time Reaction_Time->Deprotection_Efficiency Steric_Hindrance Steric Hindrance (e.g., Bulky 4-Aph(Trt)) Steric_Hindrance->Deprotection_Efficiency decreases Aggregation Peptide Aggregation Aggregation->Deprotection_Efficiency decreases

Caption: Factors influencing Fmoc deprotection efficiency and side reactions.

Conclusion

The successful incorporation of 4-Aph(Trt) into peptides using Fmoc-SPPS relies on the careful application and, when necessary, optimization of the Fmoc deprotection step. While standard conditions using 20% piperidine in DMF are generally effective, researchers should be aware of the potential for incomplete deprotection due to the steric bulk of the Trt group. By monitoring the reaction and employing alternative deprotection strategies for challenging sequences, high-purity peptides containing this valuable non-canonical amino acid can be synthesized efficiently. The protocols and data presented in these application notes provide a solid foundation for researchers working with 4-Aph(Trt) and other bulky amino acid derivatives.

References

Application Notes and Protocols for Cleavage and Side-Chain Deprotection of Peptides Containing 4-Azido-L-phenylalanine (4-Aph(Trt))

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient cleavage and side-chain deprotection of synthetic peptides containing the photo-crosslinkable unnatural amino acid 4-azido-L-phenylalanine, where the azide-bearing side chain is protected by a trityl (Trt) group (4-Aph(Trt)). The protocols outlined below are designed to ensure high peptide yield and purity while preserving the integrity of the crucial azido functionality.

Introduction

4-Azido-L-phenylalanine (Aph) is a valuable tool in chemical biology and drug discovery, enabling the formation of covalent linkages with interacting biomolecules upon photoactivation. During solid-phase peptide synthesis (SPPS), the trityl (Trt) group is commonly employed to protect the side chain of various amino acids, including asparagine, glutamine, cysteine, and histidine.[1] The acid-labile nature of the Trt group allows for its removal concurrently with the cleavage of the peptide from the resin support using trifluoroacetic acid (TFA)-based cocktails.[1][2]

However, the presence of the azido group in 4-Aph necessitates careful selection of cleavage conditions to prevent its reduction to an amine, a common side reaction when using certain thiol-based scavengers.[3] These application notes provide optimized protocols and quantitative data to guide researchers in successfully deprotecting peptides containing 4-Aph(Trt).

Data Summary: Cleavage Cocktail Performance

The selection of an appropriate cleavage cocktail is critical for the successful deprotection of peptides containing 4-Aph(Trt). The following table summarizes the performance of various common cleavage cocktails, highlighting their suitability for this specific application.

Cleavage Cocktail (Reagent)Composition (v/v or w/v)Suitability for 4-Aph(Trt)Key Considerations
Standard TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OHighly Recommended Efficiently cleaves the Trt group and minimizes azide reduction. TIS effectively scavenges the trityl cation.[2][4]
Reagent K 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% 1,2-Ethanedithiol (EDT)Not Recommended EDT can cause significant reduction of the azide group to an amine.[3][4]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISRecommended A good alternative to the standard TFA/TIS/H₂O cocktail, particularly effective for scavenging trityl groups.[4][5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleNot Recommended Contains EDT, which poses a high risk of azide reduction.[6]
TFA/DTT/H₂O/TIS 92.5% TFA, 2.5% Dithiothreitol (DTT), 2.5% H₂O, 2.5% TISRecommended with Caution DTT is a less potent reducing agent for azides compared to EDT, but some reduction may still occur.[3] Use if other scavengers are insufficient.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection using TFA/TIS/H₂O

This is the recommended standard protocol for the cleavage and deprotection of peptides containing 4-Aph(Trt).

Materials:

  • Peptide-resin containing 4-Aph(Trt)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or rocker

  • Nitrogen gas line

Procedure:

  • Transfer the dried peptide-resin (e.g., 100 mg) to a suitable reaction vessel.

  • Wash the resin with DCM (3 x 1 mL) and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v). For 100 mg of resin, prepare 2 mL of the cocktail.

  • Add the cleavage cocktail to the resin. The solution may turn yellow due to the formation of the trityl cation.[1]

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide is now ready for purification by HPLC.

Protocol 2: Cleavage and Deprotection using Reagent B

This protocol is a suitable alternative, especially when dealing with multiple trityl-protected residues.

Materials:

  • Peptide-resin containing 4-Aph(Trt)

  • Reagent B (88% TFA, 5% Phenol, 5% H₂O, 2% TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or rocker

  • Nitrogen gas line

Procedure:

  • Transfer the dried peptide-resin to a reaction vessel.

  • Wash the resin with DCM (3 x 1 mL) and dry under a stream of nitrogen.

  • Add Reagent B to the resin (approximately 10 mL per gram of resin).[5]

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide in cold diethyl ether as described in Protocol 1.

  • Wash and dry the peptide pellet.

  • Purify the crude peptide by HPLC.

Visualized Workflows and Relationships

The following diagrams illustrate the key decision-making process and experimental workflow for the cleavage and deprotection of peptides containing 4-Aph(Trt).

Cleavage_Cocktail_Selection start Peptide contains 4-Aph(Trt) decision Other sensitive residues present? (e.g., Cys, Met) start->decision no_sensitive Standard TFA/TIS/H₂O (Recommended) decision->no_sensitive No yes_sensitive Consider Reagent B or TFA/DTT/H₂O/TIS decision->yes_sensitive Yes warning Avoid EDT-containing cocktails (e.g., Reagent K, Reagent R) due to azide reduction no_sensitive->warning yes_sensitive->warning

Caption: Decision tree for selecting a cleavage cocktail.

Experimental_Workflow resin 1. Start with dry peptide-resin containing 4-Aph(Trt) wash1 2. Wash resin with DCM resin->wash1 cleavage 3. Add cleavage cocktail (e.g., TFA/TIS/H₂O) Incubate for 2-3 hours wash1->cleavage filtration 4. Filter to separate peptide from resin cleavage->filtration precipitation 5. Precipitate peptide in cold diethyl ether filtration->precipitation wash2 6. Wash peptide pellet with cold ether precipitation->wash2 dry 7. Dry the crude peptide wash2->dry purification 8. Purify by HPLC dry->purification

References

Application Notes and Protocols for the Use of Fmoc-4-Aph(Trt)-OH in Synthesizing Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced metabolic stability, high binding affinity, and specificity compared to their linear counterparts.[1] The incorporation of non-natural amino acids, such as 4-aminophenylalanine (Aph), offers a versatile scaffold for creating diverse cyclic peptide libraries with unique structural and functional properties. This document provides detailed application notes and protocols for the use of N-α-Fmoc-4-(tritylamino)-L-phenylalanine (Fmoc-4-Aph(Trt)-OH) in the solid-phase peptide synthesis (SPPS) of cyclic peptides. The trityl (Trt) protecting group on the side-chain aniline of 4-Aph provides orthogonal protection, enabling selective deprotection and on-resin cyclization strategies.

Key Features of this compound

This compound is a key building block for introducing a versatile handle into a peptide sequence for subsequent cyclization or conjugation.

  • Orthogonal Protection: The Fmoc group on the α-amino group is base-labile (removed by piperidine), while the Trt group protecting the side-chain aniline is acid-labile. This orthogonality is crucial for selective deprotection and directed cyclization.[2][3]

  • Versatility in Cyclization: The deprotected aniline side chain can be used as a nucleophile to attack an activated C-terminal carboxylic acid, forming a lactam bridge.

  • Solid-Phase Compatibility: this compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[4][5]

Experimental Workflow and Methodologies

The overall strategy for synthesizing cyclic peptides using this compound involves the following key stages:

  • Solid-Phase Peptide Synthesis (SPPS): Linear peptide assembly on a solid support using Fmoc chemistry.

  • Selective Deprotection: Removal of protecting groups to expose the functionalities required for cyclization.

  • On-Resin Cyclization: Intramolecular head-to-tail cyclization to form the lactam bridge.

  • Cleavage and Global Deprotection: Release of the cyclic peptide from the resin and removal of any remaining side-chain protecting groups.

  • Purification and Analysis: Purification of the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Finalization Cleavage and Purification A Resin Swelling B Fmoc Deprotection (20% Piperidine/DMF) A->B C Amino Acid Coupling (e.g., HATU/DIPEA) B->C D Repeat Deprotection and Coupling Cycles C->D E Selective C-terminal Deprotection (if applicable) D->E F Selective N-terminal Fmoc Deprotection E->F G Selective Side-Chain Trt Deprotection (Dilute TFA) F->G H Intramolecular Cyclization (e.g., DIC/HOBt) G->H I Global Deprotection and Cleavage from Resin (e.g., TFA cocktail) H->I J Precipitation and Lyophilization I->J K RP-HPLC Purification J->K L Analysis (LC-MS) K->L

Figure 1: General experimental workflow for the synthesis of cyclic peptides using this compound.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.[5]

    • Wash the resin with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 1-2 hours at room temperature.[6]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time.

    • Drain the reaction mixture and wash the resin as described in step 2.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the incorporation of this compound.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol is adapted from the synthesis of fengycin analogues and describes a lactam bridge formation involving the 4-Aph side chain.

  • N-terminal Fmoc Deprotection: Perform the Fmoc deprotection of the final amino acid as described in Protocol 1, step 2.

  • Selective Trt Deprotection from 4-Aph Side Chain:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 0.2% trifluoroacetic acid (TFA) and 1% triisopropylsilane (TIS) in DCM for 1-2 minutes. Repeat this treatment 5 times.[7]

    • Immediately neutralize the resin with a solution of 5% DIPEA in DMF for 1 minute, repeated 3 times.

    • Wash the resin thoroughly with DMF.

  • Intramolecular Cyclization:

    • In a separate vial, dissolve the cyclization reagents, for example, diisopropylcarbodiimide (DIC) (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.[4]

    • Add the cyclization cocktail to the deprotected peptidyl-resin.

    • Allow the reaction to proceed overnight at room temperature with gentle agitation.[4]

    • Monitor the cyclization by cleaving a small sample of resin and analyzing by LC-MS.

Protocol 3: Cleavage, Purification, and Analysis
  • Final Cleavage and Deprotection:

    • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS.[5]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dissolve the peptide pellet in a mixture of water and acetonitrile and lyophilize to obtain a fluffy white powder.

  • Purification and Analysis:

    • Purify the crude cyclic peptide using preparative RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[8]

    • Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final product.[9] Pool the pure fractions and lyophilize.

Quantitative Data Presentation

The following table summarizes representative yields for key steps in the synthesis of cyclic peptides using a 4-Aph residue, based on the synthesis of fengycin analogues.

StepDescriptionReagentsYieldReference
SPPS Solid-phase synthesis of the linear peptideStandard Fmoc/tBu chemistryHigh (typically >95% crude)Assumed from standard SPPS
Cyclization On-resin head-to-tail lactam formationDIC/HOBtQuantitative[4]
Overall Isolated yield after purificationRP-HPLCVaries (e.g., 15-40%)[7]

Biological Context and Signaling Pathway

Cyclic peptides derived from this compound, such as the fengycin analogues, exhibit potent antifungal activity.[7] The primary mechanism of action of fengycin is the disruption of the fungal cell membrane, leading to leakage and cell lysis.[10] Additionally, fengycins have been shown to induce the production of reactive oxygen species (ROS) and may interfere with cellular signaling pathways such as the MAPK and cell wall integrity (CWI) pathways in fungi.[11] In bacteria, fengycins can inhibit the Agr quorum-sensing signaling system.[12]

G cluster_pathway Proposed Antifungal Signaling Pathway of Fengycin Analogues A Cyclic Peptide (Fengycin Analogue) B Fungal Cell Membrane A->B Binds to F Induction of Reactive Oxygen Species (ROS) A->F Induces H Inhibition of MAPK/CWI Signaling Pathways A->H Inhibits C Membrane Permeabilization and Disruption B->C Causes D Ion Leakage C->D E Cell Lysis C->E I Inhibition of Fungal Growth D->I E->I G Oxidative Stress F->G G->I H->I

Figure 2: Proposed mechanism of antifungal action for fengycin-like cyclic peptides.

Conclusion

This compound is a valuable and versatile building block for the synthesis of cyclic peptides. The orthogonal protection scheme allows for the straightforward implementation of on-resin cyclization strategies, leading to the efficient production of these constrained molecules. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of peptide chemistry and drug development, facilitating the exploration of novel cyclic peptide therapeutics.

References

Application Note: Automated Solid-Phase Synthesis of Peptides Containing 4-Aminophenylalanine using Fmoc-4-Aph(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development, enabling the efficient and automated synthesis of complex peptide sequences.[1][2] The incorporation of unnatural amino acids is a key strategy for creating peptides with novel functionalities or improved pharmacological properties.[3] One such amino acid is 4-Aminophenylalanine (Aph), which provides a versatile handle on the peptide's side chain for subsequent chemical modifications.

This document provides a detailed protocol for the automated solid-phase synthesis of peptides incorporating Fmoc-4-Aph(Trt)-OH. The trityl (Trt) group offers a stable, acid-labile protection for the 4-amino group on the phenylalanine side chain, ensuring its integrity throughout the synthesis cycles.[4] Following synthesis, this protecting group can be removed, and the exposed primary amine can be further functionalized, for instance, by converting it to a photoreactive azido group for "click chemistry" applications, bioconjugation, or fluorescent labeling.[5][6][7]

Representative Synthesis Data

The following table summarizes typical results for the automated synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Aph-Leu) using the protocols described below. Data is representative and actual results may vary based on the specific sequence and synthesizer conditions.

ParameterResult
Peptide Sequence H-Tyr-Gly-Gly-Phe-Aph-Leu-NH₂
Resin Rink Amide (0.55 mmol/g)
Synthesis Scale 0.1 mmol
Crude Purity (by RP-HPLC) > 85%
Final Purity (after purification) > 98%
Theoretical Mass (Monoisotopic) 676.34 g/mol
Observed Mass (ESI-MS) 676.35 g/mol
Overall Yield (after purification) 28%

Experimental Workflow for Automated SPPS

The following diagram illustrates the cyclical nature of the automated Fmoc-based solid-phase peptide synthesis process.

SPPS_Workflow cluster_cycle Automated Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Repeat n-1 times Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Repeat n-1 times Wash2 DMF Wash Coupling->Wash2 Repeat n-1 times Wash2->Deprotection Repeat n-1 times End Final Cleavage & Deprotection (TFA Cocktail) Wash2->End Start Start: Resin Swelling (DMF) Start->Deprotection Purify Purification (RP-HPLC) End->Purify

Caption: Automated Fmoc-SPPS workflow from resin preparation to final purification.

Detailed Protocols

Materials and Reagents
  • Resin: Rink Amide resin or 2-Chlorotrityl chloride resin for C-terminal amides or carboxylic acids, respectively.[1][4]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Standard Fmoc-protected amino acids, this compound.

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.[4]

  • Coupling Reagents:

    • Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8][9]

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvent: DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

Automated Synthesizer Protocol

This protocol is a general guideline and should be adapted to the specific peptide synthesizer being used.

  • Resin Preparation:

    • Place the appropriate amount of resin (e.g., for a 0.1 mmol scale) into the synthesizer's reaction vessel.

    • Swell the resin in DMF for at least 1 hour with gentle agitation.[4][8]

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, drain, and repeat with fresh deprotection solution for 7-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 cycles).[4]

  • Amino Acid Coupling Cycle (Repeated for each amino acid):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), the activator (e.g., HBTU, 0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the resin loading) in DMF. Allow to pre-activate for 2-5 minutes.[8][9]

    • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate for 45-60 minutes at room temperature. For the bulky this compound or other sterically hindered amino acids, a double coupling or an extended coupling time (e.g., 2 hours) is recommended to ensure high efficiency.[9]

    • Drain the coupling solution.

    • Washing: Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents.

    • Deprotection: Perform the Fmoc deprotection as described in step 2 to prepare the N-terminus for the next coupling cycle.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection cycle as described in step 2.

    • Wash the resin with DMF, followed by DCM, and dry the peptide-resin under a stream of nitrogen or in a vacuum.

Cleavage and Side-Chain Deprotection
  • Transfer the dried peptide-resin to a cleavage vessel.

  • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin). This cocktail will cleave the peptide from the resin and remove acid-labile side-chain protecting groups, including Trityl (Trt), Boc, and tBu.[4]

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • A white precipitate (the crude peptide) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the collected fractions by mass spectrometry (e.g., ESI-MS) to confirm the identity of the peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Post-Synthesis Modification: Application of the 4-Aph Handle

The primary amine on the 4-Aph side chain is now available for further modification. A common application is its conversion to an azide group for use in click chemistry.[6][10]

Post_Synthesis_Mod Peptide_NH2 Peptide with 4-Aminophenylalanine (-Ph-NH₂) Peptide_N3 Peptide with 4-Azidophenylalanine (-Ph-N₃) Peptide_NH2->Peptide_N3 Diazotization (NaNO₂, HCl) Clicked_Product Bioconjugate (e.g., with a fluorescent dye) Peptide_N3->Clicked_Product CuAAC Click Chemistry Alkyne Alkyne-Modified Molecule Alkyne->Clicked_Product

Caption: Workflow for converting the 4-Aph amine to an azide for bioconjugation.

Protocol for Diazotization

Caution: Handle sodium azide and its derivatives with extreme care in a well-ventilated fume hood.

  • Dissolve the purified peptide containing the free 4-Aph side chain in 0.5 M HCl.

  • Cool the solution to 0-5°C in an ice bath.

  • Add an aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise while maintaining the low temperature.

  • Stir the reaction at 0-5°C for 30 minutes.

  • Add an aqueous solution of sodium azide (NaN₃) (1.5 equivalents) and allow the reaction to warm to room temperature and stir for 2 hours.

  • The resulting peptide, now containing 4-azidophenylalanine, can be purified by RP-HPLC. This product is now ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[6]

References

Application Notes and Protocols for the Purification of Peptides Containing 4-Aph(Trt) by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. 4-aminophenylalanine (Aph) is one such amino acid that can serve as a versatile building block. Its side chain is often protected with a trityl (Trt) group during solid-phase peptide synthesis (SPPS). The Trt group is a bulky and highly hydrophobic moiety, which presents unique challenges during the purification of the final peptide.

This document provides detailed application notes and protocols for the purification of peptides containing 4-Aph(Trt) using reverse-phase high-performance liquid chromatography (RP-HPLC). It covers strategies for purifying both the fully protected and deprotected peptide, offering comprehensive guidance for researchers in the field.

Core Principles and Challenges

The purification of peptides by RP-HPLC is primarily governed by the hydrophobicity of the peptide.[1][2] The standard approach involves using a C18-modified silica stationary phase and eluting the peptide with an increasing gradient of an organic solvent, typically acetonitrile (ACN), in water.[3][4] An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution.[5][6]

The presence of the Trt group on the 4-Aph residue dramatically increases the overall hydrophobicity of the peptide. This has several implications for the purification strategy:

  • Increased Retention: Trt-protected peptides will be very strongly retained on standard C18 columns, requiring high concentrations of organic solvent for elution.

  • Solubility Issues: The high hydrophobicity can lead to poor solubility of the crude peptide in the aqueous mobile phases typically used for HPLC injection, sometimes necessitating the use of organic solvents like DMF or DMSO for sample preparation.[7]

  • Alternative Stationary Phases: For extremely hydrophobic peptides, a less retentive stationary phase, such as C8 or C4, may be more suitable than C18.[7]

A critical decision in the purification workflow is whether to purify the peptide with the Trt group still attached or to first remove it during the cleavage from the resin and then purify the deprotected peptide. Both approaches have their advantages and are detailed in the protocols below.

Experimental Workflow

The overall workflow for the synthesis and purification of a peptide containing 4-Aph(Trt) involves several key stages, from initial synthesis to the final, purified product.

cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin synthesis->cleavage deprotection_choice Trt Group Deprotection? cleavage->deprotection_choice purify_trt HPLC Purification (Trt-Protected) deprotection_choice->purify_trt No purify_deprot HPLC Purification (Deprotected) deprotection_choice->purify_deprot Yes post_trt_deprot Post-Purification Deprotection purify_trt->post_trt_deprot analysis Purity Analysis (Analytical HPLC, MS) purify_deprot->analysis post_trt_deprot->analysis lyophilization Lyophilization analysis->lyophilization final_product Purified Peptide lyophilization->final_product

Figure 1: General experimental workflow for the synthesis and purification of peptides containing 4-Aph(Trt).

Purification Strategy Decision Matrix

Choosing the right purification strategy depends on the properties of the peptide and the subsequent application. Purifying the Trt-protected peptide can sometimes help in separating it from other synthesis-related impurities.

G start Crude Peptide with 4-Aph(Trt) decision1 Is the Trt-protected peptide soluble in ACN/H2O? start->decision1 strategy1 Strategy 1: Purify with Trt group ON decision1->strategy1 Yes strategy2 Strategy 2: Cleave Trt group, then purify decision1->strategy2 No / Poorly step1a Use C4 or C8 column with shallow gradient strategy1->step1a step2a Standard Trt cleavage (e.g., 95% TFA) strategy2->step2a step1b Post-purification Trt deprotection step1a->step1b final_product Purified Deprotected Peptide step1b->final_product step2b Purify on C18 column step2a->step2b step2b->final_product

Figure 2: Decision matrix for choosing a purification strategy.

Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and hazardous chemical. Always handle TFA in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

Protocol 1: Purification of the Trt-Protected Peptide

This protocol is suitable when the Trt-protected peptide is soluble and needs to be purified before the final deprotection step.

  • Sample Preparation:

    • Accurately weigh the lyophilized crude peptide.

    • Due to the high hydrophobicity, the peptide may not be soluble in standard aqueous buffers.[7] Attempt to dissolve the peptide in a minimal volume of the initial mobile phase (e.g., 20% ACN in water with 0.1% TFA).

    • If solubility is an issue, dissolve the peptide in a small amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then dilute with the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[8]

  • HPLC Setup and Execution:

    • Column: A C4 or C8 column is often preferred for very hydrophobic peptides.[7] A C18 column can also be used, but may require very high ACN concentrations.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: Dependent on column diameter (e.g., 1 mL/min for analytical, 20 mL/min for semi-preparative).

    • Detection: UV absorbance at 220 nm and 254 nm. The Trt group provides a chromophore that absorbs at higher wavelengths.

    • Gradient: A shallow gradient is recommended to achieve good resolution. See Table 2 for an example.

    • Inject the prepared sample and run the gradient. Collect fractions corresponding to the major peaks.

  • Fraction Analysis and Post-Purification Deprotection:

    • Analyze the purity of the collected fractions using analytical HPLC and Mass Spectrometry (MS).

    • Pool the fractions containing the pure Trt-protected peptide and lyophilize.

    • To remove the Trt group, dissolve the purified peptide in a cleavage cocktail. A common mixture is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[9][10] The reaction is typically complete within 1-2 hours at room temperature.

    • Precipitate the deprotected peptide with cold diethyl ether, centrifuge, and wash the pellet.

    • Re-dissolve the deprotected peptide in a water/ACN mixture and lyophilize to obtain the final product.

Protocol 2: Purification of the Peptide after Trt-Deprotection

This is the more common approach, where the Trt group is removed during the cleavage of the peptide from the synthesis resin.

  • Cleavage and Deprotection:

    • After synthesis, treat the peptide-resin with a cleavage cocktail containing a high percentage of TFA and scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% water).[10] This simultaneously cleaves the peptide from the resin and removes the Trt group along with other acid-labile side-chain protecting groups.

    • The cleavage reaction typically runs for 2-3 hours at room temperature.[9]

    • Filter the resin and precipitate the crude peptide from the TFA filtrate using cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Sample Preparation:

    • Dissolve the crude, deprotected peptide in a minimal volume of the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA).

    • If the peptide is difficult to dissolve, sonication may help. For very hydrophobic peptides, a small amount of ACN or isopropanol can be added.

    • Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • HPLC Setup and Execution:

    • Column: A standard C18 column is usually suitable for deprotected peptides.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: Adjust based on column dimensions.

    • Detection: UV absorbance at 214-220 nm.[2]

    • Gradient: A standard linear gradient, adjusted based on the peptide's retention time. See Table 2 for an example.

    • Inject the sample and collect fractions for the peak of interest.

  • Fraction Analysis and Lyophilization:

    • Confirm the purity and identity of the peptide in the collected fractions by analytical HPLC and MS.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.[6]

Data Presentation

Clear and concise data presentation is crucial for evaluating purification success.

Table 1: HPLC Column Selection Guide

Column Type Particle Size (µm) Pore Size (Å) Best Suited For
C18 3.5 - 10 100 - 300 General purpose, deprotected peptides[11]
C8 5 - 10 100 - 300 Moderately hydrophobic peptides

| C4 | 5 - 10 | 300 | Very hydrophobic peptides, Trt-protected peptides[7] |

Table 2: Example HPLC Gradient Conditions (Analytical Scale, 1 mL/min)

Protocol Time (min) % Mobile Phase B (ACN + 0.1% TFA) Comments
Protocol 1 0 20 For Trt-protected peptide.
(Trt-Protected) 5 20 Initial isocratic hold.
35 90 Shallow gradient (e.g., ~2.3%/min).
40 95 Column wash.
45 20 Re-equilibration.
Protocol 2 0 5 For deprotected peptide.
(Deprotected) 5 5 Initial isocratic hold.
35 65 Standard gradient (e.g., 2%/min).[6]
40 95 Column wash.

| | 45 | 5 | Re-equilibration. |

Table 3: Typical Purification Outcome

Parameter Value Method
Crude Purity 35-60% Analytical HPLC
Final Purity >95% Analytical HPLC
Overall Yield 10-30% Gravimetric

| Identity Confirmation | Correct Mass | ESI-MS |

Troubleshooting

ProblemPossible CauseSolution
Poor peak shape (tailing) Secondary interactions with silica; low TFA concentration.Ensure TFA concentration is 0.1% in both mobile phases.[11] Use a high-purity silica column.
Peptide is not retained Peptide is too polar; wrong column.Confirm peptide structure. Use a C18 column. Ensure correct mobile phase composition.
Peptide elutes very late or not at all Peptide is too hydrophobic (common for Trt-peptides).Use a C4 or C8 column.[7] Increase the final % of ACN in the gradient. Use a shallower gradient.
Low recovery Peptide precipitation on the column; poor solubility.Dissolve sample in a stronger solvent (e.g., add DMSO). Inject smaller volumes. Check for precipitation at the column inlet.
Multiple peaks for pure product Isomers or on-column degradation.Check MS to see if peaks have the same mass. Modify mobile phase pH if possible (though TFA is standard).

References

Application Note: Mass Spectrometry Analysis of Peptides Containing 4-Aph(Trt) for Photo-Crosslinking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-crosslinking coupled with mass spectrometry has emerged as a powerful tool for elucidating protein-protein interactions and mapping binding interfaces. The unnatural amino acid, 4-azido-L-phenylalanine (Aph), is a widely used photo-activatable crosslinking probe. When incorporated into a peptide or protein, upon UV irradiation, the azido group forms a highly reactive nitrene that can covalently bond with interacting molecules in close proximity. For solid-phase peptide synthesis (SPPS), the 4-Aph residue is often protected with a trityl (Trt) group to prevent unwanted reactions of the azido moiety. This application note provides a detailed protocol for the mass spectrometry analysis of peptides containing 4-Aph(Trt), offering insights into sample preparation, LC-MS/MS analysis, and data interpretation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 4-Aph(Trt)-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a 4-Aph(Trt) residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-4-Aph(Trt)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours. For the bulky this compound, a double coupling may be necessary to ensure high coupling efficiency.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After each coupling and deprotection step, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The Trt group is labile to the high concentration of TFA and will be cleaved during this step.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Purification and Characterization: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for successful LC-MS/MS analysis.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid (0.1% in water)

  • Acetonitrile (ACN)

Procedure:

  • Reduction and Alkylation (for disulfide-containing peptides/proteins):

    • Dissolve the purified peptide in 50 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion (for larger peptides or proteins):

    • Add trypsin to the peptide solution at a 1:50 (enzyme:substrate) ratio.

    • Incubate at 37°C for 12-16 hours.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.

    • Elute the peptides with a solution of 50% ACN and 0.1% formic acid.

  • Lyophilization and Reconstitution: Lyophilize the desalted peptides and reconstitute in 0.1% formic acid in water to the desired concentration for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC Parameters:

ParameterSetting
Column C18 reversed-phase, 75 µm ID x 15 cm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-40% B over 60 minutes
Flow Rate 300 nL/min

MS Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI)
MS1 Resolution 60,000
MS1 Scan Range m/z 350-1800
MS/MS Activation Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)
MS/MS Resolution 15,000
Isolation Window 1.6 m/z
Normalized Collision Energy 25-35%
Data Acquisition Data-Dependent Acquisition (DDA), top 10 most intense ions

Data Presentation

The following table summarizes the expected mass shifts and fragmentation patterns for a peptide containing 4-Aph.

Modification/FragmentMass Shift (Da)Description
4-Azido-L-phenylalanine (Aph) +161.0691Mass of the unmodified 4-Aph residue within the peptide.
Loss of N₂ from Aph -28.0061A characteristic neutral loss from the azido group upon CID, forming a reactive nitrene intermediate. This is a key signature for identifying peptides containing 4-Aph.
Trityl (Trt) group (if retained) +243.1174Mass of the trityl protecting group. It is highly likely to be lost in-source or at low collision energies.
Trityl cation (Trt⁺) +243.1174A stable carbocation that would be observed as a separate ion if the Trt group is lost in the ion source.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry SPPS Solid-Phase Peptide Synthesis with 4-Aph(Trt) Cleavage Cleavage from Resin & Trt Deprotection (TFA) SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Reduction Reduction & Alkylation (DTT/IAA) Purification->Reduction Digestion Tryptic Digestion Reduction->Digestion Desalting C18 Desalting Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for the mass spectrometry analysis of a 4-Aph(Trt) containing peptide.

fragmentation_pathway cluster_peptide Peptide with 4-Aph cluster_fragments Characteristic Fragments Peptide_Aph [M+H]+ Peptide_N2_loss [M+H-N2]+ Peptide_Aph->Peptide_N2_loss CID (-N2) b_ions b-ions Peptide_Aph->b_ions CID y_ions y-ions Peptide_Aph->y_ions CID signaling_pathway_application Receptor Receptor Complex Ligand-Receptor Complex Receptor->Complex Ligand Ligand (with 4-Aph) Ligand->Complex UV UV Light (365 nm) Complex->UV Crosslinked_Complex Covalently Crosslinked Complex UV->Crosslinked_Complex Photoactivation Downstream Downstream Signaling Crosslinked_Complex->Downstream

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low coupling efficiency of Fmoc-4-Aminophenylalanine(Trt)-OH [Fmoc-4-Aph(Trt)-OH] during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Low Coupling Efficiency of this compound

Low coupling efficiency of this compound is a common issue primarily attributed to the steric hindrance posed by the bulky trityl (Trt) protecting group on the side-chain amine and the Fmoc group on the α-amine. This guide provides a systematic approach to troubleshoot and optimize the coupling of this challenging amino acid.

Problem: Incomplete or failed coupling of this compound detected by a positive Kaiser test (or other qualitative tests) after the coupling step.

Workflow for Troubleshooting:

TroubleshootingWorkflow start Positive Kaiser Test after This compound Coupling reagent Step 1: Evaluate Coupling Reagent start->reagent Initial Diagnosis conditions Step 2: Optimize Reaction Conditions reagent->conditions If using standard carbodiimides (e.g., DIC/HOBt) double_coupling Step 3: Perform a Double Coupling reagent->double_coupling If already using a potent reagent (e.g., HATU, HCTU) conditions->double_coupling If single coupling is still inefficient capping Step 4: Cap Unreacted Amines double_coupling->capping If Kaiser test is still positive proceed Proceed to Next Cycle capping->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

FAQs and Detailed Protocols

Q1: Why is the coupling efficiency of this compound often low?

The primary reason is significant steric hindrance. The bulky trityl (Trt) group on the side-chain amine, combined with the N-terminal Fmoc group, physically obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain. Standard coupling reagents like DIC/HOBt are often not potent enough to overcome this steric barrier effectively.[1]

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids, more potent coupling reagents are necessary. Uronium/aminium or phosphonium-based reagents are generally more effective than carbodiimides.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey Considerations
DIC/HOBt CarbodiimideLowOften requires double coupling and longer reaction times; lower risk of racemization.[2]
HBTU/HOBt Uronium/AminiumModerateA common and effective choice, but may require extended coupling times for very hindered residues.[3]
HATU/HOAt Uronium/AminiumHighGenerally considered one of the most effective reagents for difficult couplings due to the reactivity of the OAt ester.[2]
HCTU Uronium/AminiumHighSimilar in efficacy to HATU and often more cost-effective.
COMU Uronium/AminiumHighOffers high efficiency and is considered safer than benzotriazole-based reagents.[4]
PyAOP/PyBOP PhosphoniumHighVery effective for hindered couplings and less likely to cause guanidinylation side reactions compared to uronium reagents.[2]

Experimental Protocol: Coupling with HATU

  • Preparation:

    • Swell the resin in DMF.

    • Perform Fmoc deprotection of the N-terminal amino group of the peptide-resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation solution.

    • Immediately add the activation solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring:

    • Take a small sample of the resin, wash it thoroughly, and perform a Kaiser test to check for the presence of free primary amines.

Q3: Should I perform a double coupling for this compound?

Yes, a double coupling is a highly recommended strategy to improve the yield. If the first coupling is incomplete (as indicated by a positive Kaiser test), a second coupling should be performed before proceeding to the next deprotection step.

Experimental Protocol: Double Coupling

  • After the first coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF.

  • Repeat the coupling procedure with a fresh solution of activated this compound as described in the HATU protocol.

  • After the second coupling, wash the resin and perform a Kaiser test to confirm the completion of the reaction.

Q4: Can microwave-assisted SPPS improve the coupling of this compound?

Microwave-assisted SPPS can significantly enhance the coupling efficiency of sterically hindered amino acids by using elevated temperatures to overcome the activation energy barrier. This can lead to shorter reaction times and higher purities.[1][5][6][7]

Experimental Protocol: Microwave-Assisted Coupling

  • Follow the standard preparation and activation steps as for conventional coupling.

  • Place the reaction vessel in a microwave peptide synthesizer.

  • Perform the coupling at a controlled temperature, typically between 50°C and 75°C, for a duration of 5-30 minutes. The optimal time and temperature should be determined empirically for the specific peptide sequence.

  • After the coupling, proceed with washing and monitoring as usual.

Logical Diagram: Decision Making for Coupling Strategy

CouplingStrategy start Coupling this compound reagent_choice Use Potent Coupling Reagent (HATU, HCTU, COMU) start->reagent_choice microwave Consider Microwave-Assisted SPPS for very difficult sequences start->microwave Alternative approach single_coupling Single Coupling (2-4 hours) reagent_choice->single_coupling kaiser_test1 Kaiser Test single_coupling->kaiser_test1 double_coupling Perform Double Coupling kaiser_test1->double_coupling Positive next_cycle Proceed to Next Cycle kaiser_test1->next_cycle Negative kaiser_test2 Kaiser Test double_coupling->kaiser_test2 capping Cap Unreacted Amines kaiser_test2->capping Positive kaiser_test2->next_cycle Negative capping->next_cycle

Caption: Decision-making process for coupling this compound.

Q5: What should I do if the coupling is still incomplete after a double coupling?

If a small number of amino groups remain unreacted after a double coupling, it is advisable to cap them to prevent the formation of deletion peptides. Capping involves acetylating the unreacted N-terminal amines, rendering them unreactive for subsequent coupling steps.

Experimental Protocol: Capping with Acetic Anhydride

  • After the final coupling attempt, wash the resin with DMF.

  • Prepare a capping solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. A common mixture is acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).

  • Add the capping solution to the resin and react for 15-30 minutes at room temperature.

  • Wash the resin thoroughly with DMF to remove excess capping reagents.

  • Perform a final Kaiser test to ensure all primary amines have been capped (the test should be negative).

Q6: Is there a risk of racemization when using potent coupling reagents for this compound?

Yes, the use of highly active coupling reagents and elevated temperatures can increase the risk of racemization.[8] For Fmoc-amino acids, racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate.

Strategies to Minimize Racemization:

  • Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially during the activation step.

  • Pre-activation Time: Keep the pre-activation time to a minimum before adding the activated amino acid to the resin.

  • Additives: The use of additives like HOAt and Oxyma can help to suppress racemization compared to HOBt.[9]

  • Carbodiimides without base: For particularly sensitive residues, using DIC with an additive like Oxyma without a tertiary base can minimize racemization, although this may come at the cost of lower coupling efficiency.[4]

References

Incomplete Fmoc deprotection of 4-Aph(Trt) residue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the incomplete Fmoc deprotection of the 4-Aph(Trt) residue during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Incomplete Fmoc Deprotection of 4-Aph(Trt) Residue

Incomplete removal of the Fmoc protecting group from the N-terminus of a 4-aminophenylalanine (4-Aph) residue, where the side-chain amine is protected by a trityl (Trt) group, can lead to deletion sequences and low purity of the final peptide product. This issue often arises due to the steric hindrance presented by the bulky Trt group on the side chain, which can impede the access of the deprotection reagent (typically piperidine) to the N-terminal Fmoc group.

Initial Identification

The incomplete deprotection can be identified through routine monitoring of the SPPS process. A common method is the ninhydrin (Kaiser) test. A negative or weak positive result (e.g., yellow or faint blue beads) after the deprotection step indicates the presence of a significant number of unreacted (Fmoc-protected) amino groups on the resin.

Potential Causes and Recommended Solutions

Below is a summary of potential causes for incomplete Fmoc deprotection of 4-Aph(Trt) and the corresponding troubleshooting steps.

Potential Cause Recommended Solution Experimental Protocol
Steric Hindrance The bulky Trt group on the 4-Aph side chain can physically block the piperidine from reaching the N-terminal Fmoc group.1. Extend Deprotection Time: Increase the standard deprotection time (e.g., from 2 x 10 minutes to 2 x 20 minutes). 2. Increase Deprotection Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 35-40°C) to increase reaction kinetics. 3. Use a Stronger Base: Replace the standard 20% piperidine in DMF with a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), such as 2% DBU/20% piperidine in DMF.[1][2]
Peptide Aggregation The growing peptide chain, particularly with hydrophobic residues like 4-Aph(Trt), can aggregate and form secondary structures (e.g., β-sheets) on the solid support, limiting reagent accessibility.[3]1. Incorporate Chaotropic Agents: Add chaotropic salts (e.g., LiCl or KSCN) to the deprotection solution to disrupt secondary structures. 2. Use "Magic Mixture": Employ a solvent mixture known to disrupt aggregation, such as a "Magic Mixture" containing ethylene carbonate.[4] 3. Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt aggregation.
Poor Resin Swelling Inadequate swelling of the resin can lead to poor reagent penetration and inefficient deprotection.1. Ensure Adequate Swelling Time: Allow the resin to swell completely in a suitable solvent (e.g., DMF) for at least 1 hour before starting the synthesis. 2. Solvent Selection: Switch to a solvent that promotes better swelling, such as N-methylpyrrolidone (NMP).

Frequently Asked Questions (FAQs)

Q1: Why is incomplete Fmoc deprotection more common with 4-Aph(Trt) compared to other amino acids?

A1: The primary reason is the significant steric bulk of the trityl (Trt) protecting group on the side chain of 4-aminophenylalanine. This large group can physically obstruct the approach of the deprotection reagent, typically piperidine, to the N-terminal Fmoc group, leading to incomplete removal.

Q2: Can I use DBU for the deprotection of a peptide containing an Asp(OtBu) residue?

A2: Caution is advised when using DBU in sequences containing Asp(OtBu). DBU is a strong, non-nucleophilic base that can promote the formation of aspartimide, a common side reaction in Fmoc-SPPS.[2] If DBU is necessary, consider using a milder concentration or alternative strategies to mitigate aspartimide formation.

Q3: How can I confirm that the Fmoc deprotection is complete?

A3: The most common method for real-time monitoring on the resin is the ninhydrin (Kaiser) test. A strong blue color on the resin beads indicates the presence of free primary amines and thus successful deprotection. For a more quantitative assessment after cleavage, HPLC and mass spectrometry of a small test sample can confirm the presence or absence of deletion sequences resulting from incomplete deprotection.

Q4: Are there alternative protecting groups for the 4-Aph side chain that are less sterically hindering?

A4: While the Trt group is common due to its acid lability, which allows for its removal during the final cleavage step, other less bulky protecting groups could be considered. However, the choice of an alternative protecting group would depend on the overall protection strategy and the chemistry of the rest of the peptide. Any alternative would need to be stable to the basic conditions of Fmoc removal and selectively cleavable under conditions that do not degrade the peptide.

Experimental Protocols

Protocol 1: Extended Fmoc Deprotection
  • After coupling the Fmoc-4-Aph(Trt)-OH residue, wash the resin thoroughly with DMF (3 x 1 min).

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for another 20 minutes.

  • Drain the solution and wash the resin extensively with DMF (5 x 1 min) to remove all traces of piperidine.

  • Perform a ninhydrin test to confirm the completeness of the deprotection.

Protocol 2: DBU-Mediated Fmoc Deprotection
  • Wash the resin with DMF (3 x 1 min) after the coupling step.

  • Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.

  • Add the deprotection solution to the resin and agitate for 5-10 minutes.

  • Drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes.

  • Drain and wash the resin thoroughly with DMF (at least 5 x 1 min) to ensure complete removal of DBU and piperidine.

  • Conduct a ninhydrin test to verify complete deprotection.

Visual Troubleshooting Workflow

Incomplete_Fmoc_Deprotection_Workflow start Start: Incomplete Deprotection (Negative Ninhydrin Test) step1 Extend Deprotection Time (e.g., 2 x 20 min) start->step1 end_success Deprotection Successful (Positive Ninhydrin Test) end_fail Consult Senior Scientist decision1 Is Deprotection Complete? step1->decision1 step2 Use Stronger Base (e.g., 2% DBU / 20% Piperidine) decision2 Is Deprotection Complete? step2->decision2 step3 Address Aggregation (Use Chaotropic Agents or NMP) decision3 Is Deprotection Complete? step3->decision3 decision1->end_success Yes decision1->step2 No decision2->end_success Yes decision2->step3 No decision3->end_success Yes decision3->end_fail No

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

References

Technical Support Center: Side Reactions During Cleavage of Peptides with 4-Aph(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding side reactions encountered during the cleavage of synthetic peptides containing the unnatural amino acid 4-(trityl)aminophenylalanine (4-Aph(Trt)-OH).

Frequently Asked Questions (FAQs)

Q1: What is 4-Aph(Trt)-OH and why is a trityl group used?

4-Aph(Trt)-OH is a derivative of the amino acid 4-aminophenylalanine where the side-chain amino group is protected by a trityl (Trt) group. The trityl group is a bulky, acid-labile protecting group used during solid-phase peptide synthesis (SPPS) to prevent the reactive amino group of the 4-Aph residue from participating in unwanted side reactions during peptide chain elongation.

Q2: What are the primary causes of side reactions during the cleavage of peptides containing 4-Aph(Trt)-OH?

The primary cause of side reactions is the generation of highly stable and reactive trityl cations (triphenylmethyl cations) upon the acidic removal of the Trt protecting group during the final cleavage step with trifluoroacetic acid (TFA).[1] These carbocations can then react with nucleophilic residues in the peptide sequence, leading to undesired modifications.

Q3: What are the most common side reactions observed?

The most common side reactions are the alkylation of sensitive amino acid residues by the liberated trityl cations. Nucleophilic residues such as Tryptophan (Trp), Cysteine (Cys), Methionine (Met), and Tyrosine (Tyr) are particularly susceptible to modification.[1][2]

Q4: Can the 4-amino group of the deprotected 4-aminophenylalanine (Aph) residue itself participate in side reactions?

Under the highly acidic conditions of TFA cleavage, the newly deprotected 4-amino group on the phenylalanine ring will be protonated, rendering it significantly less nucleophilic. While direct evidence for side reactions at this position during standard cleavage is not extensively documented in the literature, the potential for reaction, though likely low, cannot be entirely dismissed. Standard cleavage protocols are generally effective at preventing such side reactions.

Q5: How can these side reactions be minimized?

The most effective way to minimize side reactions is to use a "cleavage cocktail" containing scavengers. These are reagents that are more nucleophilic than the sensitive amino acid side chains and can effectively "trap" the reactive trityl cations before they can modify the peptide.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My peptide mass spectrum shows unexpected peaks with a mass increase of +243 Da.

  • Possible Cause: This mass shift corresponds to the addition of a trityl group. Your peptide likely contains a nucleophilic residue (e.g., Trp, Cys, or Met) that has been alkylated by the trityl cation generated during cleavage.

  • Solution:

    • Optimize your cleavage cocktail: Increase the concentration or change the type of scavengers. For peptides containing Trp, Cys, or Met, a cleavage cocktail containing a combination of water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) is highly recommended.[3]

    • Reduce cleavage time: Minimize the time the peptide is exposed to the strong acid and reactive cations. Perform a time-course experiment to determine the minimum time required for complete deprotection and cleavage.

    • Perform cleavage at a lower temperature: Running the cleavage reaction on ice can help to reduce the rate of side reactions.

Problem 2: My HPLC chromatogram shows multiple, poorly resolved peaks.

  • Possible Cause: This could be due to incomplete removal of protecting groups, the presence of multiple side products, or peptide aggregation.

  • Solution:

    • Verify complete deprotection: Analyze a small aliquot of the crude peptide by mass spectrometry to check for any remaining protecting groups. If deprotection is incomplete, extend the cleavage time or use a stronger cleavage cocktail.

    • Optimize HPLC conditions: Use a shallower gradient to improve the separation of closely eluting species. Screening different column chemistries (e.g., C18, C8) and mobile phase pH can also significantly improve resolution.[4][5]

    • Address aggregation: If aggregation is suspected, especially for hydrophobic peptides, try dissolving the crude peptide in a stronger solvent like 6M guanidine hydrochloride before HPLC purification.

Problem 3: The yield of my target peptide is very low.

  • Possible Cause: Low yield can result from incomplete cleavage from the resin, re-attachment of the peptide to the resin, or significant formation of side products that are difficult to separate from the main product.

  • Solution:

    • Ensure efficient cleavage: After the initial cleavage, wash the resin with a small amount of fresh cleavage cocktail or TFA to recover any remaining peptide.

    • Prevent re-attachment: The use of appropriate scavengers is crucial to prevent the re-attachment of the cleaved peptide to the resin, a known issue for peptides with C-terminal Trp or Tyr.

    • Optimize purification: A well-optimized HPLC purification protocol is essential to isolate the target peptide from closely eluting impurities, thereby improving the final yield and purity.

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides Containing Acid-Labile Side-Chain Protecting Groups.

Reagent CocktailCompositionRecommended for Peptides ContainingNotes
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Cys, Met, Trp, TyrA robust and widely used cocktail for sensitive residues.[3]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Arg(Mtr/Pmc), TrpEffective for peptides with arginine residues protected with bulky groups.
TFA/TIS/H₂O TFA / Triisopropylsilane / Water (95:2.5:2.5)General use, good for Trt groupsA common and effective general-purpose cleavage cocktail.
TFA/TIS/EDT/H₂O TFA / Triisopropylsilane / EDT / Water (90:5:2.5:2.5)CysThe addition of EDT is particularly beneficial for protecting cysteine residues.

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol.

Table 2: Potential Side Products and their Mass Shifts.

Side ReactionAffected Residue(s)Mass Shift (Da)Notes
Tritylation Trp, Cys, Met, Tyr+243.34Alkylation by the trityl cation.
Oxidation Met+16.00Formation of methionine sulfoxide. Can often be reversed with reducing agents.
t-butylation Trp, Cys+57.12Alkylation by t-butyl cations from other protecting groups (e.g., Boc, tBu).

Experimental Protocols

General Protocol for TFA Cleavage and Peptide Precipitation

  • Resin Preparation: Following solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual solvents like dimethylformamide (DMF). Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the appropriate pre-chilled cleavage cocktail (see Table 1) to the resin (typically 10 mL per gram of resin).

    • Stir the suspension at room temperature for 2-4 hours. The reaction mixture may develop a yellow or orange color due to the formation of the trityl cation.[2]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution) with gentle stirring.

    • A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove scavengers and other small molecule impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol for Analysis of Crude Peptide by RP-HPLC

  • Sample Preparation: Dissolve a small amount of the crude, dried peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • HPLC System:

    • Column: A C18 reversed-phase column is typically used for peptide analysis.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low %B to high %B over a suitable time (e.g., 5% to 65% B over 30 minutes) to elute the peptide and any impurities.

  • Detection: Monitor the elution profile at 220 nm and 280 nm. The peak area of the main peptide peak relative to the total peak area can be used to estimate the purity of the crude product.

Protocol for Analysis by Mass Spectrometry

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent for the specific mass spectrometry technique being used (e.g., MALDI or ESI).

  • Analysis: Acquire a mass spectrum of the crude peptide.

  • Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of the target peptide. Look for peaks corresponding to the mass shifts of potential side products as listed in Table 2.

Visualizations

Cleavage_Process cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage Step cluster_Products Reaction Products Peptide_on_Resin Peptide-Resin (with 4-Aph(Trt)-OH) Cleavage_Reaction Cleavage & Deprotection Peptide_on_Resin->Cleavage_Reaction Cleavage_Cocktail TFA Cleavage Cocktail (TFA + Scavengers) Cleavage_Cocktail->Cleavage_Reaction Desired_Peptide Deprotected Peptide (with 4-Aph-OH) Cleavage_Reaction->Desired_Peptide Trityl_Cation Trityl Cation (Trt+) Cleavage_Reaction->Trityl_Cation Side_Products Side Products (e.g., Tritylated Peptide) Trityl_Cation->Side_Products

Caption: Overview of the peptide cleavage process.

Troubleshooting_Workflow Start Crude Peptide Analysis (HPLC & Mass Spec) Check_Purity Is Purity Acceptable? Start->Check_Purity Check_Mass Is Mass Correct? Check_Purity->Check_Mass Yes Identify_Side_Product Identify Side Product (e.g., +243 Da) Check_Purity->Identify_Side_Product No Proceed Proceed to Purification Check_Mass->Proceed Yes Check_Mass->Identify_Side_Product No Optimize_Cleavage Optimize Cleavage Cocktail (Add/Change Scavengers) Identify_Side_Product->Optimize_Cleavage Adjust_Conditions Adjust Cleavage Conditions (Time, Temperature) Optimize_Cleavage->Adjust_Conditions Re-synthesize Re-synthesize Peptide Adjust_Conditions->Re-synthesize

Caption: Troubleshooting workflow for cleavage side reactions.

References

Technical Support Center: Optimizing Coupling of Fmoc-4-Aph(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling time and efficiency of Fmoc-4-Aph(Trt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The primary challenge in coupling this compound lies in the steric hindrance caused by the bulky trityl (Trt) protecting group on the side-chain amine. This large group can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate and potentially leading to incomplete coupling.

Q2: What are the signs of incomplete or failed coupling of this compound?

A2: Incomplete coupling can be identified by several methods:

  • Positive Kaiser Test: A positive ninhydrin (Kaiser) test after the coupling step indicates the presence of unreacted primary amines on the resin.

  • Mass Spectrometry (MS) Analysis of a Test Cleavage: Cleaving a small amount of resin and analyzing the product by MS will show the presence of deletion sequences (peptides lacking the intended this compound residue).

  • HPLC Analysis: The crude peptide's HPLC chromatogram may show multiple peaks, with the major peak corresponding to a lower mass than the target peptide.

Q3: Can I use standard coupling reagents like DIC/HOBt for this compound?

A3: While standard carbodiimide-based reagents like DIC/HOBt can be used, they often result in lower coupling efficiencies and require significantly longer reaction times for sterically hindered amino acids like this compound.[1] For optimal results, more potent activating agents are recommended.

Q4: How does the choice of solvent affect the coupling efficiency?

A4: The choice of solvent is crucial. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. In some cases, for difficult couplings, a mixture of DMF and Dichloromethane (DCM) can be beneficial. It is essential to ensure that the this compound and the coupling reagents are fully solubilized. Poor solubility can lead to lower effective concentrations and reduced coupling efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Problem Potential Cause Recommended Solution
Positive Kaiser test after coupling Incomplete coupling reaction.1. Extend the coupling time: Double the standard coupling time and re-test. 2. Double couple: After the initial coupling, wash the resin and perform a second coupling with fresh reagents. 3. Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP.[1] 4. Increase reagent excess: Use a higher molar excess of the amino acid and coupling reagents (e.g., 5 equivalents).
Low yield of the target peptide - Aggregation of the growing peptide chain. - Steric hindrance from the Trt group.1. Incorporate a "capping" step: After the coupling of this compound, cap any unreacted amines with acetic anhydride to prevent the formation of deletion peptides. 2. Use a more specialized resin: Consider using a resin with a lower loading capacity or a more flexible linker to reduce steric hindrance. 3. Disrupt secondary structures: Incorporate a small amount of a chaotropic salt like LiCl into the coupling solution.
Presence of deletion sequences in MS Inefficient coupling at the this compound position.1. Optimize coupling conditions: Refer to the recommended protocols with potent coupling reagents and extended times. 2. Perform a test cleavage and analysis: Before proceeding with the synthesis, perform a small-scale cleavage after the difficult coupling to confirm its success.
Racemization of the amino acid - Use of excess base (e.g., DIPEA). - Prolonged activation times, especially with certain coupling reagents.1. Use a weaker base: Substitute DIPEA with a less hindered base like 2,4,6-collidine. 2. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation. 3. Choose a racemization-suppressing additive: Use additives like Oxyma Pure® in combination with DIC.

Data Presentation: Comparison of Coupling Strategies

Due to the limited availability of direct comparative studies for this compound, the following table provides an illustrative comparison of common coupling reagents based on their known performance with other sterically hindered amino acids. The efficiency is a qualitative measure, and actual results may vary.

Coupling ReagentAdditiveBaseTypical Molar Excess (AA:Reagent:Base)Recommended Coupling TimeRelative Efficiency for Hindered Couplings
DICHOBt-3:34 - 12 hoursLow to Moderate
DICOxyma Pure®-3:32 - 6 hoursModerate to High
HBTU-DIPEA/Collidine3:3:61 - 4 hoursHigh
HATU-DIPEA/Collidine3:3:61 - 3 hoursVery High
PyBOP-DIPEA/Collidine3:3:61 - 4 hoursHigh

Experimental Protocols

Protocol 1: Standard Coupling with HBTU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test. If the test is positive, continue coupling for another 1-2 hours or proceed to a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) to remove excess reagents.

Protocol 2: High-Efficiency Coupling with HATU
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (3 eq.), and 2,4,6-collidine (6 eq.) in DMF. Pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1.5 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling of this compound cluster_monitoring Monitoring and Completion resin Start with Resin swell Swell Resin in DMF resin->swell deprotect Treat with 20% Piperidine/DMF swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate Amino Acid (e.g., with HATU/Collidine) wash1->activate couple Add to Resin and Agitate wash1->couple activate->couple kaiser Kaiser Test couple->kaiser wash2 Wash with DMF kaiser->wash2 Negative double_couple Double Couple kaiser->double_couple Positive complete Proceed to Next Cycle wash2->complete double_couple->couple

Caption: Experimental workflow for the coupling of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Positive Kaiser Test (Incomplete Coupling) extend_time Extend Coupling Time start->extend_time double_couple Perform Double Coupling extend_time->double_couple If still positive potent_reagent Use More Potent Reagent (HATU, PyBOP) double_couple->potent_reagent If still positive increase_excess Increase Reagent Excess potent_reagent->increase_excess If still positive end Consult Senior Scientist increase_excess->end Re-evaluate entire strategy

Caption: Logical troubleshooting flow for incomplete coupling.

References

Technical Support Center: Preventing Racemization of 4-Azido-L-Phenylalanine (4-Aph)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting strategies, and frequently asked questions to minimize and prevent the racemization of 4-Azido-L-Phenylalanine (often denoted as 4-Aph or pAzF) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral amino acid, like the naturally occurring L-amino acid, converts into a mixture of both its L- and D-isomers (a racemic mixture).[1] During peptide synthesis, this process is more accurately termed epimerization, as it involves the inversion of the stereochemistry at the alpha-carbon of a single amino acid residue within a peptide chain.[1] This conversion is highly undesirable as it leads to the formation of diastereomeric peptide impurities that are often difficult to separate from the target peptide and can have significantly different biological activities.

Q2: Why is 4-Azido-L-Phenylalanine (4-Aph) particularly susceptible to racemization?

A2: Amino acids with electron-withdrawing groups on their side chains can be more prone to racemization.[2] The azide moiety on the phenyl ring of 4-Aph is an electron-withdrawing group. This can increase the acidity of the alpha-proton on the amino acid's backbone. During the activation step of peptide coupling, this acidic proton can be more easily abstracted by a base, leading to the formation of a planar enolate intermediate, which is a key step in the racemization pathway.[2][3] Additionally, aromatic amino acids are generally known to be more susceptible to this side reaction.

Q3: What are the primary factors that cause racemization during the coupling of 4-Aph?

A3: The primary factors include:

  • Activation Method: The choice of coupling reagent and the formation of highly activated intermediates can trigger racemization.[4][5][6] The main mechanism involves the formation of an oxazol-5(4H)-one (azlactone) intermediate.[1][2]

  • Base: The presence, strength, and concentration of the base used during the coupling reaction play a critical role. Bases can directly abstract the alpha-proton from the activated amino acid.[2][7]

  • Activation Time: A prolonged period between the activation of the amino acid's carboxyl group and its reaction with the N-terminal amine of the peptide chain increases the opportunity for racemization to occur.[8][9]

  • Temperature: Elevated temperatures can increase the rate of racemization.[4]

Q4: How can I detect and quantify racemization in my peptide?

A4: Detecting and quantifying the level of D-isomer requires analytical techniques that can separate stereoisomers. Common methods include:

  • Chiral Amino Acid Analysis: The peptide is hydrolyzed into its constituent amino acids, which are then derivatized and analyzed using chiral chromatography (GC or HPLC).

  • Enzymatic Digestion: Specific enzymes that only cleave peptide bonds between L-amino acids are used. The presence of a D-isomer can halt the digestion, and the resulting fragments can be analyzed by HPLC and mass spectrometry.

  • HPLC/UPLC Separation: For smaller peptides, it is sometimes possible to develop a chiral HPLC or UPLC method that can directly separate the desired all-L-peptide from its diastereomeric impurity.

  • Capillary Electrophoresis: This technique can be used to separate the optical isomers of a final peptide product without the need for hydrolysis.[10]

Troubleshooting Guide: High D-Isomer Content for 4-Aph Residue

If you have detected a significant level of the D-isomer of 4-Aph in your synthesized peptide, use the following guide to identify and resolve the issue.

G start Problem: High D-Isomer of 4-Aph Detected d1 Review Coupling Reagent & Additive start->d1 Step 1 d2 Analyze Base Type & Stoichiometry d1->d2 If reagent is already low-risk s1 Action: Switch to a low-racemization reagent like DIC/Oxyma. Ensure additive is present. d1->s1 If using high-risk reagent (e.g., HATU) or no additive d3 Examine Activation Protocol & Time d2->d3 If base is already weak/stoichiometric s2 Action: Replace strong base (DIPEA) with a weaker base (NMM, collidine). Use minimal equivalents. d2->s2 If using strong base or excess base s3 Action: Use in-situ activation. Minimize time between reagent addition and coupling. d3->s3 If using prolonged pre-activation end_node Synthesize Peptide with Optimized Protocol d3->end_node If activation is already rapid/in-situ s1->d2 s2->d3 s3->end_node

Caption: Troubleshooting workflow for diagnosing and resolving 4-Aph racemization.

Possible Cause 1: Inappropriate Coupling Reagent or Lack of Additive

The choice of coupling reagent is crucial. While highly efficient, some reagents are more prone to causing racemization. Additives are essential to suppress this side reaction by forming an active ester intermediate that couples rapidly and is less susceptible to racemization.[5][11][12]

Data Summary: Effect of Coupling Reagents on Racemization

The following table summarizes the extent of racemization observed for Cys(Trt) and His(Trt), two amino acids known to be highly susceptible to racemization. These results serve as a valuable proxy for predicting the behavior of 4-Aph.

Coupling Reagent CocktailBase% D-Isomer (Fmoc-L-Cys(Trt)-OH)[4]% D-Isomer (Fmoc-L-His(Trt)-OH)[4]Racemization Risk
HATUNMM1.3%12.3%High
HBTUDIPEA0.9%10.6%High
PyBOPDIPEA1.1%10.2%High
DIC / HOBt-Not specified2.6%Moderate
DIC / Oxyma -<0.5% 1.8% Low

Solution:

  • Recommended: Use a carbodiimide-based coupling with a racemization-suppressing additive. The combination of DIC / Oxyma Pure is highly recommended as it provides excellent results with low racemization and avoids the potential hazards associated with HOBt.[4][9]

  • Avoid: Uronium/aminium salt reagents like HATU or HBTU in combination with strong bases if racemization is a concern.

Possible Cause 2: Base Type and Stoichiometry

The base facilitates the coupling reaction but is also the primary culprit in abstracting the alpha-proton, leading to racemization.[3][13] The stronger the base, the higher the risk.

Solution:

  • Avoid Strong Bases: Do not use N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the coupling step of 4-Aph.

  • Use Weaker Bases: If a base is required, use a weaker base such as N-methylmorpholine (NMM) or sym-collidine .[8]

  • Control Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently. For carbodiimide/additive couplings, often no additional base is needed beyond what is used for resin neutralization.

Possible Cause 3: Prolonged Activation Time

The longer the activated amino acid exists as a reactive intermediate (e.g., O-acylisourea or oxazolone) before it couples to the peptide, the greater the chance of racemization.[9]

Solution:

  • Use In Situ Activation: Add the coupling reagents directly to the reaction vessel containing the resin and the protected 4-Aph. This ensures the activated species is generated in the presence of the free amine, allowing for rapid coupling.

  • Minimize Pre-activation: If a pre-activation step is necessary, keep the time to an absolute minimum (e.g., 1-2 minutes) before adding the solution to the resin. However, be aware that balancing pre-activation time is critical, as very short times can sometimes lead to other side reactions like Nα-endcapping.[14]

Recommended Experimental Protocol

This protocol is designed to minimize racemization during the manual coupling of Fmoc-4-azido-L-phenylalanine .

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 100-200 mesh) in dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Preparation:

    • In a separate vial, dissolve Fmoc-4-azido-L-phenylalanine (3.0 eq.) and Oxyma Pure (3.0 eq.) in a minimal amount of DMF.

  • In Situ Coupling:

    • Add the amino acid/Oxyma solution to the deprotected resin.

    • Add Diisopropylcarbodiimide (DIC) (3.0 eq.) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Note: No additional base (like DIPEA or NMM) is added during the coupling reaction itself.

  • Washing and Capping:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).

    • Perform a Kaiser test to check for reaction completion. If incomplete, perform a second coupling.

    • (Optional but recommended) Cap any unreacted amines using a solution of acetic anhydride and NMM in DMF for 30 minutes.

Understanding the Mechanism of Racemization

Racemization during peptide coupling primarily proceeds through the formation of an oxazolone intermediate. This pathway is outlined below.

G cluster_0 Racemization Pathway AA 1. Activated L-Amino Acid (e.g., O-acylisourea) Oxazolone 2. Oxazolone Formation (Intramolecular cyclization) AA->Oxazolone Fast Enolate 3. Enolate Intermediate (Proton abstraction by base) Oxazolone->Enolate Base (B:) -BH+ Reprotonation 4. Re-protonation Enolate->Reprotonation +BH+ (from either face) L_Peptide 5a. L-Peptide (Desired Product) Reprotonation->L_Peptide Path A D_Peptide 5b. D-Peptide (Racemized Product) Reprotonation->D_Peptide Path B

References

Scavengers for Trt group removal in the presence of 4-Aph

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trityl Group Deprotection

This technical support guide provides detailed information, troubleshooting advice, and protocols for the removal of the trityl (Trt) protecting group in the presence of the electron-rich molecule, 4-aminophenol (4-Aph).

Frequently Asked Questions (FAQs)

Q1: What is the primary issue when removing a trityl (Trt) group in the presence of 4-aminophenol (4-Aph)?

A1: The standard method for Trt group deprotection involves using an acid, such as trifluoroacetic acid (TFA).[1][2] This process generates a highly stable but reactive trityl carbocation (Trt⁺) as a byproduct.[3] 4-Aminophenol is an electron-rich aromatic compound, making it highly susceptible to electrophilic aromatic substitution. Consequently, the Trt⁺ cation can irreversibly alkylate the 4-Aph molecule, leading to undesired, high-molecular-weight impurities and a reduction in the yield of your target product.

Q2: How can I prevent the unwanted reaction between the trityl cation and 4-aminophenol?

A2: The most effective strategy is to introduce a "scavenger" into the reaction mixture along with the deprotection acid. A scavenger is a nucleophilic agent that reacts with and neutralizes the electrophilic trityl cation at a much faster rate than 4-Aph, thus preventing side reactions.[3]

Q3: What are the most effective and commonly used scavengers for Trt group removal?

A3: Silanes are highly effective and widely used scavengers for trapping trityl cations. Recommended scavengers include:

  • Triisopropylsilane (TIS) [4]

  • Triethylsilane (TES) [5][6]

Thiols are also commonly employed, though some may be less reactive than silanes.[4] Examples include:

  • 1,2-Ethanedithiol (EDT) [7]

  • Thioanisole [4]

  • 1-Dodecanethiol [4]

Water is often included in cleavage cocktails and can also act as a scavenger.[8]

Q4: Can I use methanol as a scavenger?

A4: While methanol is highly reactive towards the trityl cation, it can also react with common acids used for deprotection (like trichloroacetic acid or TFA) if they are pre-mixed and stored together.[4][9] If you choose to use methanol, it should ideally be added to the reaction mixture separately from the acid solution.[4]

Scavenger Efficiency Comparison

The selection of a scavenger is critical for a clean deprotection. The following table summarizes the relative reactivity of common scavengers towards the trityl cation, providing a basis for selection in your experiments.

ScavengerChemical ClassRelative ReactivityNotes
Methanol AlcoholVery HighMost reactive scavenger evaluated in comparative studies.[4][9] Can react with acid reagents if pre-mixed.[4]
Triethylsilane (TES) SilaneHighA preferred scavenger in large-scale synthesis.[5] Reaction kinetics can be complex.[4]
Triisopropylsilane (TIS) SilaneHighA very effective scavenger that helps prevent tryptophan oxidation.[7]
1-Dodecanethiol ThiolModerateLess odorous than many other simple thiols.[4]
Thioanisole ThiolLowFound to be the least reactive among the scavengers screened in one study.[4][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass spectrometry of the crude product shows unexpected peaks with a mass increase of ~243 Da (mass of Trt group). The trityl cation has alkylated the 4-aminophenol or another nucleophilic site on your molecule of interest. This occurs when no scavenger or an inefficient scavenger is used.1. Repeat the deprotection using an effective scavenger like Triisopropylsilane (TIS) or Triethylsilane (TES) at a concentration of 2.5-5% (v/v) in the cleavage cocktail.[6][8] 2. Ensure the scavenger is fresh and added simultaneously with the acid.
The Trt deprotection reaction is incomplete, and starting material remains. The acid concentration is too low, the reaction time is too short, or the temperature is too low.1. Increase the reaction time, monitoring the progress by TLC or LC-MS. 2. If using a mild acid cocktail (e.g., 1-2% TFA in DCM), increase the TFA concentration (e.g., to 10% or higher).[6] Always include a scavenger.
The yellow/orange color (indicative of the trityl cation) persists in the reaction mixture for an extended period. The concentration of the scavenger is insufficient to trap all the generated trityl cations.Add an additional aliquot of the scavenger (e.g., TIS) to the reaction mixture and continue to stir. The color should dissipate upon complete scavenging.[10]

Visualizations

The following diagrams illustrate the key chemical challenge and a typical experimental workflow for addressing it.

Deprotection_Pathway cluster_start Starting Material cluster_reaction Acid-Mediated Deprotection cluster_fate Fate of Trityl Cation Start Substrate-O-Trt Acid + TFA Deprotected Substrate-OH Acid->Deprotected Desired Product Trt_Cation Trt⁺ Cation Acid->Trt_Cation Byproduct Scavenger + Scavenger (e.g., TIS) Trt_Cation->Scavenger Desired Path (Fast) Aph + 4-Aph Trt_Cation->Aph Undesired Path (Slow) Quenched Scavenged Trt Scavenger->Quenched Side_Product Trt-Aph Adduct (Side Product) Aph->Side_Product

Caption: Mechanism of Trt deprotection and the competitive role of a scavenger.

Experimental_Workflow cluster_workflow Experimental Workflow for Trt Deprotection A 1. Dissolve Trt-Protected Substrate and 4-Aph in an Anhydrous Solvent (e.g., DCM) B 2. Prepare Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) A->B C 3. Add Cleavage Cocktail to Substrate Solution and Stir at Room Temperature B->C D 4. Monitor Reaction Progress (e.g., via TLC or LC-MS) C->D E 5. Concentrate Reaction Mixture in vacuo After Reaction Completion D->E F 6. Precipitate Crude Product (e.g., with cold diethyl ether) E->F G 7. Isolate and Purify Product (e.g., via Filtration and Chromatography) F->G

Caption: A typical experimental workflow for Trt deprotection using scavengers.

Experimental Protocols

Protocol 1: General Procedure for Trt-Group Removal from a Protected Alcohol/Amine

This protocol is a general guideline for solution-phase deprotection.

  • Preparation:

    • Dissolve the Trt-protected substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM). The presence of 4-aminophenol in the same solution is assumed.

    • In a separate vial, carefully prepare the cleavage cocktail. A common and effective cocktail is TFA/H₂O/TIS (95:2.5:2.5 v/v/v) .[8]

  • Deprotection Reaction:

    • Cool the substrate solution to 0 °C in an ice bath.

    • Add the cleavage cocktail to the stirred substrate solution. A typical volume is 10 mL of cocktail per gram of protected peptide or substrate.[11]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS). The disappearance of the starting material indicates completion.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Add cold diethyl ether to the resulting oil or residue to precipitate the deprotected product.

    • Collect the solid precipitate by filtration, washing it several times with cold diethyl ether to remove the scavenger and the scavenged trityl group.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude product using a suitable method, such as flash column chromatography or preparative HPLC, to obtain the final, pure compound.

Protocol 2: On-Resin Trt-Group Removal in Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted for selectively removing a Trt group from a side chain (e.g., Cys(Trt), His(Trt)) while the peptide remains attached to a TFA-stable resin.

  • Resin Preparation:

    • Place the dry, peptide-bound resin (1.0 g) in a suitable reaction vessel (e.g., a fritted glass funnel).

    • Swell the resin in DCM for 20-30 minutes. Drain the excess DCM.

  • Deprotection:

    • Prepare a mild deprotection solution of 1-2% TFA in DCM (v/v) containing 5% TIS (v/v) .

    • Add the deprotection solution to the swollen resin (approx. 10 mL per gram of resin).

    • Gently agitate or shake the resin slurry at room temperature.

    • Perform the deprotection in short, repeated cycles. For example, agitate for 2 minutes, drain the solution, and add a fresh portion of the deprotection solution. Repeat this process 3-5 times. A bright yellow color in the drained solution indicates the presence of the trityl cation.

  • Washing:

    • After the final deprotection cycle, wash the resin thoroughly to remove all traces of acid and scavenged byproducts. A typical washing sequence is:

      • DCM (3 times)

      • A neutralizing wash of 10% Diisopropylethylamine (DIPEA) in DCM (2 times)

      • DCM (3 times)

      • DMF (3 times)

    • Dry the resin under vacuum if it is to be stored, or proceed directly to the next synthesis step.

References

Technical Support Center: Troubleshooting Unexpected Mass Peaks in MS of Peptides with 4-Aph(Trt)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected mass peaks during the mass spectrometry (MS) analysis of synthetic peptides containing the unnatural amino acid 4-azido-L-phenylalanine protected with a trityl group (4-Aph(Trt)).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We observe a significant peak at +243 Da from our expected peptide mass. What is the likely cause?

A1: This is one of the most common artifacts observed with Trt-protected peptides. The peak corresponds to the stable tritylium cation ([C(C₆H₅)₃]⁺), which has a monoisotopic mass of approximately 243.12 Da. The trityl protecting group is highly labile under acidic conditions, which are often present in LC-MS mobile phases and can also be induced during ionization. In-source fragmentation is the likely cause, where the Trt group cleaves from the peptide and is detected as an independent ion.

Troubleshooting Steps:

  • Optimize MS Source Conditions: Reduce the source fragmentation potential (e.g., decrease cone voltage or capillary voltage).

  • Modify Mobile Phase: If possible, reduce the acidity of the mobile phase, although this may compromise chromatographic performance.

  • Confirm with MS/MS: The peak at m/z 243 should be a singlet and will not fragment further under typical collision-induced dissociation (CID) conditions to produce peptide-related fragments.

Q2: Our peptide mass is 26 Da lower than the expected mass. What could be the reason?

A2: A mass loss of 26 Da (-26.02 Da) strongly suggests the reduction of the azido group (-N₃) to an amino group (-NH₂). This can occur during the electrospray ionization (ESI) process, particularly in the negative ion mode, but can also be observed in positive ion mode.[1][2] It can also be a result of side reactions during peptide synthesis or cleavage if reducing agents are present.

Troubleshooting Steps:

  • Review Synthesis/Cleavage Protocol: Ensure no unintended reducing agents were introduced.

  • Analyze in Positive vs. Negative Ion Mode: Compare the extent of reduction between the two modes.

  • Use a "Fresh" Sample: Re-analyze a freshly prepared sample to minimize the chance of degradation over time.

  • MS/MS Analysis: The fragmentation pattern of the peptide with the reduced amino group will be different from the azido-containing peptide.

Q3: We are seeing a peak that is ~1 Da higher than our expected peptide mass. What does this indicate?

A3: A +1 Da peak is often due to the presence of the ¹³C isotope of one of the carbon atoms in your peptide. This is a natural occurrence. However, if this peak is unusually intense, it could indicate an overlapping signal from another species. Another possibility is the formylation of a primary amine (e.g., the N-terminus or a lysine side chain), which results in a mass increase of 28 Da (+CHO). In some cases, this can be mistaken for a +1 Da peak at low resolution.

Troubleshooting Steps:

  • Check Isotopic Distribution: The instrument software should be able to predict the isotopic distribution. Compare the observed pattern with the theoretical one.

  • High-Resolution MS: Use a high-resolution mass spectrometer to differentiate between a ¹³C isotope and a +1 Da adduct or modification.

  • Review Synthesis Protocol: Formylation can occur if formic acid is used in the mobile phase or during sample handling.

Q4: We observe multiple peaks with additions of +22 Da, +38 Da, and +42 Da. What are these?

A4: These are common adducts and modifications:

  • +22 Da: Sodium adduct ([M+Na]⁺).

  • +38 Da: Potassium adduct ([M+K]⁺).

  • +42 Da: Acetylation ([M+CH₃CO]⁺).

Troubleshooting Steps:

  • Improve Sample Purity: Use desalting columns to remove salts.

  • Use High-Purity Solvents: Ensure that solvents are LC-MS grade.

  • Review Synthesis/Handling: Acetylation can occur if acetic anhydride or other acetylating agents are used during synthesis or sample preparation.

Summary of Unexpected Mass Peaks

Observed Mass Shift (Da)IdentityPotential Cause
+243.12Tritylium cationIn-source fragmentation of the Trt protecting group.[3][4]
-26.02Reduction of Azido to AminoIn-source reduction during MS analysis; presence of reducing agents during synthesis or cleavage.[1][2]
+1.01¹³C Isotope / Potential FormylationNatural isotopic abundance; reaction with formic acid.
+21.98Sodium AdductContamination from glassware, buffers, or solvents.
+38.96Potassium AdductContamination from glassware, buffers, or solvents.
+42.01AcetylationUse of acetic anhydride or other acetylating agents during synthesis or workup.
-242.32Loss of Trityl Group (from peptide)In-source fragmentation or incomplete final deprotection. The resulting deprotected peptide is observed.
VariableIncomplete DeprotectionOther protecting groups used in the synthesis (e.g., Boc, Fmoc) may not have been completely removed.
VariableOther Synthesis-Related Side ReactionsDeamidation, oxidation (especially of Met or Trp), formylation, etc.[5][6]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of 4-Aph(Trt)-Peptides
  • Dissolution: Dissolve the lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Dilution: Create a working solution of 10-100 µM by diluting the stock solution with the mobile phase A (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Filtration: If any particulate matter is visible, centrifuge the sample and transfer the supernatant to a new vial, or filter through a 0.22 µm syringe filter compatible with organic solvents.

  • Injection: Inject 1-10 µL of the working solution onto the LC-MS system.

Protocol 2: General LC-MS Method for Peptide Analysis
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-60% B over 15 minutes, followed by a wash at 95% B and re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 200-2000.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20-40 V (can be optimized to minimize in-source fragmentation)

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

Visualizations

cluster_peptide Peptide with 4-Aph(Trt) cluster_ms Mass Spectrometer Source Peptide_Aph_Trt Peptide-Aph(Trt) Peptide_Aph_Trt_ion [Peptide-Aph(Trt)+H]+ Peptide_Aph_Trt->Peptide_Aph_Trt_ion Ionization Tritylium_cation Tritylium Cation (+243 Da) Peptide_Aph_Trt_ion->Tritylium_cation In-source Fragmentation Deprotected_peptide_ion [Peptide-Aph+H]+ Peptide_Aph_Trt_ion->Deprotected_peptide_ion In-source Fragmentation

Caption: In-source fragmentation of a Trt-protected peptide.

cluster_peptide_azido Peptide with 4-Aph cluster_ms_reduction Mass Spectrometer Peptide_Aph_N3 Peptide-Aph(-N3) Reduced_Peptide Reduced Peptide-Aph(-NH2) (-26 Da) Peptide_Aph_N3->Reduced_Peptide Reduction during ionization

Caption: Reduction of the azido group during MS analysis.

G start Unexpected Peak Observed mass_shift Determine Mass Shift start->mass_shift plus_243 Peak at +243 Da (Tritylium Cation) mass_shift->plus_243 +243 Da minus_26 Peak at -26 Da (Azido Reduction) mass_shift->minus_26 -26 Da adducts Adducts (+22, +38 Da) or Modifications (+42 Da) mass_shift->adducts +22, +38, +42 Da other Other Mass Shift mass_shift->other Other action_source Optimize Source Conditions plus_243->action_source action_synthesis Review Synthesis/ Cleavage Protocol minus_26->action_synthesis action_purity Improve Sample Purity/ Use High-Purity Solvents adducts->action_purity action_investigate Investigate Other Side Reactions (e.g., incomplete deprotection, oxidation) other->action_investigate

Caption: Troubleshooting workflow for unexpected mass peaks.

References

Improving yield of peptides synthesized with Fmoc-4-Aph(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of peptides synthesized using Fmoc-4-Aph(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications?

A1: this compound is a derivative of the unnatural amino acid 4-aminophenylalanine (Aph). The N-α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the amino group on the phenyl ring is protected by an acid-labile trityl (Trt) group. This protecting group strategy makes it compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). It is often incorporated into peptides to introduce a unique aromatic residue that can be further modified or to study structure-activity relationships.

Q2: What are the main challenges associated with using this compound in SPPS?

A2: The primary challenges include:

  • Low Coupling Efficiency: Due to the steric hindrance of the bulky trityl group, coupling of this compound and subsequent amino acids can be slow and incomplete.

  • Aggregation: Peptides containing the hydrophobic Aph(Trt) residue may be prone to aggregation during synthesis, leading to poor coupling and deprotection efficiency.

  • Side Reactions: Standard SPPS side reactions such as aspartimide formation or diketopiperazine formation can occur.

  • Incomplete Deprotection: The trityl group on the Aph side chain requires specific conditions for complete removal during the final cleavage step.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended. While standard carbodiimide-based reagents like DIC/HOBt can be used, aminium/uronium or phosphonium-based reagents such as HBTU, HATU, or PyBOP are often more effective in achieving higher coupling efficiencies. Pre-activation of the amino acid may be necessary with some reagents to avoid side reactions.

Q4: How can I monitor the coupling efficiency of this compound?

A4: The Kaiser test (ninhydrin test) is a common method to qualitatively assess the presence of free primary amines on the resin after a coupling step. A negative Kaiser test (colorless or faint yellow) indicates a complete or near-complete coupling. For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.

Troubleshooting Guide

Problem 1: Low Peptide Yield
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Fmoc Deprotection Increase piperidine treatment time (e.g., 2 x 10 min). Use a fresh piperidine/DMF solution.Complete removal of the Fmoc group, allowing for efficient subsequent coupling.
Low Coupling Efficiency of this compound Use a more powerful coupling reagent (e.g., HATU, PyBOP). Increase coupling time and/or temperature. Double couple the amino acid.Improved incorporation of the this compound residue.
Peptide Aggregation Incorporate a "structure-breaking" residue like a pseudoproline dipeptide before the difficult sequence. Use a more polar solvent system or additives like DBU (in low concentrations).Reduced aggregation, leading to improved coupling and deprotection kinetics throughout the synthesis.
Premature Cleavage from Resin Ensure the correct resin and linker are being used for the desired cleavage conditions. Avoid harsh acidic conditions during intermediate steps.The peptide remains attached to the resin until the final cleavage step.
Incomplete Final Cleavage Optimize the cleavage cocktail and time. For the Trt group on Aph, ensure a sufficient concentration of scavengers (e.g., TIS) is used.Complete removal of all protecting groups and cleavage from the resin.
Problem 2: Impure Peptide Product
Possible Cause Troubleshooting Step Expected Outcome
Deletion Peptides Improve coupling efficiency by using a more potent coupling reagent, double coupling, or optimizing reaction time/temperature.Reduced intensity of peaks corresponding to deletion sequences in the HPLC chromatogram.
Aspartimide Formation If an Asp residue is present, use a faster Fmoc deprotection protocol or add HOBt to the piperidine solution.Minimized formation of aspartimide-related impurities.
Racemization For residues prone to racemization (e.g., His, Cys), use carbodiimide activation (DIC/HOBt) instead of base-mediated methods. Avoid prolonged pre-activation times.A single desired peak for the target peptide in the HPLC chromatogram, with minimal diastereomeric impurities.
Side-Product from Trt-Deprotection Use an effective scavenger cocktail during TFA cleavage (e.g., TFA/TIS/H2O/EDT) to capture the reactive trityl cation and prevent re-attachment to other residues.A cleaner crude peptide with fewer side-products.

Experimental Protocols

Protocol 1: Coupling of this compound

This protocol describes a general procedure for coupling this compound using HATU as the activating agent.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is positive (blue beads), continue coupling for an additional 1-2 hours or perform a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

Protocol 2: Final Cleavage and Deprotection

This protocol describes a standard procedure for cleaving the peptide from the resin and removing the side-chain protecting groups, including the Trt group from the Aph side chain.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is TFA/TIS/H2O (95:2.5:2.5, v/v/v). If the peptide contains other sensitive residues like Trp or Met, additional scavengers like EDT may be added.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange due to the formation of the trityl cation.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

SPPS_Workflow Resin Start: Resin Swell Swell Resin Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Amino Acid (e.g., this compound + HATU) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Yes (Last AA) Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Troubleshooting_Low_Yield Start Low Peptide Yield Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Check_Deprotection Check Fmoc Deprotection Start->Check_Deprotection Check_Cleavage Check Final Cleavage Start->Check_Cleavage Coupling_Incomplete Incomplete Coupling? Check_Coupling->Coupling_Incomplete Deprotection_Incomplete Incomplete Deprotection? Check_Deprotection->Deprotection_Incomplete Cleavage_Incomplete Incomplete Cleavage? Check_Cleavage->Cleavage_Incomplete Change_Reagent Use Stronger Coupling Reagent (HATU, PyBOP) Coupling_Incomplete->Change_Reagent Yes Double_Couple Double Couple Coupling_Incomplete->Double_Couple Yes Increase_Time Increase Coupling Time/Temp Coupling_Incomplete->Increase_Time Yes Increase_Pip_Time Increase Piperidine Time Deprotection_Incomplete->Increase_Pip_Time Yes Fresh_Reagent Use Fresh Piperidine Deprotection_Incomplete->Fresh_Reagent Yes Optimize_Cocktail Optimize Cleavage Cocktail (Scavengers) Cleavage_Incomplete->Optimize_Cocktail Yes Increase_Cleavage_Time Increase Cleavage Time Cleavage_Incomplete->Increase_Cleavage_Time Yes

Caption: Troubleshooting Decision Tree for Low Peptide Yield.

Validation & Comparative

A Comparative Guide to Fmoc-4-Aph(Trt)-OH and Alternative Protected 4-Aminophenylalanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and development, offering pathways to novel therapeutics with enhanced efficacy, stability, and target specificity. Among these, 4-aminophenylalanine (Aph) is a valuable building block for introducing specific functionalities. The choice of protecting group for the side-chain amino group of Aph is critical for the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Fmoc-4-Aph(Trt)-OH with other commonly employed protected 4-aminophenylalanine derivatives, supported by available experimental data and detailed protocols.

Introduction to Protected 4-Aminophenylalanine in Fmoc-SPPS

In Fmoc-based solid-phase peptide synthesis, the α-amino group of the incoming amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. Reactive side-chains of amino acids require "permanent" protecting groups that are stable to the repetitive basic conditions used for Fmoc removal but can be cleaved at the final stage of synthesis, typically with a strong acid like trifluoroacetic acid (TFA).

The 4-amino group of phenylalanine introduces a key nucleophilic site that necessitates protection to prevent side reactions during peptide coupling. The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality—the ability to selectively deprotect one functional group in the presence of others. This is crucial for the synthesis of complex peptides, such as branched, cyclic, or labeled peptides.

This guide focuses on the comparison of three key side-chain protecting groups for Fmoc-4-aminophenylalanine:

  • Trityl (Trt): A bulky, acid-labile protecting group.

  • tert-Butoxycarbonyl (Boc): Another widely used acid-labile protecting group.

  • Allyloxycarbonyl (Alloc): A protecting group that is stable to both acids and bases but can be selectively removed by palladium(0) catalysis.

Data Presentation: A Comparative Overview

Direct, head-to-head quantitative comparisons of the performance of these protected amino acids in a single study are limited in the published literature. However, by collating data from various sources and considering the known chemical properties of the protecting groups, we can construct a comparative summary.

Protected Amino AcidSide-Chain Protecting GroupKey AdvantagesKey DisadvantagesTypical Deprotection Conditions
This compound Trityl (Trt)- High acid lability, removed during standard TFA cleavage. - Bulky nature can sometimes reduce side reactions.- Steric hindrance may occasionally slow coupling reactions. - Trityl cation released during deprotection must be scavenged.95% TFA, often with scavengers like triisopropylsilane (TIS) and water.
Fmoc-4-Aph(Boc)-OH tert-Butoxycarbonyl (Boc)- Well-established, acid-labile protecting group. - Generally good coupling efficiency.- Less orthogonal than Alloc if other Boc-protected residues are present and selective deprotection is needed.95% TFA, similar to Trt.
Fmoc-4-Aph(Alloc)-OH Allyloxycarbonyl (Alloc)- Fully orthogonal to both acid-labile (Trt, Boc, tBu) and base-labile (Fmoc) protecting groups.[1] - Enables selective deprotection on-resin for side-chain modification.[1]- Requires a specific palladium(0) catalyst for removal, adding an extra step and reagent cost.[1] - Deprotection rate can be influenced by the solid support used.[2]Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane or morpholine) in a solvent like DCM or a CHCl₃/AcOH/NMM mixture.[1][2]

Quantitative Data on Alloc Deprotection:

In a study on the synthesis of dynorphin A analogs, the deprotection rate of the Alloc group from Fmoc-4-Aph(Alloc)-OH was shown to be dependent on the resin support.[2]

Resin SupportTime for Complete Alloc Deprotection
PAL-PEG-PS3 hours
PAL-PS24 hours

This data highlights the importance of the synthesis matrix on reaction kinetics. The more flexible and accessible polyethylene glycol-polystyrene (PEG-PS) support facilitated a significantly faster deprotection compared to the more rigid polystyrene (PS) resin.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of these non-natural amino acids.

Protocol 1: General Procedure for Fmoc-SPPS Cycle

This protocol outlines a standard cycle for the incorporation of a protected amino acid.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.

  • Coupling:

    • Pre-activate the protected amino acid (e.g., this compound, Fmoc-4-Aph(Boc)-OH, or Fmoc-4-Aph(Alloc)-OH) (3-5 equivalents) with a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) and DMF (3-5 times).

Protocol 2: Selective On-Resin Deprotection of the Alloc Group

This protocol is specific for the removal of the Alloc group from the side chain of a 4-aminophenylalanine residue, enabling subsequent modification.[1][2]

  • Resin Preparation: After incorporation of Fmoc-4-Aph(Alloc)-OH and subsequent N-terminal Fmoc deprotection (if the N-terminus is to be kept free), wash the peptide-resin with DCM.

  • Catalyst Solution Preparation: Prepare a solution of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.25 equivalents relative to the peptide) and a scavenger such as morpholine or phenylsilane (20-50 equivalents) in an appropriate solvent (e.g., DCM or a mixture of CHCl₃/AcOH/NMM).

  • Deprotection Reaction: Add the catalyst solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of the Alloc group by HPLC-MS analysis of a small cleaved sample.

  • Washing: Once the reaction is complete, wash the resin extensively with a solution containing a chelating agent (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by thorough washing with DMF and DCM.

Protocol 3: Final Cleavage and Global Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups like Trt and Boc.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger for the released trityl and tert-butyl cations.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the precipitated peptide, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Orthogonal Protection Strategy in Complex Peptide Synthesis

The following diagram illustrates the concept of an orthogonal protection scheme in SPPS, which is critical when using amino acids with functionalized side chains like 4-aminophenylalanine. This strategy allows for the selective removal of different protecting groups to enable specific modifications at various points in the synthesis.

Orthogonal_Protection_Strategy cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_deprotection Selective Deprotection & Cleavage Resin Resin Peptide-Resin Peptide-Resin Resin->Peptide-Resin Attach Fmoc-AA-OH Deprotected_Peptide-Resin Deprotected_Peptide-Resin Peptide-Resin->Deprotected_Peptide-Resin 20% Piperidine/DMF (Fmoc Removal) Final_Peptide-Resin Final Protected Peptide on Resin (N-Fmoc, Side-chains: Trt, Boc, Alloc) Deprotected_Peptide-Resin->Peptide-Resin Couple next Fmoc-AA-OH Side-Chain_Modified_Peptide Side-Chain_Modified_Peptide Final_Peptide-Resin->Side-Chain_Modified_Peptide Pd(PPh₃)₄ (Alloc Removal) Cleaved_Peptide Cleaved_Peptide Final_Peptide-Resin->Cleaved_Peptide 95% TFA (Global Deprotection of Trt, Boc & Resin Cleavage) Further_Synthesis Further_Synthesis Side-Chain_Modified_Peptide->Further_Synthesis On-resin modification (e.g., labeling, cyclization) Dynorphin_A_Analog_Synthesis cluster_synthesis Peptide Assembly on PAL-PEG-PS Resin cluster_modification On-Resin Modification cluster_cleavage Final Cleavage and Purification Start Start with PAL-PEG-PS Resin Elongation Elongation Start->Elongation Standard Fmoc-SPPS cycles Incorporate_Aph Incorporate_Aph Elongation->Incorporate_Aph Couple Fmoc-4-Aph(Alloc)-OH Complete_Sequence Complete_Sequence Incorporate_Aph->Complete_Sequence Continue Fmoc-SPPS cycles Alloc_Deprotection Selective Alloc Removal (Pd(PPh₃)₄, 3h) Complete_Sequence->Alloc_Deprotection Peptide Chain Complete Functionalization Introduce Affinity Label (e.g., isothiocyanate) Alloc_Deprotection->Functionalization Cleavage Cleavage from Resin & Global Deprotection (TFA) Functionalization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Final_Product Purification->Final_Product Dynorphin A Analog

References

A Comparative Guide to Trityl (Trt) Protection for the 4-Aminophenylalanine Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide synthesis, the strategic use of protecting groups is paramount for achieving desired synthetic outcomes. This guide provides a detailed comparison of the advantages of employing the trityl (Trt) protecting group for the side chain of 4-aminophenylalanine (4-Aph), a derivative of the versatile unnatural amino acid 4-azido-L-phenylalanine. While the azide moiety of 4-azido-L-phenylalanine is generally stable, its reduction to an amino group, forming 4-aminophenylalanine (pAF), necessitates protection during subsequent synthetic steps.[1] This guide focuses on the benefits of Trt protection for this amino group compared to other common amine protecting groups.

Key Advantages of Trt Protection

The trityl group, a triphenylmethyl moiety, offers several distinct advantages in the context of protecting the side-chain amino group of 4-aminophenylalanine, particularly in solid-phase peptide synthesis (SPPS).[2]

  • Acid Lability: The Trt group is highly susceptible to cleavage under acidic conditions, typically with trifluoroacetic acid (TFA).[3][4][5] This allows for its removal simultaneously with the cleavage of the peptide from many common resins used in Fmoc-based SPPS, streamlining the workflow.[6]

  • Steric Hindrance: The bulkiness of the Trt group provides significant steric protection to the amino group, preventing undesired side reactions.[2][3] This steric bulk can also influence peptide conformation and aggregation properties during synthesis.

  • Increased Solubility: The hydrophobic nature of the Trt group can enhance the solubility of protected amino acid derivatives in organic solvents commonly used in peptide synthesis, such as DMF and NMP.[6] This is a notable advantage as some protected amino acids exhibit poor solubility.

  • Compatibility with Orthogonal Protection Schemes: The specific conditions required for Trt removal allow for its use in concert with other protecting groups that are stable to acid but labile to other reagents, enabling complex, multi-step synthetic strategies.

Comparative Data of Amine Protecting Groups

The choice of protecting group significantly impacts the efficiency and outcome of peptide synthesis. The following table provides a comparative summary of key properties for Trt and other commonly used amine protecting groups.

Protecting GroupAbbreviationCleavage ConditionsKey AdvantagesPotential Disadvantages
Trityl Trt Mild acid (e.g., 1-5% TFA in DCM), strong acid (e.g., 95% TFA)[6][7]Mild cleavage conditions, steric bulk, improves solubility.[2][6]Can be too labile for some applications, formation of stable trityl cation requires scavengers.[7]
tert-ButoxycarbonylBocStrong acid (e.g., TFA)[8]Widely used, stable to a broad range of reagents.Requires strong acid for removal, not compatible with acid-labile resins in Fmoc SPPS.
9-FluorenylmethoxycarbonylFmocBase (e.g., piperidine)[9]Base-labile, cornerstone of Fmoc SPPS.Not suitable for side-chain protection where N-terminal Fmoc is used.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in synthesis. Below are representative protocols for the protection and deprotection of an amino group with Trt.

Trityl Protection of 4-Aminophenylalanine Side Chain

Objective: To protect the side-chain amino group of a 4-aminophenylalanine residue.

Materials:

  • Fmoc-L-4-aminophenylalanine

  • Trityl chloride (Trt-Cl)

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Fmoc-L-4-aminophenylalanine in anhydrous DMF.

  • Add pyridine to the solution and cool to 0°C in an ice bath.

  • Slowly add a solution of trityl chloride in anhydrous DCM to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Fmoc-L-4-(tritylamino)phenylalanine.

Trityl Deprotection from 4-Aminophenylalanine Side Chain

Objective: To remove the Trt protecting group from the side chain of a 4-(tritylamino)phenylalanine residue.

Materials:

  • Trt-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Dissolve the Trt-protected peptide in DCM.

  • Add TIS to the solution. TIS acts as a scavenger to trap the liberated trityl cations and prevent side reactions.[7]

  • Add TFA to the reaction mixture to a final concentration of 1-5%. The optimal concentration may vary depending on the stability of other protecting groups.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by HPLC or LC-MS.

  • Once the deprotection is complete, precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizing the Workflow

Diagrams can clarify complex experimental and logical workflows. The following diagrams, generated using Graphviz, illustrate the protection/deprotection cycle and a decision-making pathway for choosing a protecting group.

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_deprotection Deprotection Step Aph 4-Aminophenylalanine reaction_p Aph->reaction_p TrtCl Trityl Chloride TrtCl->reaction_p Pyridine Pyridine Pyridine->reaction_p Base ProtectedAph Trt-Protected 4-Aph ProtectedAph_d Trt-Protected 4-Aph ProtectedAph->ProtectedAph_d Incorporation into Peptide reaction_p->ProtectedAph reaction_d ProtectedAph_d->reaction_d TFA TFA TFA->reaction_d Acid Scavenger Scavenger (TIS) Scavenger->reaction_d DeprotectedAph 4-Aminophenylalanine reaction_d->DeprotectedAph

Caption: Workflow for Trt protection and deprotection of the 4-Aph side chain.

ProtectingGroupDecision start Need to Protect Amine Side Chain synthesis_type Synthesis Method? start->synthesis_type fmoc_spps Fmoc SPPS synthesis_type->fmoc_spps Fmoc boc_spps Boc SPPS synthesis_type->boc_spps Boc acid_lability Acid-Labile Resin? fmoc_spps->acid_lability use_boc Consider Boc boc_spps->use_boc use_trt Consider Trt acid_lability->use_trt Yes other_considerations Consider Orthogonality & Solubility acid_lability->other_considerations No use_trt->other_considerations use_boc->other_considerations

Caption: Decision tree for selecting an amine protecting group in peptide synthesis.

References

Fmoc vs. Boc: A Comparative Guide to Synthesizing Peptides with 4-Azido-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids like 4-azido-L-phenylalanine (4-Aph) into peptides offers a powerful tool for bioorthogonal chemistry, enabling site-specific labeling, conjugation, and the development of novel therapeutics. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, Fmoc and Boc, is a critical decision that significantly influences the success and efficiency of synthesizing these modified peptides.

This guide provides an objective comparison of the Fmoc and Boc strategies for synthesizing peptides containing 4-Aph, supported by a summary of key performance indicators and detailed experimental protocols.

At a Glance: Fmoc vs. Boc for 4-Aph Peptide Synthesis

ParameterFmoc StrategyBoc Strategy
α-Amino Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., neat TFA or TFA in DCM)
Side-Chain Protecting Groups Acid-labile (e.g., tBu, Trt)Acid-labile (Bzl-based, removed with strong acid like HF)
Orthogonality High: Deprotection conditions are distinct.Lower: Both protecting groups are acid-labile, relying on differential acid sensitivity.
Mildness of Conditions Generally milder, avoiding repetitive strong acid use.[1]Harsher, with repeated use of strong acid for deprotection and final cleavage.[2][3]
Compatibility with 4-Aph High. The azide group is generally stable under the basic deprotection conditions.High. The azide group is stable to the acidic deprotection conditions, but care must be taken with certain scavengers during final cleavage.
Yield Typically high, often exceeding 99% for standard couplings.[]Can provide high yields, particularly for hydrophobic or aggregation-prone sequences.[5]
Purity Generally high due to fewer side reactions under mild conditions.[]Can be high, but the harsher acidic conditions may lead to more side products.
Automation Friendliness High, with easy online monitoring of Fmoc deprotection.[6]Readily automated, though handling of corrosive reagents requires specific considerations.
Cost Fmoc-protected amino acids can be more expensive.[]Boc-protected amino acids are often more cost-effective.

Delving Deeper: A Head-to-Head Comparison

The Fmoc strategy has largely become the method of choice for modern peptide synthesis due to its milder reaction conditions and true orthogonality.[1][8] The use of a base for deprotection of the Fmoc group, typically piperidine, is compatible with the acid-labile side-chain protecting groups, which are removed in a single final step with trifluoroacetic acid (TFA).[] This orthogonality minimizes the risk of premature cleavage of side-chain protecting groups during the synthesis cycles. For peptides containing sensitive modifications, the Fmoc strategy is often preferred.[9]

The Boc strategy, the original method developed by Merrifield, relies on the use of the acid-labile Boc group for Nα-protection and typically benzyl-based protecting groups for the side chains.[6] Deprotection of the Boc group is achieved with a moderately strong acid like TFA, while the final cleavage from the resin and removal of side-chain protecting groups require a very strong acid, such as hydrofluoric acid (HF).[2][3] While effective, the repeated use of strong acids can lead to side reactions and the handling of HF requires specialized equipment and safety precautions.[1] However, for certain "difficult" sequences prone to aggregation, the Boc strategy can sometimes offer advantages as the protonated state of the N-terminus after deprotection can help to disrupt interchain hydrogen bonding.[5]

When incorporating 4-Aph, the stability of the azide functional group is a key consideration. The azide group is generally stable under both Fmoc and Boc conditions. However, during the final cleavage step in both strategies, certain scavengers, particularly those containing thiols, can lead to the reduction of the azide to an amine. Careful selection of the cleavage cocktail is therefore crucial.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for both Fmoc and Boc SPPS.

Fmoc_SPPS_Workflow Resin Solid Support (Resin) Attach_AA1 Attach Fmoc-AA1-OH Resin->Attach_AA1 Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Attach_AA1->Deprotect_Fmoc Wash_1 Wash Deprotect_Fmoc->Wash_1 Couple_AA2 Couple Fmoc-AA2-OH (e.g., HBTU/DIPEA) Wash_1->Couple_AA2 Wash_2 Wash Couple_AA2->Wash_2 Repeat Repeat Steps 3-6 Wash_2->Repeat n-1 times Final_Deprotect Final Cleavage & Deprotection (TFA Cocktail) Repeat->Final_Deprotect Peptide Peptide with 4-Aph Final_Deprotect->Peptide

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Boc_SPPS_Workflow Resin Solid Support (Resin) Attach_AA1 Attach Boc-AA1-OH Resin->Attach_AA1 Deprotect_Boc Boc Deprotection (TFA/DCM) Attach_AA1->Deprotect_Boc Neutralize Neutralization (e.g., DIPEA/DCM) Deprotect_Boc->Neutralize Wash_1 Wash Neutralize->Wash_1 Couple_AA2 Couple Boc-AA2-OH (e.g., DCC/HOBt) Wash_1->Couple_AA2 Wash_2 Wash Couple_AA2->Wash_2 Repeat Repeat Steps 3-7 Wash_2->Repeat n-1 times Final_Cleavage Final Cleavage (e.g., HF) Repeat->Final_Cleavage Peptide Peptide with 4-Aph Final_Cleavage->Peptide

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Experimental Protocols

The following are generalized protocols for the manual synthesis of a model peptide containing 4-Aph using both Fmoc and Boc strategies. Automated synthesizers will follow similar principles.

Fmoc-SPPS Protocol for a Peptide Containing 4-Aph

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh, 0.5-1.0 mmol/g) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. First Amino Acid Coupling:

  • Deprotect the Fmoc group from a pre-loaded resin if necessary using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF.

  • Activate the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA, 6 eq.) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.

3. Chain Elongation (Incorporation of Fmoc-4-Aph-OH):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-4-Aph-OH:

    • Dissolve Fmoc-4-Aph-OH (3 eq.) and an activating agent (e.g., HBTU, 2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 5-10 minutes.

    • Add the activated Fmoc-4-Aph-OH solution to the resin and shake for 2-4 hours. The slightly bulkier nature of 4-Aph may require a longer coupling time.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF.

4. Subsequent Amino Acid Couplings:

  • Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.

5. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature. TIS is used as a scavenger to prevent side reactions.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

Boc-SPPS Protocol for a Peptide Containing 4-Aph

1. Resin Swelling and First Amino Acid Attachment:

  • Swell Merrifield resin (1% DVB, 100-200 mesh) in DCM for 1-2 hours.

  • Attach the first Boc-protected amino acid (e.g., Boc-Ala-OH) to the resin via its cesium salt to minimize racemization.

2. Chain Elongation (Incorporation of Boc-4-Aph-OH):

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, 1 x 20 min).

  • Washing: Wash the resin with DCM.

  • Neutralization: Neutralize the resin with 10% DIPEA in DCM (2 x 2 min).

  • Washing: Wash the resin with DCM.

  • Coupling of Boc-4-Aph-OH:

    • Activate Boc-4-Aph-OH (3 eq.) with a coupling reagent like dicyclohexylcarbodiimide (DCC, 3 eq.) and an additive such as 1-hydroxybenzotriazole (HOBt, 3 eq.) in a mixture of DCM and DMF for 15-20 minutes.

    • Filter the precipitated dicyclohexylurea (DCU) and add the activated amino acid solution to the resin.

    • Shake for 2-4 hours.

    • Monitor the coupling with a Kaiser test.

  • Washing: Wash the resin with DCM and DMF.

3. Subsequent Amino Acid Couplings:

  • Repeat the deprotection, washing, neutralization, and coupling steps for the remaining amino acids.

4. Final Cleavage:

  • After the final coupling and Boc deprotection, dry the resin thoroughly.

  • Perform the final cleavage using anhydrous HF with a scavenger such as anisole at 0°C for 1 hour in a specialized HF cleavage apparatus. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin and peptide with cold diethyl ether.

5. Purification:

  • Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid).

  • Purify the crude peptide by RP-HPLC.

  • Lyophilize the pure fractions.

Conclusion and Recommendation

For the synthesis of peptides containing 4-Aph, the Fmoc strategy is generally the recommended approach for most applications. Its milder reaction conditions, high orthogonality, and reduced side reactions contribute to higher purity of the final product and a more straightforward workflow.[1][][9] The compatibility of the azide group with the basic deprotection steps is well-established.

The Boc strategy remains a viable alternative , particularly for sequences that are prone to aggregation.[5] However, the requirement for hazardous reagents like HF for final cleavage makes it less accessible for many laboratories and potentially more problematic for complex, modified peptides.

Ultimately, the choice of strategy will depend on the specific peptide sequence, the available laboratory infrastructure, and the desired scale of the synthesis. For routine synthesis of 4-Aph containing peptides, the robustness and safety profile of the Fmoc strategy make it the superior choice.

References

A Comparative Guide to Purity Analysis of Synthetic Peptides Containing 4-Aph(Trt)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as 4-Amino-L-phenylalanine with a trityl (Trt) protecting group [4-Aph(Trt)], into synthetic peptides is a critical strategy for developing novel therapeutics with enhanced stability and function. However, the structural complexity of these modified peptides introduces unique challenges in synthesis and purification. Ensuring the purity of the final product is paramount, as even minor impurities can significantly impact experimental outcomes, biological activity, and safety.[1][2]

This guide provides an objective comparison of key analytical techniques for assessing the purity of synthetic peptides containing 4-Aph(Trt), supported by established experimental protocols and data presentation formats.

The Challenge of Impurities in Modified Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production.[3] Despite its efficiency, the iterative nature of SPPS can lead to a variety of process-related impurities.[4] The presence of a bulky, acid-labile Trityl group on the 4-Aph residue introduces specific considerations.

Common SPPS-Related Impurities:

  • Deletion Sequences: Result from incomplete coupling or deprotection steps.[5]

  • Truncation/Capped Sequences: Occur when a coupling reaction fails, and the unreacted amine is intentionally acetylated to prevent further elongation.[4][6]

  • Insertion Sequences: Caused by the unintended double addition of an amino acid.[7][8]

  • Incomplete Deprotection: Residual protecting groups, including the Trt group on 4-Aph or other side-chain protecting groups, can remain in the final product.[1]

  • Side-Reaction Products: Modifications like oxidation (especially of Met or Trp), deamidation (Asn, Gln), or racemization can occur during synthesis or cleavage.[1][5]

  • Residual Solvents and Reagents: Trifluoroacetic acid (TFA), used for cleavage, is a common non-peptide impurity.[9]

The Trityl group is particularly sensitive to acidic conditions, and its cleavage must be carefully controlled to avoid premature removal or the formation of Trityl cation adducts with other residues.[10][11]

Comparison of Key Analytical Techniques

The most robust approach to purity analysis involves a combination of high-resolution separation techniques with mass identification. The primary methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), often coupled as LC-MS.[12][13]

Technique Principle Information Provided Strengths Limitations
RP-HPLC Separation based on hydrophobicity.[3]Purity (% area), retention time, detection of hydrophobic impurities.High resolution, quantitative, robust, widely available.[14]Does not provide mass/identity information; co-eluting impurities may be missed.[15]
LC-MS Combines HPLC separation with mass-to-charge (m/z) detection.[13]Purity, molecular weight confirmation of the main peak and impurities.[12]Confirms identity of target peptide; helps identify unknown impurity structures.[13]TFA used in HPLC can suppress MS signal; requires MS-compatible mobile phases (e.g., formic acid).[15]
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by quantification of constituent amino acids.[16]Amino acid composition and ratio; provides absolute peptide quantification.Gold standard for accurate quantification.[16]Destructive to the sample; does not detect sequence errors or side-chain modifications.
High-Resolution MS (e.g., Orbitrap, TOF) Extremely accurate mass measurement.Precise molecular weight to confirm elemental composition.Unambiguous identification of target peptide and impurities.Higher cost and complexity.

Experimental Protocols

A well-defined analytical protocol is crucial for obtaining reproducible purity data. Below is a standard methodology for the analysis of a 4-Aph(Trt)-containing peptide.

Key Experiment: Purity Determination by RP-HPLC

Objective: To separate the target peptide from synthesis-related impurities and quantify its purity based on UV absorbance.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the lyophilized peptide powder.

    • Dissolve the peptide in a suitable diluent (e.g., 1 mL of 0.1% TFA in water) to a final concentration of 1 mg/mL. The choice of diluent should be optimized based on peptide solubility.[4]

    • Vortex briefly and centrifuge to pellet any insoluble material.

  • Chromatographic Conditions:

    • Instrument: Agilent 1200 series or equivalent HPLC system with UV detector.[17]

    • Column: C18 stationary phase (e.g., Cogent HPS C18™, 5µm, 4.6 x 250mm).[18]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[18]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection Wavelength: 210-230 nm (for peptide bonds).[4]

    • Column Temperature: 30°C.[18]

    • Injection Volume: 20 µL.[18]

  • Gradient Elution:

    • A shallow gradient is typically recommended for optimal peptide separation.[19]

    • Example Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (wash)

      • 40-45 min: 95% B (wash)

      • 45-50 min: 95% to 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the target peptide by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.[13]

Visualizing Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to strict color and contrast guidelines for readability.

G cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Purity Analysis Workflow cluster_results Results & Decision sp_synthesis SPPS of 4-Aph(Trt) Peptide cleavage Cleavage from Resin (TFA) sp_synthesis->cleavage crude_peptide Crude Peptide Product cleavage->crude_peptide hplc 1. RP-HPLC Screening crude_peptide->hplc lcms 2. LC-MS Identification hplc->lcms Confirm Mass aaa 3. Amino Acid Analysis (Quantification) lcms->aaa If Quantification Needed data_analysis Data Integration & Purity Calculation lcms->data_analysis pass Purity ≥ 95% (Pass) data_analysis->pass fail Purity < 95% (Repurify) data_analysis->fail

Caption: Workflow for purity analysis of a synthetic 4-Aph(Trt) peptide.

G cluster_process Process-Related Impurities cluster_chem Chemical Modification Impurities cluster_reagents Reagent-Related Impurities Target Target Peptide (Full-Length, Correct Mass) Deletion Deletion (-AA) Target->Deletion SPPS Errors Truncation Truncation (Capped) Target->Truncation SPPS Errors Insertion Insertion (+AA) Target->Insertion SPPS Errors Deprotection Incomplete Deprotection (e.g., residual Trt) Target->Deprotection Side Reactions Oxidation Oxidation (+16 Da) Target->Oxidation Side Reactions Deamidation Deamidation (+1 Da) Target->Deamidation Side Reactions TFA TFA Adducts Target->TFA Cleavage Artifacts Scavenger Scavenger Adducts Target->Scavenger Cleavage Artifacts

Caption: Common impurities in 4-Aph(Trt) peptide synthesis.

References

NMR Characterization of Fmoc-4-Aph(Trt)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of Fmoc-4-Aph(Trt)-OH, a crucial building block in solid-phase peptide synthesis. Due to the limited availability of specific experimental spectra for this compound, this guide presents a detailed projection of its expected ¹H and ¹³C NMR spectral data. This is contrasted with the experimental data for a closely related alternative, Fmoc-4-amino-L-phenylalanine, to highlight the influence of the trityl protecting group on the NMR spectrum.

Comparison of NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and the reported data for Fmoc-4-amino-L-phenylalanine. These tables provide a clear, quantitative comparison of the two compounds.

Table 1: ¹H NMR Chemical Shift Comparison

Proton Assignment This compound (Expected δ, ppm) Fmoc-4-amino-L-phenylalanine (Reported δ, ppm) Key Differences
Phenylalanine α-CH4.5 - 4.8~4.4Downfield shift due to Trt group proximity.
Phenylalanine β-CH₂2.9 - 3.2~2.9Minor shift.
Phenylalanine Aromatic C2,6-H6.8 - 7.0~6.5Shielding effect of the amino group in the alternative.
Phenylalanine Aromatic C3,5-H6.5 - 6.7~6.9Upfield shift due to Trityl substitution.
Trityl Aromatic Protons7.1 - 7.5N/ACharacteristic broad multiplet for the 15 protons of the Trityl group.
Fmoc Aromatic Protons7.2 - 7.87.2 - 7.8Largely unaffected.
Fmoc CH & CH₂4.2 - 4.44.2 - 4.4Largely unaffected.
NH (Amide)~7.0~5.3Significant downfield shift due to Trityl group.
NH₂ (Side Chain)N/A~3.5Absent in the trityl-protected compound.

Table 2: ¹³C NMR Chemical Shift Comparison

Carbon Assignment This compound (Expected δ, ppm) Fmoc-4-amino-L-phenylalanine (Reported δ, ppm) Key Differences
Carboxyl C=O172 - 176~174Minimal change.
Phenylalanine α-C54 - 57~56Minor shift.
Phenylalanine β-C37 - 40~37Minor shift.
Phenylalanine Aromatic C1130 - 133~129
Phenylalanine Aromatic C4145 - 148~145Significant downfield shift due to Trityl substitution.
Trityl Quaternary C70 - 75N/ACharacteristic signal for the central carbon of the Trityl group.
Trityl Aromatic Carbons126 - 145N/AMultiple signals in the aromatic region.
Fmoc Carbonyl C=O155 - 157~156Minimal change.
Fmoc Aromatic Carbons120 - 144120 - 144Largely unaffected.
Fmoc CH & CH₂47, 67~47, 67Largely unaffected.

Experimental Protocols

A general protocol for the NMR characterization of Fmoc-protected amino acids is provided below.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the Fmoc-amino acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (e.g., -NH and -COOH).

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Chemical shifts are referenced to the deuterated solvent signal.

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions (e.g., exponential multiplication) and Fourier transformation. Phase and baseline correct the resulting spectra.

Visualization of Characterization Workflow

The following diagrams illustrate the logical workflow of NMR characterization and the structural relationship of the compounds discussed.

NMR_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Compound Fmoc-Amino Acid NMR_Tube NMR Tube Compound->NMR_Tube Dissolve Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition Processing Fourier Transform, Phasing, Baseline Correction H1_Acquisition->Processing C13_Acquisition->Processing Analysis Peak Integration, Chemical Shift Assignment Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR Characterization of Fmoc-Amino Acids.

Structural_Comparison cluster_base Core Structure cluster_derivatives 4-Substituted Derivatives Fmoc_Phe Fmoc-Phenylalanine Fmoc_Aph_Trt This compound Fmoc_Phe->Fmoc_Aph_Trt Add Trityl-amino group at C4 Fmoc_Aph_NH2 Fmoc-4-amino-L-phenylalanine Fmoc_Phe->Fmoc_Aph_NH2 Add Amino group at C4

Caption: Structural Relationship of Compared Compounds.

A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-4-Aph(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and therapeutic potential. Fmoc-4-Aph(Trt)-OH, a trityl-protected form of 4-aminophenylalanine, offers a unique building block for solid-phase peptide synthesis (SPPS). The introduction of an amino group on the phenyl ring of phenylalanine can significantly alter the peptide's properties, leading to novel biological functions. This guide provides a comparative analysis of the biological activity of peptides synthesized with this compound against relevant alternatives, supported by experimental data and detailed protocols.

Comparison of Biological Activities

The substitution of natural amino acids with 4-aminophenylalanine (4-Aph) can lead to varied effects on biological activity, ranging from reduced enzyme activation to enhanced or altered therapeutic properties.

Enzyme Inhibition and Activation

The introduction of the amino group in 4-Aph can influence the binding and activation of enzymes. A comparative study on phenylalanine hydroxylase demonstrated that L-4-aminophenylalanine leads to a lower level of enzyme activation compared to the natural substrate, L-phenylalanine. This suggests that the modification at the para position of the phenyl ring can alter the substrate's ability to induce the active conformation of the enzyme.[1][2]

Conversely, derivatives of 4-aminophenylalanine have shown promise as potent enzyme inhibitors. In a study on dipeptidyl peptidase IV (DPP-4) , a key target in the treatment of type 2 diabetes, a novel series of 4-aminophenylalanine derivatives were evaluated. One such derivative exhibited a potent inhibitory activity with an IC50 value of 28 nM. This highlights the potential of incorporating 4-Aph into peptide or peptidomimetic structures to design effective enzyme inhibitors.

EnzymePeptide/DerivativeActivity Compared to Phenylalanine-Containing CounterpartQuantitative Data
Phenylalanine HydroxylaseL-4-aminophenylalanineLower activationLower fluorescence change and enzyme activity
Dipeptidyl Peptidase IV (DPP-4)4-aminophenylalanine derivativePotent inhibitionIC50 = 28 nM
Antimicrobial and Antifungal Activity

The incorporation of modified amino acids can significantly impact the antimicrobial properties of peptides. A notable example is the synthesis of analogues of the antifungal lipopeptide fengycin . By replacing a depsipeptide bond with a more stable amide bond involving a derivative of 4-aminophenylalanine, researchers have created fengycin A analogues with enhanced chemical stability and potent antifungal properties against phytopathogenic fungi.[3][4][5] These analogues demonstrated a greater inhibition of fungal growth compared to the natural fengycin.[3][5]

OrganismPeptideActivity
Fusarium graminearumFengycin A analogue (containing a 4-Aph derivative)Enhanced antifungal activity compared to natural fengycin
Cytotoxic Activity

The substitution of amino acids in bioactive peptides can modulate their cytotoxic effects on cancer cells. A study on a dimeric peptide derived from lactoferricin, 26[F]: (RRWQWRFKKLG)2-K-Ahx, which exhibits cytotoxic effects against breast cancer cell lines, explored the replacement of phenylalanine at position 26 with other non-natural hydrophobic amino acids. While this study did not include 4-aminophenylalanine, it provides a valuable framework for comparison. For instance, replacement with 4-benzoyl-phenylalanine (Bpa) and 1-naphthyl-phenylalanine (1-Nal) resulted in a greater cytotoxic effect than the original phenylalanine-containing peptide. In contrast, replacement with 4-aminobenzoic acid (4-Abz) led to a lower cytotoxic effect. This indicates that modifications on the phenyl ring can either enhance or diminish cytotoxicity.

Cell LinePeptide AnalogueCytotoxic Activity (IC50)
MCF-7 (Breast Cancer)26[F] (contains Phenylalanine)~25 µM
MCF-7 (Breast Cancer)26[Bpa] (contains 4-benzoyl-phenylalanine)17 µM
MCF-7 (Breast Cancer)26[1-Nal] (contains 1-naphthyl-phenylalanine)14 µM
MCF-7 (Breast Cancer)26[4-Abz] (contains 4-aminobenzoic acid)49 µM

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for assessing the biological activities discussed.

Solid-Phase Peptide Synthesis (SPPS) with this compound

Objective: To synthesize a peptide incorporating 4-aminophenylalanine using Fmoc chemistry.

Materials:

  • This compound

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Pre-activate this compound (or another C-terminal amino acid) with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash and dry the resin.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group from 4-Aph.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Antifungal Susceptibility Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a synthetic peptide against a fungal strain.

Materials:

  • Synthesized peptide

  • Fungal strain (e.g., Fusarium graminearum)

  • Culture medium (e.g., Potato Dextrose Broth - PDB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare Fungal Inoculum: Grow the fungal strain in PDB and adjust the spore suspension to a final concentration of 1 x 105 spores/mL.

  • Prepare Peptide Dilutions: Prepare a series of two-fold dilutions of the synthetic peptide in PDB in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the peptide dilutions. Include a positive control (fungus without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 28°C for 48-72 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a synthetic peptide on a cancer cell line.

Materials:

  • Synthesized peptide

  • Cancer cell line (e.g., MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Treat the cells with various concentrations of the synthetic peptide and incubate for 24-72 hours. Include a vehicle control (cells treated with the peptide solvent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6][7][8]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[6][7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[6][7][8]

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

The biological activity of peptides is often mediated through their interaction with specific cellular signaling pathways. The incorporation of 4-Aph can influence these interactions.

Fengycin Antifungal Mechanism

Fengycin and its analogues exert their antifungal effect through a multi-pronged attack on fungal cells. This involves disruption of the cell membrane and the induction of programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS). The accumulation of ROS can trigger downstream signaling cascades, including the Target of Rapamycin (TOR) and Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to fungal cell death.[6][7]

Fengycin_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell Fengycin Fengycin Analogue (with 4-Aph derivative) Membrane Cell Membrane Fengycin->Membrane Disruption ROS Reactive Oxygen Species (ROS) Membrane->ROS Induction TOR TOR Pathway ROS->TOR Inhibition MAPK MAPK Pathway ROS->MAPK Activation Apoptosis Apoptosis TOR->Apoptosis Inhibits MAPK->Apoptosis Induces Apoptosis_Pathway cluster_pathways Apoptosis Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Peptide Cytotoxic Peptide (e.g., with 4-Aph) DeathReceptor Death Receptors (e.g., Fas, TNFR1) Peptide->DeathReceptor Binds Mitochondria Mitochondria Peptide->Mitochondria Induces stress Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow start Design Peptide Sequence spps Solid-Phase Peptide Synthesis (incorporating this compound) start->spps purification Purification (RP-HPLC) & Characterization (MS) spps->purification activity_screening Primary Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) purification->activity_screening active Active activity_screening->active Yes inactive Inactive activity_screening->inactive No dose_response Dose-Response Studies (IC50 / MIC determination) active->dose_response mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) dose_response->mechanism end Lead Candidate mechanism->end

References

Navigating the Final Step: A Comparative Guide to Cleavage Cocktails for 4-Aph(Trt) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with peptides containing the trityl-protected 4-aminophenylalanine (4-Aph(Trt)) residue, the final cleavage and deprotection step is critical for obtaining a high-purity final product. The choice of cleavage cocktail can significantly impact the yield and purity of the target peptide by influencing the efficiency of Trt group removal and minimizing side reactions.

The trityl (Trt) group is a bulky and acid-labile protecting group commonly used for the side chains of various amino acids, including 4-aminophenylalanine. Its removal is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). However, the acid-mediated cleavage of the Trt group generates a stable trityl cation (Trt+), a highly reactive electrophile. If not effectively neutralized, this cation can lead to undesirable side reactions, such as re-attachment to the deprotected 4-Aph residue or alkylation of other susceptible amino acid side chains within the peptide sequence, for instance, tryptophan, methionine, or tyrosine.

To mitigate these side reactions, various "cleavage cocktails" have been developed. These are mixtures of TFA with one or more "scavengers" designed to trap the reactive trityl cations. The selection of an appropriate cleavage cocktail is paramount and depends on the overall composition of the peptide. While specific quantitative data for the cleavage of 4-Aph(Trt) peptides is not extensively available in the literature, the principles governing the cleavage of other Trt-protected amino acids provide a strong foundation for cocktail selection. This guide presents a comparative overview of commonly used cleavage cocktails applicable to peptides containing 4-Aph(Trt), along with detailed experimental protocols.

Comparative Analysis of Common Cleavage Cocktails

The following table summarizes several widely used cleavage cocktails for the removal of Trt and other acid-labile protecting groups. The choice of cocktail should be guided by the presence of other sensitive amino acids in the peptide sequence.

Cleavage CocktailComposition (v/v/w)Primary Application & Key FeaturesPotential Drawbacks
Standard TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OA general-purpose cocktail for many peptides. Triisopropylsilane (TIS) is an effective scavenger for the trityl cation.[1][2]May not be sufficient to prevent oxidation of sensitive residues like methionine (Met) or tryptophan (Trp).[1]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISParticularly effective for scavenging trityl groups.[3][4] Phenol can also help protect tyrosine and tryptophan residues.[1][2]"Odorless" alternative to thiol-containing cocktails, but will not prevent methionine oxidation.[3]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA robust and widely used cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[3][4]Strong, unpleasant odor due to the presence of thioanisole and ethanedithiol (EDT).
Low Odor Reagent L 88% TFA / 5% H₂O / 5% DTT / 2% TISAn alternative for peptides with sensitive residues where the odor of thiols is a concern. Dithiothreitol (DTT) replaces EDT and thioanisole.[3][4]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleParticularly useful for peptides containing arginine protected with sulfonyl-based groups (e.g., Pbf, Pmc).Strong odor.
TFA/EDT 95% TFA / 5% EDTA simple cocktail where ethanedithiol (EDT) acts as a scavenger.Strong odor. May not be sufficient for peptides with multiple sensitive residues.

Experimental Protocols

Below are detailed methodologies for the cleavage of a 4-Aph(Trt) containing peptide from the solid support and the subsequent precipitation of the cleaved peptide.

Protocol 1: General Peptide Cleavage from Resin

This protocol outlines the standard procedure for cleaving a peptide from the resin using a TFA-based cocktail.

  • Resin Preparation:

    • Following solid-phase peptide synthesis (SPPS), wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x resin volume) to remove residual dimethylformamide (DMF).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove all solvent.

  • Cleavage Reaction:

    • Place the dry peptidyl-resin in a reaction vessel.

    • Freshly prepare the chosen cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O). Use approximately 10 mL of the cocktail per gram of resin.[4]

    • Add the cleavage cocktail to the resin. The resin may turn a deep yellow or orange color, which is indicative of the formation of the trityl cation.[5]

    • Stopper the reaction vessel and gently agitate at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide. For peptides with a C-terminal 4-Aph, shorter cleavage times are generally preferable to minimize potential side reactions. Note that sluggish deprotection has been observed for N-terminal Asn(Trt) residues, which may require extended cleavage times.[1][2][5]

  • Peptide Isolation from Resin:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

    • Wash the resin with a small volume of fresh TFA (2 x resin volume) to recover any remaining peptide.

    • Combine the filtrates.

Protocol 2: Peptide Precipitation and Washing

This protocol describes the recovery of the cleaved peptide from the TFA solution.

  • Precipitation:

    • Concentrate the combined TFA filtrate to approximately 10-20% of its original volume using a gentle stream of nitrogen or rotary evaporation (ensure the water bath temperature does not exceed 30°C).

    • Add the concentrated TFA solution dropwise to a 10-fold excess of cold (0-4°C) diethyl ether with vigorous stirring. A white precipitate of the crude peptide should form.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether supernatant.

    • Wash the peptide pellet with cold diethyl ether (3 times) to remove the scavengers and other small molecule impurities.

    • After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

  • Analysis:

    • The purity of the crude peptide should be assessed by analytical reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity of the peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure complete removal of the Trt group.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the cleavage and analysis of 4-Aph(Trt) peptides.

experimental_workflow resin Peptidyl-Resin (with 4-Aph(Trt)) cleavage Cleavage & Deprotection (2-4 hours, RT) resin->cleavage cocktail Cleavage Cocktail (TFA + Scavengers) cocktail->cleavage filtration Filtration cleavage->filtration tfa_solution TFA Solution (Peptide + Trt-Scavenger Adduct) filtration->tfa_solution precipitation Precipitation tfa_solution->precipitation ether Cold Diethyl Ether ether->precipitation crude_peptide Crude Peptide Pellet precipitation->crude_peptide analysis Analysis crude_peptide->analysis hplc RP-HPLC (Purity Check) analysis->hplc ms Mass Spectrometry (Identity Confirmation) analysis->ms

Figure 1. Experimental workflow for the cleavage and initial analysis of a 4-Aph(Trt) peptide.

signaling_pathway cluster_cleavage Acidic Cleavage cluster_scavenging Scavenging cluster_side_reaction Potential Side Reaction (without scavenger) Peptide-Aph(Trt) Peptide-Aph(Trt) Trt_cation Trt+ Cation (Reactive) Peptide-Aph(Trt)->Trt_cation  + H+ H+ TFA (H+) H+->Peptide-Aph(Trt) Peptide-Aph(NH2) Deprotected Peptide Trt_cation->Peptide-Aph(NH2) Trt_adduct Stable Trt-Scavenger Adduct Trt_cation->Trt_adduct  + Scavenger Side_Product Alkylated Peptide (Side Product) Peptide-Aph(NH2)->Side_Product  + Trt+ Scavenger Scavenger (e.g., TIS) Scavenger->Trt_cation

Figure 2. Logical relationship of Trt-deprotection and scavenging during acidic cleavage.

References

Validating 4-Azidophenylalanine Incorporation: A Comparative Guide to Edman Degradation and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) like 4-azidophenylalanine (4-Aph) is critical for a myriad of applications, from protein engineering to drug discovery. This guide provides a comprehensive comparison of Edman degradation and alternative methods for validating the site-specific incorporation of 4-Aph, supported by experimental protocols and data.

The ability to introduce bioorthogonal functional groups, such as the azide moiety of 4-Aph, into proteins opens up avenues for novel protein labeling, imaging, and therapeutic strategies. However, robust validation of the UAA's presence and position within the protein sequence is a prerequisite for the reliability of downstream applications. This guide will delve into the intricacies of using the classical Edman degradation technique for this purpose and compare its performance with modern mass spectrometry and click chemistry-based approaches.

Method Comparison: Edman Degradation vs. Mass Spectrometry vs. Click Chemistry

The choice of validation method depends on several factors, including the required level of detail, sample purity, available instrumentation, and throughput needs. While Edman degradation offers unparalleled accuracy for N-terminal sequencing, mass spectrometry provides comprehensive sequence coverage, and click chemistry offers a highly specific and quantifiable detection method.

FeatureEdman DegradationMass Spectrometry (MS)Click Chemistry
Principle Sequential chemical degradation of N-terminal amino acids.Measurement of mass-to-charge ratio of peptides and their fragments.Bioorthogonal reaction between the azide group of 4-Aph and a reporter molecule.
Primary Use N-terminal sequence confirmation.Full protein sequence coverage and PTM analysis.Detection and quantification of 4-Aph incorporation.
Sample Purity High purity required.Can tolerate complex mixtures.Can be performed in complex mixtures (e.g., cell lysates).
Throughput Low.High.High.
Data Interpretation Direct identification of PTH-amino acids by HPLC.Database searching or de novo sequencing of fragmentation spectra.Fluorescence or other signal readout.
Quantitative? Yes, based on PTH-amino acid peak area.Yes, with isotopic labeling (e.g., SILAC) or label-free methods.Yes, based on signal intensity.
Limitations Limited to N-terminus, blocked N-termini are problematic, requires specialized equipment.Can be challenging to distinguish isobaric residues (e.g., Leu/Ile), database dependency for identification.Indirect method for sequence validation, requires a reporter molecule.

Experimental Protocols

Edman Degradation of a 4-Aph Containing Peptide

Edman degradation provides a direct method to confirm the position of 4-Aph if it is located near the N-terminus of a protein or peptide.[1][2][3][4] The process involves the sequential removal and identification of amino acids from the N-terminus.

Protocol:

  • Sample Preparation: The protein or peptide sample containing 4-Aph must be highly purified. If the protein is in a complex mixture, it should be isolated, for instance, by SDS-PAGE followed by transfer to a PVDF membrane.

  • Coupling: The free N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ)-amino acid.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Identification: The resulting PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of a known standard. For the validation of 4-Aph incorporation, a synthesized PTH-4-azidophenylalanine standard is required for accurate identification.

  • Cycle Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

Edman_Degradation_Workflow cluster_sample Sample Preparation cluster_edman Edman Cycle cluster_analysis Analysis Protein Protein with N-terminal 4-Aph Purification Purification Protein->Purification Coupling Coupling with PITC Purification->Coupling Purified Peptide Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion HPLC HPLC Analysis Conversion->HPLC PTH-amino acid Identification Identification of PTH-4-Aph HPLC->Identification Retention Time Comparison

Mass Spectrometry Analysis of a 4-Aph Containing Peptide

Mass spectrometry is a powerful tool for confirming the incorporation of 4-Aph at any position within a protein.[5] This is typically achieved through a "bottom-up" proteomics approach.

Protocol:

  • Protein Digestion: The protein containing 4-Aph is enzymatically digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Fragmentation: In the mass spectrometer, peptides are fragmented, and the masses of the resulting fragment ions are measured.

  • Data Analysis: The fragmentation pattern (MS/MS spectrum) is used to determine the amino acid sequence of the peptide. The presence of 4-Aph is confirmed by a characteristic mass shift in the peptide and its fragment ions. The mass of 4-Aph will be different from the canonical amino acids, allowing for its identification.

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the 4-Aph modification.

Mass_Spectrometry_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein Protein with 4-Aph Digestion Enzymatic Digestion Protein->Digestion LC LC Separation Digestion->LC Peptide Mixture MSMS Tandem MS (MS/MS) LC->MSMS DatabaseSearch Database Search MSMS->DatabaseSearch MS/MS Spectra Validation Validation of 4-Aph DatabaseSearch->Validation Sequence Confirmation

Click Chemistry-Based Quantification of 4-Aph Incorporation

Click chemistry provides a highly specific and sensitive method to detect and quantify the incorporation of 4-Aph.[6] This bioorthogonal reaction occurs between the azide group of 4-Aph and an alkyne-containing reporter molecule.

Protocol:

  • Labeling: The protein or cell lysate containing the 4-Aph-incorporated protein is incubated with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin).

  • Copper-Catalyzed Reaction: In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a cycloaddition reaction, forming a stable triazole linkage.

  • Detection and Quantification:

    • Fluorescence: If a fluorescent reporter was used, the incorporation of 4-Aph can be visualized and quantified by measuring the fluorescence intensity (e.g., using in-gel fluorescence scanning or flow cytometry).

    • Biotinylation: If a biotin reporter was used, the labeled protein can be detected and quantified by western blotting using streptavidin-HRP or enriched for further analysis.

  • Quantitative Analysis: The efficiency of 4-Aph incorporation can be determined by comparing the signal from the clicked protein to a standard curve or to a control protein with a known amount of 4-Aph.

Click_Chemistry_Workflow cluster_reaction Click Reaction cluster_detection Detection & Quantification Protein Protein with 4-Aph Reaction Cu(I)-Catalyzed Cycloaddition Protein->Reaction Reporter Alkyne-Reporter Reporter->Reaction Detection Fluorescence or Biotin Detection Reaction->Detection Labeled Protein Quantification Signal Quantification Detection->Quantification

Conclusion

The validation of 4-azidophenylalanine incorporation is a critical step in ensuring the integrity of downstream experiments. Edman degradation, while having lower throughput, remains a gold standard for the unambiguous confirmation of N-terminal sequences, including those containing unnatural amino acids.[3][5] Its ability to directly identify the modified amino acid provides a high degree of confidence. However, for a comprehensive analysis of 4-Aph incorporation at any position within a protein, mass spectrometry is the method of choice, offering high sensitivity and the ability to analyze complex samples. Click chemistry complements these sequencing techniques by providing a robust and quantifiable method for detecting the presence of the azide functionality, confirming successful incorporation and enabling a wide range of labeling applications. The optimal validation strategy often involves a combination of these techniques to provide orthogonal confirmation of 4-Aph incorporation.

References

A Researcher's Guide to Sourcing Fmoc-4-Aph(Trt)-OH: A Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality of amino acid building blocks is paramount to the success of solid-phase peptide synthesis (SPPS). The purity and integrity of reagents like Fmoc-4-Aph(Trt)-OH directly influence the yield, purity, and biological activity of the final synthetic peptide. This guide provides an objective comparison of key performance parameters for this compound from various commercial sources, supported by standardized experimental protocols to empower users to conduct their own evaluations.

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-4-(tritylamino)-L-phenylalanine, is a critical non-natural amino acid derivative used to introduce a key pharmacophore into synthetic peptides. The bulky trityl (Trt) group on the side-chain amine offers robust protection that is orthogonal to the base-labile Fmoc group on the alpha-amine, preventing unwanted side reactions during synthesis. However, the performance of this reagent can vary significantly between suppliers. Impurities can lead to failed syntheses, truncated or modified peptides, and costly, time-consuming purification challenges.

Key Performance Parameters & Comparative Data

The quality of this compound is determined by several critical parameters. High-purity reagents result in higher yields, easier peptide purification, and more consistent impurity profiles in crude peptides.[1] Below is a summary of these parameters with illustrative data for hypothetical commercial sources, representing a typical range of quality available on the market.

Table 1: Comparative Analysis of this compound from Different Commercial Sources

ParameterSupplier A (Premium)Supplier B (Standard)Supplier C (Economy)Impact on Performance
HPLC Purity ≥ 99.5%≥ 98.0%≥ 97.0%Higher purity minimizes side reactions and simplifies purification of the target peptide.[2]
Enantiomeric Purity (L-isomer) ≥ 99.8%≥ 99.5%≥ 99.0%Prevents incorporation of the incorrect stereoisomer, which can drastically alter peptide structure and function.
Free Amino Acid Content < 0.1%≤ 0.2%≤ 0.5%Reduces the risk of double incorporation of the amino acid into the peptide sequence.[3]
Residual Acetic Acid < 0.02%< 0.1%Not SpecifiedAcetic acid can act as a capping agent, causing premature termination of the growing peptide chain.[3]
Certificate of Analysis (CoA) Comprehensive, lot-specific data providedStandard specifications providedBasic purity statementA detailed CoA provides confidence in the product quality and batch-to-batch consistency.

Note: The data presented in this table is for illustrative purposes only and does not represent actual data from specific commercial suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis from their chosen vendors.

Mandatory Visualizations

To better understand the evaluation process and the role of this amino acid in synthesis, the following diagrams illustrate the key workflows and chemical pathways.

G cluster_0 Material Reception & Initial QC cluster_1 Performance Evaluation in SPPS A Receive this compound from Supplier B Review Certificate of Analysis A->B C Perform HPLC Purity & Enantiomeric Analysis B->C D Synthesize Test Peptide (e.g., Ac-Gly-Aph(Trt)-Gly-NH2) C->D Proceed if QC passes E Monitor Coupling Efficiency (Kaiser Test / Fmoc Assay) D->E F Cleave Peptide from Resin E->F G Analyze Crude Peptide by RP-HPLC & LC-MS F->G H Final Supplier Selection G->H Compare Yield & Purity Select Best Supplier

Caption: Experimental workflow for evaluating this compound.

SPPS_Cycle cluster_reagents Reagents start Resin with Free Amine (H2N-Peptide-Resin) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection 1. wash1 Wash (DMF) deprotection->wash1 2. coupling Coupling (this compound + Activator) wash1->coupling 3. wash2 Wash (DMF) coupling->wash2 4. next_cycle Next Cycle or Final Cleavage wash2->next_cycle 5. next_cycle->deprotection Repeat for next amino acid piperidine Piperidine piperidine->deprotection amino_acid This compound amino_acid->coupling activator Activator (e.g., HATU) activator->coupling

Caption: Role of this compound in the SPPS cycle.

Experimental Protocols

Detailed and consistent experimental protocols are essential for an accurate comparison of materials from different sources.

Protocol for Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol determines the chemical purity of the this compound raw material.

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Procedure:

    • Prepare a sample solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Set the detector wavelength to 262 nm.[4]

    • Inject 10 µL of the sample solution.

    • Run a linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

    • Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol for Assessing Coupling Efficiency

This protocol evaluates how effectively the this compound couples to a growing peptide chain on a solid support.

  • Materials: Rink Amide resin, DMF, 20% (v/v) piperidine in DMF, Fmoc-Gly-OH, this compound, HATU (activator), and DIPEA (base).

  • Procedure:

    • Swell 100 mg of Rink Amide resin (0.5 mmol/g) in DMF.

    • Perform Fmoc deprotection on the resin using 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash thoroughly with DMF.

    • Couple Fmoc-Gly-OH (5 equivalents) to the resin using HATU (4.9 eq.) and DIPEA (10 eq.) in DMF for 1 hour. Wash with DMF.

    • Perform Fmoc deprotection again as described in step 2.

    • Coupling Step: Couple this compound (3 equivalents) using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • After 1 hour, take a small sample of resin beads, wash them, and perform a qualitative Kaiser Test .[5] A yellow/colorless result indicates a complete reaction (no free primary amines), while a blue/violet color indicates incomplete coupling.[5]

    • If the test is positive (incomplete coupling), the coupling reaction should be repeated. The efficiency can be quantified by comparing the crude purity of the final peptide.

Protocol for Fmoc Quantitation (Resin Loading)

This spectrophotometric assay quantifies the amount of Fmoc-amino acid successfully loaded onto the resin, which is a direct measure of coupling success.[6]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Accurately weigh approximately 5 mg of the dry peptide-resin after the coupling step.

    • Place the resin in a glass vial and add 5 mL of 20% piperidine in DMF.

    • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

    • Dilute a sample of the supernatant with a known volume of 20% piperidine in DMF to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

    • Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.[6][7]

    • Calculate the loading using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the pathlength (typically 1 cm).[2][6]

Conclusion

The success of peptide synthesis is fundamentally linked to the quality of the starting materials. While premium-grade this compound from reputable suppliers often comes at a higher cost, the investment can lead to significant savings in time and resources by ensuring higher crude peptide purity, simplifying purification, and improving the reproducibility of experimental results. For critical applications in research and drug development, verifying the quality of this compound using the protocols outlined in this guide is a crucial step toward achieving reliable and high-quality outcomes. Researchers should always demand lot-specific data from suppliers and consider performing in-house quality control to ensure their synthesis is built on a solid foundation.

References

A Researcher's Guide to Peptide Synthesis: Evaluating Fmoc-4-Aph(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise assembly of peptides is paramount. The incorporation of unnatural amino acids, such as 4-aminophenylalanine (Aph), offers a pathway to novel therapeutics with enhanced properties. This guide provides a comparative analysis of Fmoc-4-Aph(Trt)-OH, a key building block in solid-phase peptide synthesis (SPPS), against other alternatives. We will delve into experimental data, detailed protocols, and the underlying chemical principles to inform your synthetic strategies.

Performance Comparison: this compound vs. Alternatives

The selection of a protected amino acid is a critical decision in peptide synthesis, directly impacting yield, purity, and the ease of handling. Here, we compare this compound with two primary alternatives: standard Fmoc-Phe-OH and Fmoc-4-Aph(Boc)-OH, where the 4-amino group is protected by a tert-butyloxycarbonyl (Boc) group.

Due to the lack of direct head-to-head comparative studies in published literature, this comparison is based on the known chemical properties of the protecting groups and data from the synthesis of peptides containing other Trt-protected residues.

FeatureThis compoundFmoc-4-Aph(Boc)-OHFmoc-Phe-OH (Standard)
Side-Chain Protection Trityl (Trt)tert-Butyloxycarbonyl (Boc)None
Solubility in SPPS Solvents Good to Excellent. The bulky Trt group often improves solubility in DMF and NMP.[1][2][3]Moderate to Good.Good.
Prevention of Side Reactions High. The Trt group effectively prevents acylation or other reactions at the 4-amino position.High. The Boc group provides robust protection against side reactions.Not Applicable.
Cleavage Conditions Mild to moderate acidolysis (e.g., 1-5% TFA in DCM for selective removal, or standard 95% TFA for global deprotection).[4]Strong acidolysis (cleaved with standard 95% TFA).Not Applicable.
Potential for Aggregation May reduce aggregation compared to unprotected or less bulky protecting groups.May have a moderate impact on aggregation.Can contribute to aggregation in hydrophobic sequences.
Crude Purity (Inferred) Generally high, due to improved solubility and prevention of side reactions.Generally high.Variable, dependent on sequence.
Overall Yield (Inferred) Potentially higher due to improved solubility and fewer side reactions, leading to less complex purification.Good, but may be impacted by any solubility issues.Variable, highly sequence-dependent.

Key Insights:

  • Solubility: One of the significant advantages of the Trt group is the enhanced solubility it imparts to the protected amino acid, which can be particularly beneficial for improving reaction kinetics and preventing aggregation during the synthesis of complex peptides.[1][2][3]

  • Orthogonality: The Trt group on the 4-amino function offers a degree of orthogonality. It is more acid-labile than the Boc group and can, in some cases, be selectively removed under milder acidic conditions (e.g., 1-5% TFA in DCM) while leaving Boc and tBu protecting groups intact.[4] This can be advantageous for on-resin side-chain modifications.

  • Side Reaction Prevention: For 4-aminophenylalanine, protection of the exocyclic amino group is crucial to prevent side reactions such as unwanted acylation during coupling steps. Both Trt and Boc groups are effective in this regard.

Experimental Protocols

Below are detailed, generalized protocols for the incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS).

Resin Preparation and First Amino Acid Coupling
  • Resin: Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides).

  • Swelling: Swell the resin in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection (for pre-loaded resins): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • First Amino Acid Coupling (for 2-Chlorotrityl chloride resin):

    • Dissolve this compound (2 eq.) and diisopropylethylamine (DIEA) (4 eq.) in dichloromethane (DCM).

    • Add the solution to the swelled resin and agitate for 2-4 hours.

    • Cap any remaining active sites with a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM and DMF.

Peptide Chain Elongation Cycle (for each subsequent amino acid)
  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the next Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. A Kaiser test can be performed to confirm complete coupling.

    • Wash the resin with DMF.

Cleavage and Global Deprotection
  • Final Fmoc Removal: Perform the standard Fmoc deprotection as described above.

  • Resin Washing and Drying: Wash the resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS is a scavenger to prevent re-attachment of the Trt cation to sensitive residues like tryptophan. For peptides containing Trp, Cys, or Met, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[5]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualizing the Workflow and Biological Context

To better illustrate the processes and potential applications, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for SPPS using this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle cluster_cleavage Cleavage & Deprotection Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple next Fmoc-AA (HBTU/DIEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test (Check for completion) Wash2->KaiserTest KaiserTest->Deprotection Repeat Cycle Cleavage Cleave with TFA Cocktail (TFA/TIS/H2O) KaiserTest->Cleavage Final Cycle Complete Precipitate Precipitate in Ether Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze (MS, HPLC) Purify->Analyze

A generalized workflow for solid-phase peptide synthesis (SPPS).
Signaling Pathway: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

Peptides incorporating 4-aminophenylalanine have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism.[6] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulates insulin secretion. This represents a key therapeutic strategy for type 2 diabetes.

DPP4_Inhibition_Pathway cluster_regulation Physiological Regulation of Glucose cluster_inhibition Therapeutic Intervention Ingestion Food Ingestion GLP1_GIP Incretins (GLP-1, GIP) Released from Gut Ingestion->GLP1_GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is inactivated by Insulin Insulin Secretion Pancreas->Insulin GlucoseUptake Glucose Uptake by Tissues Insulin->GlucoseUptake BloodGlucose Lowered Blood Glucose GlucoseUptake->BloodGlucose AphPeptide Peptide containing 4-Aminophenylalanine AphPeptide->DPP4 inhibits

Mechanism of DPP-4 inhibition by a 4-Aph-containing peptide.

Conclusion

This compound is a valuable reagent for the synthesis of peptides containing the unnatural amino acid 4-aminophenylalanine. Its primary advantages lie in the enhanced solubility conferred by the Trt group and the robust protection of the side-chain amino functionality, which can lead to higher purity and yield of the crude peptide product. While direct quantitative comparisons with other protecting group strategies are sparse, the chemical properties of the Trt group suggest a favorable performance profile, particularly for complex or aggregation-prone sequences. The detailed protocols and workflow provided herein offer a solid foundation for the successful incorporation of this versatile building block in your research and development endeavors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-4-Aph(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the safe handling and disposal of Fmoc-4-Aph(Trt)-OH, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a specialized amino acid derivative commonly used in peptide synthesis. Understanding the chemical properties of this compound is the first step toward safe disposal. This compound contains two key protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile Trityl (Trt) group. The disposal procedure must account for the chemical reactivity of the intact compound as well as the byproducts generated during its use in solid-phase peptide synthesis (SPPS).

Chemical and Safety Data Summary

PropertyInformationCitation
Chemical Name This compound[1]
CAS Number 1356823-05-6[1]
Molecular Formula C43H36N2O4[1]
Molecular Weight 644.76 g/mol [1]
General Hazards Not classified as a hazardous substance or mixture according to available SDS for similar compounds. However, good laboratory practices for handling chemicals should always be followed. Avoid dust formation, ingestion, and inhalation.[2]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are required. Use a dust mask or work in a ventilated hood when handling the solid to avoid inhalation of dust.[2]
Storage Store in a tightly closed container in a dry and well-ventilated place. Protect from moisture.[2]
In case of a spill Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the affected area thoroughly.

Disposal Workflow

The proper disposal of this compound and its associated waste streams involves a multi-step process that ensures all chemical hazards are appropriately managed. The following diagram illustrates the logical flow of the disposal procedure.

Figure 1. Logical workflow for the proper disposal of this compound and associated waste.

Experimental Protocols for Waste Handling

The primary waste streams generated from the use of this compound in solid-phase peptide synthesis are solid waste and liquid waste. Each requires a specific handling and disposal protocol.

1. Solid Waste Disposal

This category includes unused or expired this compound and any labware that has come into direct contact with the solid chemical.

  • Step 1: Segregation. At the point of generation, segregate all solid waste contaminated with this compound. This includes weighing paper, contaminated gloves, and any spilled material.

  • Step 2: Collection. Place all solid waste into a clearly labeled, leak-proof solid chemical waste container. The label should include "Solid Chemical Waste," the name of the chemical (this compound), and the appropriate hazard warnings.

  • Step 3: Storage. Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Step 4: Disposal. Arrange for the collection of the waste container by a licensed professional waste disposal service. Do not dispose of solid chemical waste in regular trash.[3]

2. Liquid Waste Disposal

Liquid waste is primarily generated during the deprotection steps of peptide synthesis.

  • Fmoc Group Removal Waste: The Fmoc group is removed using a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4][5] This waste stream is basic and contains organic solvents.

  • Trityl Group Removal Waste: The Trityl group is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA), often in a "cleavage cocktail" containing scavengers.[6][7][8] This waste stream is acidic and contains halogenated organic compounds.

  • Solvent Washes: Solvents such as DMF and dichloromethane (DCM) are used for washing the peptide resin.

Protocol for Liquid Waste Handling:

  • Step 1: Segregation. Collect all organic liquid waste in a designated, sealed, and properly vented chemical waste container. It is crucial to segregate halogenated (e.g., DCM, TFA) and non-halogenated waste streams if required by your institution's disposal policies.

  • Step 2: Neutralization (if required). Depending on institutional and local regulations, acidic and basic waste streams may need to be neutralized before collection. However, it is often standard practice to have the professional disposal service handle the neutralization of mixed chemical waste. Never mix acidic and basic waste streams without a proper, vetted neutralization protocol, as this can generate heat and potentially hazardous fumes.

  • Step 3: Labeling. The liquid waste container must be clearly labeled with "Hazardous Waste," the composition of the waste (e.g., "TFA, DCM, Piperidine, DMF"), and the approximate percentages of each component.

  • Step 4: Storage. Store the sealed liquid waste container in a designated satellite accumulation area within secondary containment to prevent spills.

  • Step 5: Disposal. Arrange for the pickup of the liquid waste by a licensed professional waste disposal service. Do not pour chemical waste down the drain.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound and its associated waste, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines and the relevant local, state, and federal regulations.

References

Essential Safety and Logistics for Handling Fmoc-4-Aph(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount when handling specialized chemical reagents. This document provides immediate, essential guidance for the safe handling, use, and disposal of Fmoc-4-Aph(Trt)-OH, a key component in solid-phase peptide synthesis (SPPS).

I. Personal Protective Equipment (PPE)

When working with this compound and related reagents, a comprehensive approach to personal protection is critical. The following table summarizes the required and recommended PPE.

Equipment Specification Purpose
Eye Protection Chemical safety gogglesProtects eyes from dust particles and chemical splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact with the chemical.[1][2]
Body Protection Laboratory coatProtects skin and clothing from spills.[1]
Respiratory Protection N95 or P1 dust maskRecommended when handling the powder to avoid inhalation of dust particles.[2]
Workstation Certified fume hoodAll handling of the solid and any reactions should be conducted in a fume hood to minimize inhalation exposure.[1][3]

II. Operational Plan: Step-by-Step Handling Workflow

The following diagram outlines the standard operational workflow for the use of this compound in solid-phase peptide synthesis.

Workflow for Handling this compound in SPPS cluster_prep Preparation cluster_synthesis Synthesis cluster_deprotection Fmoc Deprotection cluster_cleavage Cleavage and Final Processing prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_reagent Weigh this compound prep_hood->prep_reagent synthesis_dissolve Dissolve in appropriate solvent (e.g., DMF) prep_reagent->synthesis_dissolve synthesis_couple Couple to the resin-bound peptide synthesis_dissolve->synthesis_couple synthesis_wash Wash the resin synthesis_couple->synthesis_wash deprotection_reagent Treat with piperidine solution synthesis_wash->deprotection_reagent If continuing synthesis cleavage_tfa Treat with TFA cleavage cocktail synthesis_wash->cleavage_tfa After final coupling deprotection_wash Wash the resin deprotection_reagent->deprotection_wash deprotection_wash->synthesis_couple For next amino acid cleavage_precipitate Precipitate peptide in cold ether cleavage_tfa->cleavage_precipitate cleavage_isolate Isolate and purify the peptide cleavage_precipitate->cleavage_isolate

Handling Workflow for this compound

III. Disposal Plan

Proper disposal of chemical waste is crucial to maintain a safe laboratory environment and comply with regulations.

Waste Stream Description Disposal Procedure
Solid Waste Contaminated gloves, weigh paper, and other disposable materials.Dispose of in a designated solid chemical waste container.
Liquid Waste (Non-halogenated) Solvents from synthesis and washing steps (e.g., DMF, piperidine solutions).Collect in a clearly labeled, non-halogenated organic waste container.
Liquid Waste (Halogenated) Solvents from washing steps (e.g., DCM).Collect in a clearly labeled, halogenated organic waste container.
Acidic Waste TFA cleavage cocktail and subsequent washes.Collect in a designated acidic waste container. Neutralization may be required depending on institutional protocols.

Important Considerations:

  • First Aid: In case of skin contact, wash the affected area with soap and plenty of water.[2][4] If inhaled, move to fresh air.[2][4] In case of eye contact, flush with water as a precaution.[2][4] Always consult a physician if symptoms persist.[4]

  • Spills: For small spills, use appropriate tools to place the spilled material into a convenient waste disposal container.[2] For larger spills, a self-contained breathing apparatus may be necessary.[2]

  • Chemical Properties: To the best of current knowledge, the chemical, physical, and toxicological properties of many Fmoc-protected amino acids have not been fully investigated.[2] Therefore, it is essential to treat these compounds with care and assume they may be hazardous.

  • Fmoc Deprotection: The Fmoc group is removed using a base, typically a solution of piperidine in DMF.[5] This process should be performed in a fume hood.

  • Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with a strong acid, such as trifluoroacetic acid (TFA).[6][7] This step generates reactive cations, and the use of scavengers in the cleavage cocktail is often necessary.[7] The trityl (Trt) protecting group is acid-labile and will be removed during TFA treatment.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.